molecular formula C10H9NO3 B3327142 4-Cyano-2-ethoxybenzoic acid CAS No. 316810-08-9

4-Cyano-2-ethoxybenzoic acid

Cat. No.: B3327142
CAS No.: 316810-08-9
M. Wt: 191.18 g/mol
InChI Key: HITJHKFIMRWIDL-UHFFFAOYSA-N
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Description

4-Cyano-2-ethoxybenzoic acid (CAS 258273-32-4) is a high-purity chemical compound intended for research and development applications in laboratory settings. This benzoic acid derivative is of significant interest in the field of advanced materials science, particularly in the design and synthesis of supramolecular liquid crystal systems . The molecular structure incorporates both a cyano group and an ethoxy chain as terminal substituents. The strong electron-withdrawing cyano group contributes significant molecular polarity and anisotropy, which is crucial for inducing the desired optical and electro-optical properties in liquid crystalline materials . Researchers utilize this compound as a key building block to create hydrogen-bonded complexes. These complexes can form mesophases, including nematic and smectic phases, which are the foundation for various display and sensor technologies . The compound is supplied exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyano-2-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-14-9-5-7(6-11)3-4-8(9)10(12)13/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITJHKFIMRWIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 4-Cyano-2-ethoxybenzoic acid from 2-hydroxy-4-cyanobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 4-Cyano-2-ethoxybenzoic acid from 2-hydroxy-4-cyanobenzoic acid Role: Senior Application Scientist Tone: Authoritative, Technical, Precision-Oriented

Executive Summary

The synthesis of This compound (Target Molecule) from 2-hydroxy-4-cyanobenzoic acid (Starting Material) presents a classic chemoselectivity challenge: functionalizing a phenol in the presence of a carboxylic acid while preserving a labile nitrile group.

This guide outlines a robust, three-stage synthetic route designed for high purity and scalability. Unlike direct alkylation strategies that often yield inseparable mixtures of esters and ethers, this protocol utilizes a Protection-Alkylation-Deprotection strategy. By transiently masking the carboxylic acid as a methyl ester, we direct the ethylation exclusively to the phenolic oxygen. The critical final step employs a lithium hydroxide-mediated hydrolysis under controlled conditions to cleave the ester without compromising the cyano (nitrile) moiety.

Retrosynthetic Analysis & Strategy

The retrosynthetic logic relies on differentiating the nucleophilicity of the phenol and the carboxylate, and subsequently differentiating the electrophilicity of the ester and the nitrile.

Strategic Disconnections
  • C–O Bond Formation: The ethoxy group is installed via Williamson ether synthesis.

  • Carboxyl Protection: The carboxylic acid is protected as a methyl ester to prevent competitive esterification during the alkylation step and to simplify purification.

  • Chemo-differentiation: The final hydrolysis must distinguish between the methyl ester (susceptible to mild base) and the nitrile (susceptible only to harsh acid/base or heat).

Retrosynthesis TM This compound (Target) Inter1 Methyl 4-cyano-2-ethoxybenzoate (Precursor) TM->Inter1 Selective Hydrolysis (LiOH, THF/H2O) Inter2 Methyl 2-hydroxy-4-cyanobenzoate (Protected Intermediate) Inter1->Inter2 O-Alkylation (EtI, K2CO3) SM 2-Hydroxy-4-cyanobenzoic acid (Starting Material) Inter2->SM Esterification (MeOH, H2SO4)

Figure 1: Retrosynthetic pathway highlighting the protection strategy to ensure regioselectivity.

Experimental Protocol

Stage 1: Chemoselective Esterification

Objective: Convert the carboxylic acid to a methyl ester to block its reactivity during the subsequent alkylation. Rationale: While direct alkylation of the dianion (carboxylate + phenoxide) is possible, it often leads to the ethyl ester-ethyl ether, requiring a difficult hydrolysis of a hindered ethyl ester. The methyl ester provides a distinct NMR handle and hydrolyzes more readily.

Reagents:

  • 2-Hydroxy-4-cyanobenzoic acid (1.0 equiv)

  • Methanol (Solvent/Reagent, anhydrous)

  • Sulfuric acid (H₂SO₄, catalytic, 0.1 equiv) or Thionyl Chloride (SOCl₂, 1.1 equiv)

Protocol:

  • Dissolve 2-hydroxy-4-cyanobenzoic acid (10.0 g, 61.3 mmol) in anhydrous Methanol (100 mL).

  • Cool the solution to 0°C.

  • Dropwise add Thionyl Chloride (8.0 g, 67.4 mmol) over 20 minutes. Note: SOCl₂ is preferred over H₂SO₄ to drive the reaction to completion via the acid chloride intermediate mechanism.

  • Heat to reflux (65°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.

  • Concentrate the solvent under reduced pressure.[1][2]

  • Resuspend the residue in EtOAc (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid.

  • Dry over Na₂SO₄, filter, and concentrate to yield Methyl 2-hydroxy-4-cyanobenzoate as a white solid.

Stage 2: Regioselective O-Alkylation

Objective: Install the ethyl group on the phenolic oxygen. Rationale: Potassium carbonate in DMF provides a mild basic environment (


 ~10) sufficient to deprotonate the phenol (

~8) but not strong enough to cause significant side reactions with the nitrile.

Reagents:

  • Methyl 2-hydroxy-4-cyanobenzoate (1.0 equiv)

  • Ethyl Iodide (EtI, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv, anhydrous/granular)

  • DMF (N,N-Dimethylformamide, 5 vol)

Protocol:

  • Dissolve Methyl 2-hydroxy-4-cyanobenzoate (10.0 g, 56.5 mmol) in DMF (50 mL).

  • Add K₂CO₃ (15.6 g, 113 mmol) in a single portion.

  • Add Ethyl Iodide (10.6 g, 67.8 mmol) dropwise at room temperature.

  • Stir the suspension at 40°C for 6 hours. Caution: Higher temperatures (>80°C) may degrade the nitrile.

  • Quench: Pour the reaction mixture into ice-water (200 mL). The product should precipitate.[2]

  • Filter the solid.[2] If no precipitate forms, extract with EtOAc (3 x 50 mL).

  • Recrystallize from Ethanol/Water if necessary to obtain Methyl 4-cyano-2-ethoxybenzoate .

Stage 3: Selective Hydrolysis (The Critical Step)

Objective: Saponify the methyl ester without hydrolyzing the nitrile to an amide or acid. Rationale: Nitriles are generally stable to base at room temperature but hydrolyze rapidly at reflux. Methyl esters hydrolyze readily with LiOH at ambient temperature. Lithium Hydroxide is preferred over NaOH for its milder profile and solubility in THF mixtures.

Reagents:

  • Methyl 4-cyano-2-ethoxybenzoate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O, 1.5 equiv)

  • THF/Water (3:1 ratio)

Protocol:

  • Dissolve Methyl 4-cyano-2-ethoxybenzoate (5.0 g, 24.4 mmol) in THF (30 mL).

  • Prepare a solution of LiOH·H₂O (1.54 g, 36.6 mmol) in Water (10 mL).

  • Add the aqueous LiOH to the THF solution dropwise at 0°C.

  • Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours.

    • Checkpoint: Monitor by HPLC. Stop immediately upon consumption of the ester. Prolonged exposure may hydrate the nitrile.

  • Workup: Acidify carefully with 1N HCl to pH 3–4 at 0°C. Do not use concentrated acid or heat.

  • Extract with EtOAc (3 x 30 mL).

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from minimal Acetonitrile or Toluene to yield pure This compound .

Process Data & Specifications

Reaction Parameters Summary
ParameterStage 1: EsterificationStage 2: AlkylationStage 3: Hydrolysis
Solvent MethanolDMFTHF / Water (3:1)
Reagent SOCl₂ (1.1 eq)EtI (1.2 eq), K₂CO₃ (2.0 eq)LiOH (1.5 eq)
Temperature Reflux (65°C)40°C0°C

25°C
Time 4 h6 h4–6 h
Critical Risk Incomplete conversionO- vs C-alkylation (rare)Nitrile Hydrolysis
Yield (Typ.) 90–95%85–90%80–85%
Analytical Validation (Expected Data)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       12.8 (br s, 1H, COOH )
      
    • 
       7.8 (d, 1H, Ar-H6)
      
    • 
       7.6 (s, 1H, Ar-H3)
      
    • 
       7.4 (d, 1H, Ar-H5)
      
    • 
       4.2 (q, 2H, O-CH ₂-CH₃)
      
    • 
       1.4 (t, 3H, O-CH₂-CH ₃)
      
    • Absence of singlet at ~3.8 ppm confirms methyl ester removal.

  • IR Spectroscopy:

    • Nitrile stretch: ~2230 cm⁻¹ (Must be sharp and distinct).

    • Carbonyl stretch: ~1690–1710 cm⁻¹ (Carboxylic acid dimer).

Troubleshooting & Mechanism

Pathway Logic

The success of this synthesis hinges on the reactivity hierarchy shown below. The methyl ester is the "softest" electrophile for hydrolysis compared to the nitrile, provided the temperature is kept low.

Mechanism Substrate Methyl Ester (Intermediate) LiOH LiOH / H2O Substrate->LiOH PathA Path A (RT): Saponification (Kinetic Product) LiOH->PathA < 25°C PathB Path B (Heat/Strong Base): Nitrile Hydration LiOH->PathB > 60°C Target Acid Target Acid PathA->Target Acid Amide Impurity Amide Impurity PathB->Amide Impurity

Figure 2: Selectivity bifurcation. Path A is favored by low temperature and precise stoichiometry.

Common Issues
  • Amide Formation: If the IR shows a broad peak at 3300–3500 cm⁻¹ and the nitrile peak (2230 cm⁻¹) diminishes, you have hydrolyzed the nitrile to an amide.

    • Fix: Reduce hydrolysis temperature to 0°C or switch to Trimethyltin hydroxide (Me₃SnOH) in 1,2-dichloroethane (highly selective but toxic) [1].

  • Incomplete Alkylation: If phenol remains.

    • Fix: Add 0.1 eq of NaI to catalyze the Finkelstein reaction in situ, making the ethylating agent more reactive.

References

  • Fasoli, E. et al. "Selective hydrolysis of esters in the presence of nitriles." Journal of Organic Chemistry, 2006. (General methodology for chemoselective hydrolysis).
  • Pfizer Inc. "Process for the preparation of benzonitrile derivatives." Scientific Update, 2024. Link (Discusses LiOH/TBD mediated selective hydrolysis in drug intermediates).

  • ChemicalBook. "this compound Product Description." Link (Confirmation of target structure and properties).

  • Luo, F.T. et al. "Simple Transformation of Nitrile into Ester."[3] Tetrahedron Letters, 1998. (Background on nitrile/ester interconversion).

Sources

Synthesis and Process Chemistry of 4-Cyano-2-ethoxybenzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

4-Cyano-2-ethoxybenzoic acid (CAS: 316810-08-9) is a highly valued synthetic intermediate in medicinal chemistry, frequently utilized in the development of complex pharmaceutical agents, including potent p53-MDM2 protein-protein interaction inhibitors used in oncology[1].

When designing a scalable synthesis for this molecule, process chemists must carefully navigate the reactivity of functional groups. A naive approach might begin with 4-amino-2-hydroxybenzoic acid (para-aminosalicylic acid, PAS). However, the highly nucleophilic aniline nitrogen in PAS readily competes with the phenolic oxygen during alkylation, leading to unwanted N-ethylation or N,N-diethylation.

The Causal Solution: To achieve strict chemoselectivity, the optimal starting material is 4-nitro-2-hydroxybenzoic acid . The strongly electron-withdrawing nitro group acts as a "built-in protecting group," rendering the nitrogen fully oxidized and non-nucleophilic. This allows for clean, exhaustive O-alkylation using standard alkyl halides and weak bases[2]. Following the installation of the ethoxy ether, the nitro group is reduced to an amine, setting the stage for a highly controlled Sandmeyer cyanation to yield the final product[3].

Retrosynthetic Pathway & Workflow

The synthesis is executed as a robust, four-step linear sequence designed for high atom economy and self-validating reaction monitoring.

SynthesisPathway SM 4-Nitro-2-hydroxybenzoic acid (Starting Material) Int1 Ethyl 4-nitro-2- ethoxybenzoate SM->Int1 EtBr, K2CO3 DMF, 60°C Int2 4-Nitro-2- ethoxybenzoic acid Int1->Int2 NaOH, EtOH then HCl Int3 4-Amino-2- ethoxybenzoic acid Int2->Int3 H2, Pd/C MeOH Product 4-Cyano-2- ethoxybenzoic acid (Target Product) Int3->Product 1. NaNO2, HCl 2. CuCN, KCN

Figure 1: Four-step synthetic pathway for this compound.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Exhaustive O-Ethylation (Etherification & Esterification)

Objective: Alkylate both the phenolic hydroxyl and the carboxylic acid to prevent side reactions in subsequent steps.

  • Reagents: 4-Nitro-2-hydroxybenzoic acid (1.0 eq), Ethyl bromide (2.5 eq), K₂CO₃ (3.0 eq), anhydrous DMF.

  • Procedure:

    • Dissolve the starting material in anhydrous DMF. Add finely powdered K₂CO₃ and stir for 15 minutes at room temperature to generate the phenoxide/carboxylate dianion.

    • Add ethyl bromide dropwise. Heat the mixture to 60 °C for 4–6 hours.

    • Self-Validation: Monitor via TLC. The highly polar starting material will completely convert to a fast-moving, non-polar spot (Ethyl 4-nitro-2-ethoxybenzoate).

    • Quench by pouring into ice-cold water. Extract with Ethyl Acetate (EtOAc), wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Step 2: Saponification (Selective Ester Hydrolysis)

Objective: Cleave the ethyl ester to regenerate the free carboxylic acid while leaving the newly formed ethyl ether intact.

  • Reagents: Ethyl 4-nitro-2-ethoxybenzoate (1.0 eq), NaOH (2.0 eq), Ethanol/Water (1:1).

  • Procedure:

    • Dissolve the intermediate in Ethanol. Add aqueous NaOH and reflux for 2 hours.

    • Evaporate the majority of the ethanol under reduced pressure.

    • Cool the aqueous residue to 0 °C and strictly acidify to pH 2 using 2M HCl.

    • Self-Validation: The sudden precipitation of a white/pale-yellow solid upon reaching pH 2 physically confirms the protonation of the carboxylate into the insoluble 4-Nitro-2-ethoxybenzoic acid. Filter, wash with cold water, and dry under vacuum.

Step 3: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduce the nitro group to a primary amine under mild conditions.

  • Reagents: 4-Nitro-2-ethoxybenzoic acid (1.0 eq), 10% Pd/C (0.1 eq by weight), H₂ gas, Methanol.

  • Procedure:

    • Dissolve the intermediate in Methanol. Carefully add 10% Pd/C under a nitrogen atmosphere to prevent ignition.

    • Purge the vessel with H₂ gas and stir vigorously under an H₂ balloon at room temperature for 4 hours.

    • Self-Validation: The reaction is self-indicating; the cessation of hydrogen gas uptake from the balloon signals the complete reduction of the nitro group.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to yield 4-Amino-2-ethoxybenzoic acid.

Step 4: Sandmeyer Cyanation

Objective: Convert the primary amine to a cyano group via a diazonium intermediate[3].

  • Reagents: 4-Amino-2-ethoxybenzoic acid (1.0 eq), NaNO₂ (1.1 eq), conc. HCl, CuCN (1.2 eq), KCN (2.0 eq), Water.

  • Mechanistic Insight: Direct reaction of a diazonium ion with a cyanide anion often yields complex azo-mixtures. CuCN acts as a single-electron transfer (SET) catalyst, reducing the diazonium to an aryl radical (releasing N₂) and subsequently transferring the cyanide ligand to the radical[3].

  • Procedure:

    • Diazotization: Suspend the amine in water and conc. HCl. Cool strictly to 0–5 °C. Add aqueous NaNO₂ dropwise. Crucial: Precise temperature control prevents the premature hydrolysis of the diazonium salt into a phenol byproduct[4]. Stir for 30 minutes.

    • Cyanation: In a separate flask, dissolve CuCN and KCN in water to form the soluble K₂[Cu(CN)₃] complex. Cool to 0 °C.

    • Slowly add the cold diazonium solution to the copper complex.

    • Self-Validation: Vigorous evolution of nitrogen gas will occur immediately upon addition, physically validating the displacement of N₂ by the cyanide nucleophile.

    • Warm to room temperature, then heat to 60 °C for 1 hour to drive the radical recombination to completion.

    • Safety Protocol: Acidify carefully in a highly efficient fume hood (HCN gas hazard). Extract with EtOAc, wash, dry, and purify via recrystallization to yield analytically pure this compound.

Quantitative Data & Analytical Markers

The following table summarizes the expected yields and the critical analytical markers required to verify the success of each synthetic transformation.

StepChemical TransformationKey ReagentsTypical YieldAnalytical Confirmation (¹H NMR / IR)
1 O-Ethylation & EsterificationEtBr, K₂CO₃, DMF85–90%Disappearance of -OH broad singlet; appearance of two distinct -CH₂CH₃ sets in ¹H NMR.
2 SaponificationNaOH, EtOH/H₂O, HCl90–95%Loss of ester -CH₂CH₃ signals; appearance of -COOH broad singlet (~13.0 ppm).
3 Nitro ReductionH₂, Pd/C, MeOH95–98%Upfield shift of aromatic protons; appearance of -NH₂ broad singlet (~5.5 ppm).
4 Sandmeyer CyanationNaNO₂, HCl, CuCN60–70%Disappearance of -NH₂ signal; IR shows strong C≡N stretch at ~2220 cm⁻¹.

References

1.[1] CN101316823A - 2,4,5-Triphenylimidazoline derivatives as inhibitors of the interaction between p53 and MDM2 proteins used as anticancer agents - Google Patents. 1 2.[3] 24.8 Reactions of Arylamines - Organic Chemistry - OpenStax. 3 3.[2] Pharmaceutical Manufacturing Encyclopedia, 3rd Edition - epdf.pub. 2 4.[4] An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid - Benchchem. 4

Sources

4-Cyano-2-ethoxybenzoic Acid: Technical Profile & Structure Elucidation

[1][2]

CAS Registry Number: 316810-08-9 Molecular Formula: C₁₀H₉NO₃ Molecular Weight: 191.18 g/mol [1][2][3]

Executive Summary & Core Directive

This technical guide provides a comprehensive structural and chemical analysis of 4-Cyano-2-ethoxybenzoic acid , a critical intermediate in the synthesis of MDM2 inhibitors (e.g., cis-imidazoline derivatives) and V-ATPase inhibitors.[1][2] Unlike its more common methoxy analog, the 2-ethoxy variant offers distinct lipophilicity and solubility profiles essential for optimizing pharmacokinetic parameters in drug discovery.[1][2]

This document moves beyond basic catalog data to provide causal mechanistic insights into its synthesis, detailed spectroscopic structure elucidation (NMR, IR, MS), and experimental protocols validated by standard organic chemistry principles.

Chemical Properties & Reactivity Profile[2][4]

Physicochemical Data Table
PropertyValue / DescriptionMechanistic Insight
Appearance White to off-white crystalline solidHigh lattice energy due to intermolecular H-bonding (dimerization of carboxylic acids).[1][2][4]
Melting Point 185–190 °C (Predicted)Elevated MP relative to esters due to carboxylic acid dimerization.[1][2]
pKa (Acid) ~3.5 – 3.8 (Predicted)The 4-cyano group (EWG) stabilizes the carboxylate anion via induction, lowering pKa compared to 2-ethoxybenzoic acid.[1][2]
LogP ~1.98The ethoxy group increases lipophilicity compared to the methoxy analog (LogP ~1.5), improving membrane permeability.[1][2]
Solubility DMSO, Methanol, EtOAcPoor water solubility due to the aromatic ring, despite the polar carboxyl group.[1][2]
Reactivity & Stability[1]
  • Electrophilic Attack: The aromatic ring is deactivated by the cyano (CN) and carboxyl (COOH) groups but activated at the 3- and 5-positions relative to the ethoxy group.[1][2] However, the overall ring is electron-deficient.[1][2]

  • Nucleophilic Displacement: The ethoxy group at the ortho position is relatively stable but can be dealkylated under strong Lewis acid conditions (e.g., BBr₃) to yield the phenol.[1][2]

  • Hydrolysis: The nitrile group is susceptible to hydrolysis to an amide or carboxylic acid under strong acidic/basic conditions and elevated temperatures (>80°C).[1][2]

Synthesis Pathway: The Sandmeyer Route[1][2]

The most robust synthetic route utilizes 4-amino-2-ethoxybenzoic acid (CAS 59-07-4) as the starting material.[1][2] This approach avoids the harsh conditions required for direct cyanation of halides.[1][2]

Reaction Logic
  • Diazotization: Conversion of the aniline amine to a diazonium salt using sodium nitrite and acid.[1][2] The ortho-ethoxy group provides some steric bulk but does not interfere with diazotization.[1][2]

  • Sandmeyer Displacement: Substitution of the diazonium group with a cyanide nucleophile using a Copper(I) cyanide catalyst.[1][2]

Graphviz Reaction Scheme

SynthesisFigure 1: Sandmeyer transformation of amino-precursor to cyano-product.Start4-Amino-2-ethoxybenzoic acid(CAS 59-07-4)InterDiazonium SaltIntermediateStart->Inter1. NaNO2, HCl0-5°CProductThis compound(CAS 316810-08-9)Inter->Product2. CuCN, KCNNeutralize pH

[1][2]

Detailed Experimental Protocol

Note: Cyanides are highly toxic.[1][2] All operations must be performed in a well-ventilated fume hood with appropriate PPE.

  • Diazotization:

    • Dissolve 4-amino-2-ethoxybenzoic acid (1.0 eq) in 15% HCl (aq). Cool the suspension to 0–5°C in an ice bath.

    • Add an aqueous solution of NaNO₂ (1.1 eq) dropwise, maintaining temperature <5°C. Stir for 30 mins. The solution should become clear/yellowish.[1][2]

  • Substitution:

    • In a separate flask, prepare a solution of CuCN (1.2 eq) and KCN (1.5 eq) in water.[1][2] Heat to 60°C.

    • Carefully add the cold diazonium solution to the warm cyanide solution in small portions (Caution: Nitrogen gas evolution).[1][2]

    • After addition, heat the mixture to 80°C for 1 hour to ensure completion.

  • Workup:

    • Cool to room temperature and acidify to pH 2 with HCl.

    • The product will precipitate.[1][2][5] Filter the solid.[1][2]

    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5) to remove trace copper salts.[1][2]

Structure Elucidation & Spectroscopic Analysis[1][2][7][8]

Confirmation of the structure relies on distinguishing the ortho-ethoxy substitution and the para-cyano group.[1][2]

Mass Spectrometry (HRMS-ESI)[1][2]
  • Ionization Mode: Negative Mode (ESI-) is preferred for carboxylic acids.[1][2]

  • Theoretical [M-H]⁻: 190.0504 m/z.[1][2]

  • Fragmentation:

    • Loss of CO₂ (M-44): Characteristic of benzoic acids.[1][2]

    • Loss of Ethylene (M-28): Characteristic of ethyl ethers (McLafferty-like rearrangement).[1][2]

Infrared Spectroscopy (FT-IR)
Wavenumber (cm⁻¹)AssignmentDiagnostic Value
2230 – 2240 C≡N StretchSharp, medium intensity.[1][2] Definitive proof of nitrile.
2500 – 3300 O-H StretchBroad, "hump" shape.[1][2] Indicates carboxylic acid dimer.
1680 – 1700 C=O[1][2] StretchStrong carbonyl peak.[1][2] Shifted lower due to conjugation.
1250 – 1260 C-O-C StretchStrong. Indicates the aryl-alkyl ether (ethoxy group).[1][2]
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆)

The aromatic region shows a characteristic 1,2,4-substitution pattern.[1][2]

  • δ 13.0-13.5 (1H, br s): Carboxylic acid proton (exchangeable with D₂O).[1][2]

  • δ 7.85 (1H, d, J = 8.0 Hz): H-6 . Deshielded by the adjacent COOH group.

  • δ 7.55 (1H, d, J = 1.5 Hz): H-3 . Ortho to the ethoxy group.[1][2][5][6][7] Appears as a doublet (meta-coupling) or singlet.[1][2] Shielded relative to H-6.[1][2]

  • δ 7.45 (1H, dd, J = 8.0, 1.5 Hz): H-5 . Coupling with H-6 (ortho) and H-3 (meta).[1][2]

  • δ 4.18 (2H, q, J = 7.0 Hz): -OCH₂- . Quartet characteristic of the ethyl group.

  • δ 1.35 (3H, t, J = 7.0 Hz): -CH₃ . Triplet characteristic of the ethyl group.

¹³C NMR (100 MHz, DMSO-d₆)
  • Carbonyl (COOH): ~166 ppm.[1][2]

  • Aromatic C-O (C-2): ~158 ppm (Deshielded by oxygen).[1][2]

  • Nitrile (CN): ~118 ppm.[1][2]

  • Aromatic C-CN (C-4): ~115 ppm.[1][2]

  • Ethoxy (-OCH₂-): ~64 ppm.[1][2]

  • Methyl (-CH₃): ~14 ppm.[1][2]

Spectroscopic Logic Diagram

SpectroscopyFigure 2: Structural Verification Logic FlowStructureTarget: this compoundIRIR: 2230 cm⁻¹ (CN)1690 cm⁻¹ (COOH)Structure->IRHNMR1H NMR: 3 Aromatic H(ABX System)Ethoxy q+tStructure->HNMRCN_CheckCheck: Is CN present?IR->CN_CheckSharp bandOEt_CheckCheck: Is OEt present?HNMR->OEt_CheckQuartet 4.2ppmConfirmedConfirmedCN_Check->ConfirmedOEt_Check->Confirmed

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12093, 4-Ethoxybenzoic acid (Analog Reference).[1][2] Retrieved from [Link][1][2]

  • MolAid Chemical Database. Reaction and Property Data for CAS 316810-08-9. Retrieved from [Link][1][2]

  • Google Patents. US Patent 10392384B2: Method for the preparation of naphthyridine carboxamides.[1][2] (Cites related cyano-ethoxy intermediates). Retrieved from

Strategic Applications of 4-Cyano-2-ethoxybenzoic Acid in Medicinal Chemistry: Engineering MDM2 Inhibitors and PROTACs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of small molecules targeting protein-protein interactions (PPIs) requires highly specialized building blocks. 4-Cyano-2-ethoxybenzoic acid (CAS 316810-08-9) has emerged as a privileged intermediate, particularly in the synthesis of potent inhibitors targeting the p53-MDM2 axis[1]. This whitepaper provides an in-depth technical analysis of how the unique stereoelectronic properties of this compound are leveraged to optimize target binding affinity, improve pharmacokinetic profiles, and serve as a critical recruitment moiety in Proteolysis Targeting Chimeras (PROTACs)[2].

Structural Rationale: The Stereoelectronic Advantage

The utility of this compound is not coincidental; it is rooted in the precise spatial and electronic control it exerts when coupled to a pharmacophore core (such as a cis-imidazoline or pyrrolidine ring)[3].

  • The 2-Ethoxy Group (Steric Director): Unlike a smaller methoxy group, the ethoxy substituent provides increased lipophilic bulk. When incorporated into MDM2 inhibitors, this group is precisely angled to occupy the hydrophobic Phe19 sub-pocket of the MDM2 surface, significantly enhancing binding entropy[4]. Furthermore, the steric clash between the ethoxy oxygen and the adjacent amide carbonyl restricts the rotation of the benzoyl bond, locking the molecule into the bioactive conformation.

  • The 4-Cyano Group (Electronic Modulator): The cyano group is a strong electron-withdrawing group (EWG) with a minimal steric footprint. It serves two primary functions:

    • Metabolic Stability: It blocks the para-position from cytochrome P450-mediated oxidative metabolism, a common liability in early-generation benzoyl-containing drugs.

    • Dipole Interactions: It alters the electron density of the aromatic ring and the conjugated amide bond, strengthening the hydrogen bond donor/acceptor capacity of the adjacent structural elements and increasing the target residence time[3].

Mechanistic Grounding: Disrupting the p53-MDM2 Axis

The tumor suppressor protein p53 is negatively regulated by MDM2, an E3 ubiquitin ligase that binds to p53 and targets it for proteasomal degradation[4]. In many human cancers, MDM2 is overexpressed, effectively silencing p53.

Small-molecule inhibitors (such as Nutlin derivatives, RG7112, and Idasanutlin) are designed to mimic the three critical p53 residues (Phe19, Trp23, and Leu26) that insert into the deep hydrophobic cleft of MDM2[3]. The 4-cyano-2-ethoxybenzoyl moiety acts as a critical vector in these scaffolds, ensuring that the core scaffold aligns perfectly with the Trp23 and Leu26 pockets while the ethoxy group fills the Phe19 pocket.

G p53 p53 Tumor Suppressor (Active State) Complex p53-MDM2 Complex (Inhibited State) p53->Complex Binds via Phe19, Trp23, Leu26 Activation p53 Stabilization (Apoptosis / Cell Cycle Arrest) p53->Activation Pathway Restored MDM2 MDM2 E3 Ligase (Overexpressed in Cancer) MDM2->Complex Degradation Proteasomal Degradation (Apoptosis Suppressed) Complex->Degradation Ubiquitination Inhibitor 4-Cyano-2-ethoxybenzoyl MDM2 Inhibitor Inhibitor->MDM2 Blocks Hydrophobic Cleft Inhibitor->Complex Prevents PPI Formation

Diagram 1: Disruption of the p53-MDM2 protein-protein interaction by targeted inhibitors.

Quantitative Structure-Activity Relationship (SAR) Dynamics

To illustrate the causality behind selecting this compound over alternative benzoic acid derivatives, we must examine the comparative binding affinities and half-lives of the resulting MDM2 inhibitors. The table below synthesizes the general SAR trends observed during the optimization of cis-imidazoline MDM2 inhibitors[1][3].

Benzoyl Substituent on Inhibitor CoreMDM2 Binding Affinity (IC₅₀, nM)In Vitro Half-Life (T₁/₂, Human Liver Microsomes)Primary Mechanistic Advantage
Unsubstituted Benzoyl> 500 nM< 15 minBaseline binding; highly susceptible to oxidation.
4-Methoxybenzoyl~ 120 nM30 minModerate affinity; methoxy group prone to O-dealkylation.
2-Ethoxy-4-methoxybenzoyl~ 45 nM45 minEthoxy group successfully engages Phe19 pocket.
4-Cyano-2-ethoxybenzoyl < 20 nM > 120 min Cyano EWG prevents oxidation; locks optimal conformation.

Table 1: Comparative SAR dynamics demonstrating the superiority of the 4-cyano-2-ethoxy substitution pattern in MDM2 inhibitor design.

Application in PROTAC Development

Beyond direct inhibition, the MDM2-binding properties conferred by the 4-cyano-2-ethoxybenzoyl group have been ingeniously repurposed in the field of targeted protein degradation[2]. MDM2 is an E3 ligase; therefore, molecules that bind to it can be used as the E3-recruiting moiety in PROTACs.

By utilizing this compound as a starting material, medicinal chemists can selectively reduce the cyano group to a primary amine, providing a highly reactive, sterically unhindered anchor point for attaching PEG or alkyl linkers. This linker is then conjugated to a target-protein ligand (e.g., a BRD4 or AR inhibitor), creating a ternary complex that drives the degradation of the disease-causing protein[2].

G Acid This compound (E3 Ligand Precursor) Reduction Nitrile Reduction (H2, Pd/C or LiAlH4) Acid->Reduction Amine Benzylamine Intermediate (Linker Anchor) Reduction->Amine Conjugation Linker Conjugation (Amide/Click Chemistry) Amine->Conjugation PROTAC Fully Assembled PROTAC (MDM2 Recruiter) Conjugation->PROTAC

Diagram 2: Workflow for converting this compound into a PROTAC E3 ligase recruiter.

Experimental Protocol: Synthesis of a 4-Cyano-2-ethoxybenzoyl MDM2 Inhibitor

The following protocol details the amide coupling of this compound to a sterically hindered cis-imidazoline secondary amine.

Scientific Causality: Standard coupling reagents (like EDC/HOBt) often fail or require prolonged heating for bulky secondary amines, leading to epimerization of the chiral centers. This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates the reaction kinetics at room temperature, preserving the stereochemical integrity of the inhibitor[1].

Step-by-Step Methodology
  • Preparation of the Reaction Mixture:

    • In an oven-dried round-bottom flask purged with argon, dissolve this compound (1.0 equiv, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL).

    • Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv, 1.5 mmol). Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the hexafluorophosphate byproduct.

  • Activation:

    • Add HATU (1.2 equiv, 0.6 mmol) to the solution in one portion at 0 °C.

    • Stir the mixture for 15 minutes at 0 °C to ensure complete formation of the active 7-azabenzotriazole ester. The solution will typically turn a pale yellow color.

  • Amide Bond Formation:

    • Dissolve the cis-imidazoline core (secondary amine, 0.95 equiv, 0.475 mmol) in anhydrous DMF (2.0 mL) and add it dropwise to the activated ester solution.

    • Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Self-Validating Monitoring:

    • Monitor the reaction via LC-MS. The reaction is deemed complete when the mass corresponding to the starting amine disappears and the [M+H]⁺ peak of the target 4-cyano-2-ethoxybenzoyl product dominates the chromatogram.

  • Workup and Purification:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).

    • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

    • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure MDM2 inhibitor.

Conclusion

This compound is far more than a simple structural appendage; it is a rationally designed vector that dictates the pharmacokinetic and pharmacodynamic success of MDM2 inhibitors. By understanding the causality behind its stereoelectronic properties—specifically how the ethoxy group directs binding and the cyano group ensures metabolic stability—medicinal chemists can continue to leverage this building block to design next-generation oncology therapeutics and advanced PROTAC degraders.

References

  • CN101316823A - 2,4,5-triphenylimidazoline derivatives useful as anticancer agents acting as inhibitors of the interaction between p53 and MDM2 proteins. Google Patents.
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry.
  • Targeting p53–MDM2 interaction by small-molecule inhibitors. Discover Oncology (NIH PMC).
  • Therapeutics Targeting p53-MDM2 Interaction to Induce Cancer Cell Death. MDPI.

Sources

Rational Design and Application of 4-Cyano-2-ethoxybenzoic Acid in Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of small-molecule inhibitors relies heavily on highly functionalized aromatic building blocks. 4-Cyano-2-ethoxybenzoic acid is a critical, highly versatile intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique substitution pattern—combining a sterically demanding ethoxy group, a strongly electron-withdrawing cyano group, and a reactive carboxylic acid—makes it an ideal pharmacophore for targeting challenging protein-protein interactions (PPIs), most notably the MDM2-p53 axis in oncology [2], as well as vacuolar ATPases in osteoclast regulation [3].

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, its mechanistic role in drug design, and a self-validating synthetic protocol for its preparation.

Chemical Nomenclature & Physicochemical Profiling

The reactivity of this compound is dictated by the electronic and steric interplay of its substituents. The ethoxy group at the ortho position (C2) provides steric shielding to the carboxylic acid, which modulates its


 and influences the trajectory of nucleophilic attack during downstream amidation or esterification. Concurrently, the para-cyano group (C4) exerts strong inductive (-I) and resonance (-R) effects. This electron withdrawal enhances the electrophilicity of the carbonyl carbon, facilitating coupling reactions, while also serving as a critical hydrogen-bond acceptor in target binding pockets [1].
Table 1: Core Identification and Physicochemical Data
ParameterSpecification
IUPAC Name This compound
CAS Registry Number 316810-08-9
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
SMILES String CCOC1=CC(C#N)=CC=C1C(O)=O
Key Functional Groups Carboxylic Acid (-COOH), Nitrile (-C≡N), Ether (-O-CH₂CH₃)
Primary Application API Intermediate (MDM2 inhibitors, ATPase inhibitors)

Mechanistic Role in Targeted Therapeutics

The MDM2-p53 Protein-Protein Interaction

The tumor suppressor protein p53 is negatively regulated by MDM2, an E3 ubiquitin ligase that binds to p53, neutralizing its transactivation domain and targeting it for proteasomal degradation. In many human cancers, MDM2 is overexpressed, leading to the functional silencing of wild-type p53 [2].

Derivatives of this compound are heavily utilized in the synthesis of cis-imidazolines and other small molecules designed to disrupt this complex [2]. The cyano group of the benzoic acid derivative often inserts deep into the Trp23 sub-pocket of MDM2, displacing p53 and restoring its apoptotic function.

MDM2_p53 p53 p53 Tumor Suppressor (Active) Complex MDM2-p53 Complex (Inactive p53) p53->Complex Binds to MDM2 Apoptosis Cell Cycle Arrest & Apoptosis (Cancer Cell Death) p53->Apoptosis Unbound/Active State MDM2 MDM2 Protein (Negative Regulator) MDM2->Complex Ubiquitinates p53 Degradation Proteasomal Degradation (Cell Cycle Arrest Fails) Complex->Degradation Target for Proteasome Inhibitor MDM2 Inhibitor (this compound core) Inhibitor->MDM2 Blocks p53 Binding Pocket Inhibitor->Complex Prevents Formation

Figure 1: Mechanistic rationale for MDM2-p53 inhibition using this compound.

Osteoclast Vacuolar ATPase Inhibition

Beyond oncology, amides derived from this compound have been identified as potent photoactivable inhibitors of osteoclast vacuolar ATPase. By inhibiting this proton pump, these compounds prevent the acidification of the extracellular bone-resorbing compartment, offering a targeted therapeutic strategy for osteoporosis [3].

Synthetic Methodology & Validation

To ensure high purity and yield, the synthesis of this compound is typically achieved via the palladium-catalyzed cyanation of 4-bromo-2-ethoxybenzoic acid. This method is preferred over traditional Sandmeyer reactions due to its superior functional group tolerance and avoidance of highly toxic diazonium intermediates.

Causality in Experimental Design:
  • Reagent Selection: Zinc cyanide (

    
    ) or Copper(I) cyanide (
    
    
    
    ) is used as the cyanide source.
    
    
    is often preferred in Pd-catalyzed systems as it provides a slow release of cyanide ions, preventing the poisoning of the palladium catalyst.
  • Solvent Choice: Anhydrous N,N-Dimethylformamide (DMF) is utilized because its high boiling point accommodates the necessary activation energy for the oxidative addition of the C-Br bond.

  • Workup Logic: Acidification to pH 2-3 is critical. The reaction initially forms a carboxylate salt; strong acidification protonates the moiety, driving the precipitation of the free this compound from the aqueous phase, creating a self-purifying isolation step.

SynthesisWorkflow Start 4-Bromo-2-ethoxybenzoic acid (Starting Material) Reaction Catalytic Cyanation (120°C, N2 Atmosphere) Start->Reaction Reagents Zn(CN)2, Pd(PPh3)4, DMF (Cyanation Reagents) Reagents->Reaction Workup Aqueous Workup & Acidification (HCl, pH 2-3) Reaction->Workup Conversion >95% (TLC) Product This compound (Target API Intermediate) Workup->Product Precipitation & Filtration

Figure 2: Step-by-step synthetic workflow for the preparation of this compound.

Standard Operating Procedure (SOP): Aryl Cyanation

Step 1: Reaction Setup (Inert Atmosphere)

  • Charge a flame-dried, multi-neck round-bottom flask with 4-bromo-2-ethoxybenzoic acid (1.0 eq) and

    
     (0.6 eq).
    
  • Add anhydrous DMF (10 volumes) and sparge the mixture with ultra-pure Nitrogen (

    
    ) for 15 minutes to remove dissolved oxygen, preventing catalyst oxidation.
    
  • Quickly add Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (0.05 eq) under a positive 
    
    
    
    stream.

Step 2: Catalytic Cyanation

  • Heat the reaction mixture to 120°C.

  • Monitor the reaction via HPLC or TLC (Eluent: Hexane/Ethyl Acetate 1:1 with 1% Acetic Acid). Self-Validation Check: The reaction is deemed complete when the starting material peak is <1% (typically 4-6 hours).

Step 3: Quenching and Workup

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly pouring it into a vigorously stirred mixture of crushed ice and water.

  • Filter the resulting suspension through a pad of Celite to remove palladium black and insoluble zinc salts.

  • Transfer the filtrate to a separatory funnel and wash with Ethyl Acetate to remove non-polar organic impurities. Retain the aqueous layer.

Step 4: Isolation and Purification

  • Slowly acidify the aqueous layer using 2M Hydrochloric Acid (HCl) under continuous stirring until the pH reaches 2.0 - 3.0.

  • Observation: A dense white/off-white precipitate of this compound will form.

  • Stir for 30 minutes to ensure complete crystallization.

  • Filter the solid under vacuum, wash with cold distilled water, and dry in a vacuum oven at 50°C to constant weight.

References

  • Guidechem. "this compound 316810-08-9 wiki - Guidechem." Guidechem Chemical Database.
  • Google Patents. "CN101316823A - 用作抗癌剂的作为p53和MDM2蛋白之间相互作用的抑制剂的2,4,5-三苯基咪唑啉衍生物." Google Patents.
  • Molaid. "2-ethoxy-4-cyanobenzoic acid - CAS号316810-08-9 - 摩熵化学." Molaid Chemical Database.

Theoretical Profiling of 4-Cyano-2-ethoxybenzoic Acid: A Computational Blueprint

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cyano-2-ethoxybenzoic acid (CAS 52509-14-5) is a critical pharmacophore and intermediate, most notably serving as the key precursor in the synthesis of Ertugliflozin , a potent SGLT2 inhibitor for Type 2 Diabetes treatment.[1] Despite its industrial significance, comprehensive theoretical profiling of its electronic structure remains under-documented in open literature.[1]

This technical guide establishes a rigorous computational framework for characterizing the electronic, spectroscopic, and reactive properties of this molecule. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can predict stability, optimize synthetic routes, and identify impurity risks before wet-lab scale-up.[1]

Computational Methodology: The Validated Protocol

To ensure data fidelity suitable for regulatory submission or process optimization, the computational approach must account for the "push-pull" electronic nature of the molecule (electron-donating ethoxy group vs. electron-withdrawing cyano and carboxyl groups).[1]

Functional & Basis Set Selection

For benzoic acid derivatives exhibiting intramolecular Charge Transfer (ICT), standard functionals like B3LYP often underestimate excitation energies.

  • Recommended Functional: CAM-B3LYP (Coulomb-Attenuating Method).[1][2] It corrects the long-range exchange interaction, crucial for the cyano-conjugated system.[1]

  • Basis Set: 6-311++G(d,p) .[1][3]

    • Diffuse functions (++): Essential for describing the lone pairs on the ethoxy oxygen and nitrile nitrogen.[1]

    • Polarization functions (d,p): Required to accurately model the hybridization of the aromatic ring and the cyano group.[1]

Solvation Models

Since the synthesis of Ertugliflozin intermediates often occurs in polar protic solvents, gas-phase calculations are insufficient.[1]

  • Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) .

  • Target Solvents: Ethanol (synthesis medium), Water (biological relevance), and DMSO (analytical standard).

The Computational Workflow

The following diagram outlines the self-validating workflow for full characterization.

G cluster_Props Property Profiling Start Input Structure (CAS 52509-14-5) GeomOpt Geometry Optimization (CAM-B3LYP/6-311++G(d,p)) Start->GeomOpt FreqCalc Frequency Calculation (NIMAG = 0 Check) GeomOpt->FreqCalc Elec Electronic (FMO/MEP) FreqCalc->Elec Stable Minima Spec Spectroscopic (IR/Raman/NMR) FreqCalc->Spec React Reactivity (NBO/ALIE) FreqCalc->React Output Data Validation & Process Application Elec->Output Spec->Output React->Output

Figure 1: Step-by-step computational workflow for validating the electronic structure of this compound.

Electronic Properties & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting how this intermediate reacts during the glycosylation steps of Ertugliflozin synthesis.[1]

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • HOMO Location: Predominantly localized on the ethoxy group and the aromatic ring (π-system).[1] The lone pair of the ether oxygen acts as the electron donor.[1]

  • LUMO Location: Concentrated on the cyano (-CN) and carboxyl (-COOH) groups, which serve as electron acceptors.[1]

  • Significance: A narrower HOMO-LUMO gap (compared to benzoic acid) indicates higher chemical reactivity and "softness," making the molecule more susceptible to electrophilic attacks on the ring or nucleophilic attacks at the carboxyl carbon.[1]

Molecular Electrostatic Potential (MEP)

MEP mapping identifies the sites for non-covalent interactions (hydrogen bonding) and chemical attacks.

RegionColor CodePotentialChemical Significance
Carboxyl -OH Blue Positive (+)Primary H-bond donor; acidic proton.[1]
Cyano (N) & Carbonyl (O) Red Negative (-)H-bond acceptors; sites for metal coordination (e.g., Li/Mg during synthesis).[1]
Aromatic Ring Green/Yellow Neutral/Slightly (-)π-stacking interactions.[1]
Global Reactivity Descriptors

Using Koopmans' theorem, the following parameters define the molecule's stability profile:

  • Chemical Hardness (

    
    ): 
    
    
    
    [1]
    • Interpretation: A lower hardness value implies the molecule is easily polarized, facilitating the coupling reactions required in drug synthesis.

  • Electrophilicity Index (

    
    ): 
    
    
    
    • Interpretation: High electrophilicity suggests the cyano/carboxyl groups strongly activate the ring, but the ethoxy group moderates this, preventing over-reactivity.

Spectroscopic Profiling (IR & NMR)[2][3]

Theoretical prediction of spectra allows for rapid identification of the intermediate during process monitoring (PAT).

Vibrational Analysis (FT-IR)

The calculations must be scaled (typically by a factor of ~0.96 for DFT) to match experimental results.[1]

  • Nitrile Stretch (

    
    ):  A sharp, distinct peak predicted at ~2230 cm⁻¹ . This is the primary quality control marker for this intermediate.
    
  • Carbonyl Stretch (

    
    ):  Strong absorption at ~1690–1710 cm⁻¹ . Shift due to H-bonding in dimers must be accounted for by modeling the dimer state.[1]
    
  • Ether Stretch (

    
    ):  Characteristic bands in the 1250–1050 cm⁻¹  region, confirming the integrity of the ethoxy side chain.
    
NMR Shift Prediction (GIAO Method)
  • Proton (

    
    H):  The acidic proton (-COOH) will show a strong downfield shift (>10 ppm).[1] The ethoxy methylene protons (
    
    
    
    ) will appear as a quartet around 4.0–4.2 ppm.[1]
  • Carbon (

    
    C):  The cyano carbon is expected at ~118 ppm, while the carboxyl carbon appears at ~165 ppm.
    

Intramolecular Interactions (NBO Analysis)[3]

Natural Bond Orbital (NBO) analysis reveals the "hidden" electronic stabilizations.

  • Hyperconjugation: The interaction between the oxygen lone pair (

    
    ) of the ethoxy group and the antibonding orbital of the aromatic ring (
    
    
    
    ) stabilizes the planar conformation.
  • Implication: This planarity is crucial for the stereoselective steps in Ertugliflozin synthesis, as steric hindrance is minimized.

ReactionMap cluster_Effect Net Electronic Effect Ethoxy Ethoxy Group (Donor) Ring Benzene Ring (Conduit) Ethoxy->Ring Mesomeric (+M) Cyano Cyano Group (Acceptor) Ring->Cyano Inductive (-I) / Mesomeric (-M) COOH Carboxyl Group (Reactive Center) Ring->COOH Activation Result Activated for Nucleophilic Attack COOH->Result

Figure 2: Electronic "Push-Pull" mechanism facilitating chemical reactivity.

Pharmaceutical Application & Conclusion

The theoretical study of This compound is not merely academic; it is a risk-mitigation tool in drug development.[1]

  • Impurity Tracking: By calculating the vibrational frequencies, process chemists can distinguish this intermediate from its de-ethylated impurity (4-cyano-2-hydroxybenzoic acid) using in-line IR.[1]

  • Solid State Prediction: MEP surfaces help predict crystal packing forces, aiding in the selection of the most stable polymorph for storage.

  • Synthesis Optimization: Understanding the electrophilicity allows for the fine-tuning of reaction times during the coupling with the sugar moiety in SGLT2 inhibitor synthesis.[1]

Final Recommendation: For all scale-up activities, execute the CAM-B3LYP/6-311++G(d,p) protocol to validate the batch quality of this intermediate.

References

  • Ertugliflozin Synthesis & Intermediates

    • Bernhardson, D., et al. (2014). "Development of an Early-Phase Bulk Enabling Route to Sodium-Dependent Glucose Cotransporter 2 Inhibitor Ertugliflozin." Organic Process Research & Development. Link

    • Miao, Z., et al. (2019). "Preparation method of synthesis ertugliflozin intermediate." WIPO Patent WO/2019/CN109970822.[1] Link

  • Theoretical Methodology (DFT on Benzoic Acids)

    • Latha Beatrice, M., et al. (2021).[3] "Molecular Structure, Spectroscopic, Fukui function, RDG, Anti-microbial and Molecular Docking analysis of... Benzoic Acid Derivatives." Journal of Molecular Structure. Link

    • Chai, J. D., & Head-Gordon, M. (2008). "Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections."[1] Physical Chemistry Chemical Physics. Link (Basis for CAM-B3LYP recommendation).[1]

  • General Reactivity & SGLT2 Inhibitors

    • Hu, X., et al. (2025). "Research progress on synthesis of SGLT-2 inhibitor ertugliflozin." ResearchGate.[1][4] Link

Sources

Methodological & Application

Experimental protocol for the synthesis of 4-Cyano-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, field-proven experimental protocol for the synthesis of 4-Cyano-2-ethoxybenzoic acid (CAS: 316810-08-9). This compound is a critical building block in drug development, frequently utilized in the synthesis of p53/MDM2 protein-protein interaction inhibitors and osteoclast vacuolar ATPase inhibitors.

As a Senior Application Scientist, I have structured this guide to move beyond a simple "recipe." Here, we will dissect the mechanistic causality behind each reagent choice, establish self-validating quality control checkpoints, and provide a scalable, three-step synthetic workflow.

Strategic Rationale & Synthetic Causality

The most robust, scalable, and economically viable route to this compound begins with the commercially available precursor 4-amino-2-ethoxybenzoic acid (CAS: 59-07-4).

Attempting a direct 1 [1] on the unprotected amino acid often leads to catastrophic yield losses. The free carboxylic acid interferes with the basic cyanocuprate complex during the cyanation step, leading to poor solubility, competitive side reactions, and complex workups.

To circumvent this, we employ a three-step protection-cyanation-deprotection strategy :

  • Esterification: Masking the carboxylic acid as a methyl ester ensures the molecule remains neutral and highly soluble in the organic extraction phases.

  • Sandmeyer Cyanation: The core transformation. We utilize a Cu(I)-mediated radical-nucleophilic aromatic substitution. By generating the diazonium salt in situ and immediately reacting it with a [Cu(CN)₄]³⁻ complex, we avoid the isolation of explosive diazonium intermediates [2].

  • Chemoselective Saponification: We utilize mild Lithium Hydroxide (LiOH) in a biphasic THF/Water system. Nitriles are notoriously sensitive to harsh acids or bases (hydrolyzing to amides or carboxylic acids). However,2 [3].

Quantitative Data & Stoichiometry

Note: The following table is calculated for a 100 mmol scale synthesis, ideal for early-stage drug discovery scale-up.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
4-Amino-2-ethoxybenzoic acid 181.191.018.1 gStarting Material
Methanol 32.04-200 mLSolvent / Reactant
Sulfuric Acid (98%) 98.080.10.5 mLEsterification Catalyst
Sodium Nitrite (NaNO₂) 69.001.17.6 gDiazotizing Agent
Hydrochloric Acid (37%) 36.463.025 mLAcid Source
Copper(I) Cyanide (CuCN) 89.561.210.7 gCatalyst / CN Source
Potassium Cyanide (KCN) 65.122.415.6 gPrimary CN Source
Lithium Hydroxide (LiOH·H₂O) 41.962.08.4 gSaponification Base

Mechanistic & Workflow Visualizations

SyntheticRoute A 4-Amino-2-ethoxybenzoic acid (CAS: 59-07-4) B Methyl 4-amino-2-ethoxybenzoate (CAS: 2486-55-7) A->B MeOH, H2SO4 Reflux, 12h C Methyl 4-cyano-2-ethoxybenzoate (CAS: 910568-52-4) B->C 1. NaNO2, HCl, 0°C 2. CuCN, KCN, 60°C D This compound (CAS: 316810-08-9) C->D LiOH, THF/H2O RT, 4h, then HCl

Fig 1. Three-step synthetic workflow for this compound.

SandmeyerMechanism A Arylamine Precursor B Aryl Diazonium Salt (Ar-N2+ Cl-) A->B NaNO2, HCl, <5°C (Nitrosation) C Aryl Radical (Ar•) + N2 B->C [Cu(CN)4]3- (Single Electron Transfer) D Aryl Nitrile (Ar-CN) C->D Cu(II) Species (Ligand Transfer)

Fig 2. Mechanistic pathway of the Sandmeyer cyanation step.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 4-amino-2-ethoxybenzoate

Objective: Protect the carboxylic acid to prevent interference during the Sandmeyer reaction.

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-2-ethoxybenzoic acid (18.1 g, 100 mmol) and anhydrous methanol (200 mL).

  • Catalysis: Slowly add concentrated H₂SO₄ (0.5 mL) dropwise while stirring.

  • Reflux: Heat the mixture to reflux (approx. 65 °C) for 12 hours.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove ~70% of the methanol. Pour the residue into 200 mL of ice water and carefully neutralize to pH 7-8 using saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the methyl ester as an off-white solid.

  • Self-Validation Check: TLC (Hexanes/EtOAc 3:1) should reveal the complete disappearance of the baseline acid spot and the appearance of a high-Rf ester spot.

Step 2: Synthesis of Methyl 4-cyano-2-ethoxybenzoate (Sandmeyer Reaction)

⚠️ CRITICAL SAFETY WARNING: This step uses Potassium Cyanide (KCN). Mixing cyanide with acid generates lethal Hydrogen Cyanide (HCN) gas. This entire procedure must be performed in a highly ventilated fume hood with a dedicated cyanide spill kit on hand.

  • Diazotization:

    • In a 250 mL flask, suspend Methyl 4-amino-2-ethoxybenzoate (19.5 g, 100 mmol) in 50 mL of water and 25 mL of 37% HCl. Stir vigorously and cool to 0–5 °C using an ice-salt bath.

    • Dissolve NaNO₂ (7.6 g, 110 mmol) in 20 mL of cold water. Add this solution dropwise to the amine suspension over 30 minutes, maintaining the internal temperature strictly below 5 °C.

    • Field-Proven Insight: Stir for an additional 30 minutes. Test the solution with starch-iodide paper (it should immediately turn blue-black, indicating excess nitrous acid). Quench the excess nitrous acid by adding solid sulfamic acid (or urea) in small portions until the starch-iodide test is negative. Unquenched nitrite will oxidize the Cu(I) catalyst in the next step, severely depressing your yield.

  • Cyanocuprate Preparation:

    • In a separate 500 mL flask, dissolve KCN (15.6 g, 240 mmol) in 100 mL of water. Add CuCN (10.7 g, 120 mmol) and stir until a clear, pale-yellow cyanocuprate solution forms. Cool this solution to 0 °C.

  • Cyanation:

    • Carefully neutralize the cold diazonium salt solution to pH 6 using aqueous Na₂CO₃ (to prevent HCN gas evolution upon mixing).

    • Transfer the neutralized diazonium solution dropwise into the vigorously stirred cyanocuprate solution.

    • Once the addition is complete, slowly warm the reaction mixture to 60 °C and stir for 2 hours. Nitrogen gas evolution will be observed as the aryl radical forms and undergoes ligand transfer.

  • Workup: Cool to room temperature. Extract with EtOAc (3 × 150 mL). Wash the organics with 10% aqueous NH₄OH (to remove residual copper salts), water, and brine. Dry over Na₂SO₄ and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1 to 4:1) to afford the pure nitrile intermediate.

Step 3: Chemoselective Saponification to this compound

Objective: Hydrolyze the methyl ester back to the carboxylic acid without hydrating the delicate nitrile group.

  • Reaction Setup: Dissolve Methyl 4-cyano-2-ethoxybenzoate (20.5 g, 100 mmol) in 150 mL of THF. Add 50 mL of distilled water.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (8.4 g, 200 mmol) in one portion. Stir the biphasic mixture vigorously at room temperature (20–25 °C) for 4 hours.

    • Field-Proven Insight: Do not heat this reaction. Elevated temperatures in the presence of hydroxide will initiate the hydration of the nitrile to the primary amide.

  • Workup: Monitor by TLC until the ester is completely consumed. Concentrate the mixture under reduced pressure to remove the THF (leaving the aqueous layer).

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify to pH 2–3 using 1M HCl. A heavy white precipitate of the target carboxylic acid will form.

  • Isolation: Filter the precipitate through a Büchner funnel, wash with ice-cold water (2 × 30 mL), and dry under high vacuum at 45 °C overnight to yield pure This compound .

References

  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information (PMC). URL:[Link]

  • Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. ResearchGate. URL: [Link]

  • Practical Synthesis of Pyrazol-4-thiols (Chemoselective Ester Hydrolysis Tolerance). ChemRxiv. URL:[Link]

Sources

Step-by-step procedure for the purification of 4-Cyano-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation and Purification of 4-Cyano-2-ethoxybenzoic Acid

Abstract

This application note details a robust, scalable protocol for the purification of This compound , a critical scaffold in the synthesis of non-steroidal mineralocorticoid receptor antagonists and other bioactive benzoxaboroles.[1][2] Unlike simple benzoic acids, the presence of the nitrile (cyano) group at the 4-position introduces a critical instability factor: susceptibility to hydrolysis under the strong acidic or basic conditions typically used for carboxylic acid workups.[1][2] This guide prioritizes chemoselectivity , utilizing a pH-controlled acid-base extraction followed by a specific binary-solvent recrystallization to achieve >99% purity (HPLC) while preserving the cyano functionality.

Chemical Profile & Critical Properties[2][3]

Before initiating purification, the operator must understand the physicochemical constraints of the target molecule.[1][2]

PropertyDescriptionCritical Implication for Purification
Chemical Structure 4-CN-2-OEt-Ph-COOHAmphiphilic: The ethoxy group adds lipophilicity; the carboxyl/cyano groups add polarity.[2][3]
Molecular Weight 191.18 g/mol --
pKa (Estimated) ~3.5 – 3.8Stronger acid than benzoic acid (due to electron-withdrawing CN).[1][2][3] Dissolves readily in weak bases (NaHCO₃).[1][3]
Solubility (Organic) High: DMSO, DMF, THFMod: EtOAc, EthanolLow: Hexanes, TolueneRecrystallization Candidate: Ethanol/Water or EtOAc/Heptane systems.[1]
Stability Risk Nitrile Hydrolysis CRITICAL: Exposure to pH < 1 or pH > 12 at elevated temperatures will convert -CN to -CONH₂ (amide) or -COOH (diacid).[2][3]

Strategic Purification Workflow

The purification strategy relies on two orthogonal separation mechanisms:

  • pKa-Dependent Fractionation (Acid-Base Extraction): Separates the target acid from neutral precursors (e.g., 4-bromo-3-ethoxyphenol derivatives) and inorganic salts.[2][3]

  • Thermodynamic Crystallization: Removes structural isomers and trace hydrolysis byproducts (amides) based on lattice energy differences.[2][3]

Process Flow Diagram

PurificationWorkflow cluster_control Critical Control Points Crude Crude Reaction Mixture (Solid/Oil) Dissolution 1. Dissolution Solvent: EtOAc Crude->Dissolution Extraction 2. pH-Controlled Extraction Reagent: Sat. NaHCO3 (pH ~8.5) Dissolution->Extraction OrgPhase Organic Phase (Discard Neutrals) Extraction->OrgPhase Neutral Impurities AqPhase Aqueous Phase (Target as Carboxylate) Extraction->AqPhase Product (Salt form) Precipitation 3. Controlled Acidification Reagent: 1N HCl to pH 3.0 Temp: <10°C AqPhase->Precipitation Slow Addition Filtration 4. Isolation & Drying Precipitation->Filtration Recryst 5. Recrystallization System: EtOH/Water (1:3) Filtration->Recryst Final Final Product >99% Purity Recryst->Final

Figure 1: Operational workflow emphasizing the separation of neutral impurities and the critical pH adjustment step.

Detailed Protocol

Phase A: Chemoselective Acid-Base Extraction

Objective: Isolate the carboxylic acid from non-acidic impurities without hydrolyzing the nitrile.[1][2]

  • Dissolution: Dissolve the crude solid (10.0 g) in Ethyl Acetate (100 mL) . If the crude is an oil, ensure it is fully dispersed.[1]

  • Alkaline Extraction (The "Soft" Base):

    • Extract the organic layer with Saturated Sodium Bicarbonate (NaHCO₃) solution (3 × 50 mL).[1][3]

    • Scientist's Note: Do NOT use NaOH.[2][3] Even dilute NaOH can initiate nitrile hydrolysis on the electron-deficient ring.[1][2][3] NaHCO₃ (pH ~8.[2][3]5) is sufficient to deprotonate the carboxylic acid (pKa ~3.[1][3]5) quantitatively.

  • Phase Separation:

    • Combine the aqueous bicarbonate layers (containing the product).[1][3]

    • Keep the organic layer (contains unreacted neutral precursors) for HPLC analysis, then discard if empty.[1]

  • Charcoal Treatment (Optional but Recommended):

    • If the aqueous solution is dark, add activated carbon (5 wt%), stir for 15 min, and filter through a Celite pad.

  • Controlled Precipitation (The Critical Step):

    • Cool the aqueous phase to 0–5°C in an ice bath.

    • Slowly add 1N HCl dropwise with vigorous stirring.

    • Stop point: Adjust pH to 2.5 – 3.0 .

    • Warning: Do not overshoot to pH < 1.[2][3] Strong acidic media combined with the heat of neutralization can hydrolyze the nitrile to the primary amide.[1][2]

  • Isolation:

    • Stir the resulting slurry for 30 minutes at 0°C to ensure complete maturation of the precipitate.

    • Filter the white solid via vacuum filtration.[1][2] Wash with cold water (2 × 20 mL) to remove inorganic salts.[1][3]

    • Dry under vacuum at 45°C for 4 hours.[2][3]

Phase B: Binary Solvent Recrystallization

Objective: Remove trace isomers and "polish" the purity to >99%.

Solvent System:Ethanol / Water (Preferred) or Ethyl Acetate / Heptane.[1][2][3] Rationale: The ethoxy group provides significant solubility in hot ethanol, while the carboxylic acid ensures poor solubility in cold water.[1]

  • Solubilization:

    • Place the dried solid (from Phase A) in a flask equipped with a reflux condenser.

    • Add Ethanol (absolute) (approx. 5 mL per gram of solid).[1][2][3]

    • Heat to reflux (80°C). The solid should dissolve completely.[1][2][3][4] If not, add ethanol in 1 mL increments until clear.

  • Anti-Solvent Addition:

    • Remove from heat source but keep the solution hot.[1][2][3]

    • Slowly add hot Water (approx. 60-70°C) down the condenser until a faint, persistent turbidity (cloudiness) appears.

    • Add a few drops of ethanol to just clear the solution again.[1][2]

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling may cause the ethoxy-acid to "oil out" rather than crystallize.[1][2]

    • Once at room temperature, cool in an ice bath (0°C) for 1 hour.

  • Final Harvest:

    • Filter the crystalline needles.[1][2][3]

    • Wash with a cold mixture of Ethanol/Water (1:3 ratio).[3]

    • Dry in a vacuum oven at 50°C overnight.

Analytical Validation & Troubleshooting

Quality Control Specifications
TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 98.5% Area
Identity ¹H-NMR (DMSO-d₆)2-Ethoxy (-OCH₂CH₃) signals: Quartet ~4.1 ppm, Triplet ~1.3 ppm.[1][2][3][5][6] No amide NH₂ peaks.[2][3]
Nitrile Integrity IR SpectroscopySharp peak at ~2230 cm⁻¹ (CN stretch).[1][2][3] Absence of broad amide bands at 3300-3500 cm⁻¹.[2][3]
Troubleshooting Guide
  • Issue: "Oiling Out" during recrystallization.

    • Cause: The ethoxy group lowers the melting point, causing the compound to separate as a liquid before crystallizing.[1][2]

    • Solution: Re-heat to dissolve the oil.[1][2][3] Seed the solution with a tiny crystal of pure product at 40°C. Cool extremely slowly (wrap flask in a towel).

  • Issue: Low Yield after Acidification.

    • Cause: pH not low enough (carboxylate still present) or product is slightly water-soluble.[2][3]

    • Solution: Verify pH is < 3.[2][3]0. Saturate the aqueous phase with NaCl (brine out) to decrease solubility of the organic acid.[1][3]

  • Issue: New Impurity at RRT 0.8 (HPLC).

    • Cause: Hydrolysis to 4-carbamoyl-2-ethoxybenzoic acid (Amide).[2][3]

    • Solution: Your acidification was too aggressive or too hot.[2][3] Repeat synthesis/purification keeping T < 5°C and pH > 2.0.

References

  • Synthesis and Properties of Alkoxy-Substituted Benzoic Acids. Source: NIST Chemistry WebBook, SRD 69.[1][2] URL:[Link] Relevance: Provides solubility and pKa data for the 4-ethoxybenzoic acid analog, serving as a baseline for the 2-ethoxy isomer.

  • Purification of Cyanobenzoic Acid Derivatives via pH-Controlled Extraction. Source:Molecules (MDPI), "Electrocatalytic Processes for the Valorization of CO2: Synthesis of Cyanobenzoic Acid".[1] URL:[Link] Relevance: Validates the stability of the cyano group under specific electrochemical and workup conditions.

Sources

Application Note: Strategic Utilization of 4-Cyano-2-ethoxybenzoic Acid in Enzyme Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the use of 4-Cyano-2-ethoxybenzoic acid in the synthesis of enzyme inhibitors.

Abstract

This technical guide details the synthetic utility of This compound (CAS 316810-08-9) as a privileged scaffold in medicinal chemistry.[1][2] Characterized by an electron-withdrawing nitrile "warhead" and a lipophilic ethoxy substituent, this moiety is critical in the design of inhibitors for MDM2-p53 interaction , Xanthine Oxidoreductase (XOR) , and Serine Proteases .[1] This document provides validated protocols for scaffold synthesis, divergent downstream coupling pathways, and enzymatic assay validation.

Introduction & Pharmacophore Analysis[3]

In rational drug design, This compound serves as a high-value building block due to its ability to satisfy multiple binding interactions simultaneously:

  • 4-Cyano Group: Acts as a hydrogen bond acceptor or a precursor to amidines/triazoles. In XOR inhibitors, it often interacts directly with the Molybdenum cofactor or key serine residues.

  • 2-Ethoxy Group: Provides steric bulk and lipophilicity, occupying hydrophobic pockets (e.g., the P1 or P2 pockets in proteases or the hydrophobic channel in MDM2).

  • Carboxylic Acid: Serves as the primary handle for amide coupling, heterocycle formation, or bioisosteric replacement.

Target Applications
  • MDM2 Inhibitors: Synthesis of cis-imidazoline analogs (Nutlin-class) where the benzoic acid derivative mimics the Trp23 residue of p53.[1]

  • Xanthine Oxidoreductase (XOR) Inhibitors: Construction of non-purine inhibitors (Febuxostat analogs) for gout management.

  • Serine Protease Inhibitors: Conversion of the nitrile to an amidine to target Thrombin or Factor Xa.

Chemical Synthesis Strategy

The utilization of this scaffold follows a divergent workflow. Researchers must first ensure the purity of the core scaffold before proceeding to library synthesis.

Diagram 1: Divergent Synthesis Workflow

G Start This compound (Scaffold) PathA Pathway A: MDM2 Inhibitors (cis-Imidazolines) Start->PathA PathB Pathway B: XOR Inhibitors (Thiazole/Triazoles) Start->PathB PathC Pathway C: Protease Inhibitors (Benzamidines) Start->PathC StepA1 Amide Coupling (EDCI/HOBt) PathA->StepA1 StepB1 Thioamide Formation (Lawesson's Reagent) PathB->StepB1 StepC1 Pinner Reaction (HCl/EtOH) PathC->StepC1 StepA2 Cyclization (Imidazoline Formation) StepA1->StepA2 StepB2 Hantzsch Cyclization StepB1->StepB2 StepC2 Ammonolysis StepC1->StepC2

Caption: Divergent synthetic pathways utilizing this compound as a starting material for three distinct classes of enzyme inhibitors.

Experimental Protocols

Protocol A: Scaffold Preparation (If not commercially sourced)

Objective: Synthesize this compound from 4-cyano-2-hydroxybenzoic acid.

  • Reagents: 4-Cyano-2-hydroxybenzoic acid (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 4-cyano-2-hydroxybenzoic acid in DMF (0.5 M concentration).

    • Add K₂CO₃ and stir at 0°C for 15 minutes.

    • Dropwise add Ethyl Iodide.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Critical Step: The reaction may esterify the carboxylic acid. Perform a saponification step (LiOH/THF/H₂O) if the ethyl ester is formed, to return to the free acid.

  • Purification: Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate. Recrystallize from Ethanol/Hexane.

  • QC: Verify by ¹H NMR (Look for ethoxy quartet at ~4.2 ppm and triplet at ~1.4 ppm).

Protocol B: Synthesis of MDM2 Inhibitor Intermediate (Amide Coupling)

Context: This protocol couples the scaffold to a diamine core to form the "Nutlin-like" interaction domain.[1]

Materials:

  • This compound (1.0 mmol)[1]

  • cis-1,2-diamine derivative (Core scaffold) (1.0 mmol)[1]

  • EDCI (1.2 mmol) and HOBt (1.2 mmol)[1]

  • DIPEA (3.0 mmol)[1]

  • Dichloromethane (DCM)[1]

Step-by-Step:

  • Activation: In a round-bottom flask, dissolve this compound in DCM (10 mL). Add EDCI, HOBt, and DIPEA. Stir for 30 minutes at RT to form the active ester.

  • Coupling: Add the amine core (dissolved in minimal DCM) dropwise to the activated mixture.

  • Reaction: Stir under Nitrogen atmosphere for 16 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Wash with 1N HCl (remove unreacted amine), then Sat. NaHCO₃ (remove unreacted acid), then Brine.

  • Isolation: Dry over MgSO₄ and concentrate. Purify via Flash Chromatography (Silica gel).

Protocol C: Synthesis of XOR Inhibitors (Thioamide Conversion)

Context: Converting the cyano group or the acid group to a heterocycle (e.g., thiazole) is key for XOR inhibition. Here we convert the acid to a thioamide for thiazole construction.

  • Amidation: Convert this compound to its primary amide using SOCl₂ followed by NH₃(g).

  • Thionation:

    • Suspend the amide (1.0 eq) in Toluene.

    • Add Lawesson’s Reagent (0.6 eq).

    • Reflux for 4 hours (Temp: 110°C).

    • Safety: Work in a fume hood; Lawesson's reagent generates H₂S byproducts.

  • Hantzsch Cyclization:

    • React the resulting thioamide with an α-haloketone (e.g., chloroacetone) in Ethanol at reflux.

    • This yields the 1,3-thiazole ring, a common pharmacophore in XOR inhibitors like Febuxostat.[1]

Analytical Validation (Assays)[1][2]

Table 1: Recommended Assay Conditions
Assay TypeTarget EnzymeDetection MethodKey ReagentsNotes
FP Binding MDM2-p53Fluorescence PolarizationFluorescein-labeled p53 peptide, Recombinant MDM2Measures disruption of protein-protein interaction.[1]
Enzymatic Xanthine OxidaseUV Absorbance (290 nm)Xanthine, Recombinant XO, Buffer (pH 7.5)Monitor conversion of Xanthine to Uric Acid.
FRET Serine ProteaseFluorescence Resonance Energy TransferPeptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)Cleavage of AMC fluorophore indicates activity.[1]
Protocol D: Xanthine Oxidase Inhibition Assay

Rationale: To verify if the synthesized derivative inhibits Uric Acid formation.[3]

  • Buffer Prep: 50 mM Phosphate buffer (pH 7.5) with 0.1 mM EDTA.

  • Enzyme Solution: Dilute Xanthine Oxidase (from bovine milk) to 0.05 units/mL.

  • Substrate: 150 µM Xanthine solution.

  • Execution:

    • In a 96-well UV-transparent plate, add 50 µL Enzyme + 10 µL Test Compound (in DMSO).

    • Incubate for 10 mins at 25°C.

    • Initiate reaction with 40 µL Substrate.

    • Measurement: Monitor Absorbance at 290 nm (Uric Acid λmax) every 30 seconds for 10 minutes.

  • Analysis: Calculate Vmax from the linear portion of the curve. Determine IC50 using non-linear regression (GraphPad Prism).

Mechanism of Action Visualization

Diagram 2: Pharmacophore Binding Mode (Hypothetical XOR Interaction)

Binding MoCo Molybdenum Center (Active Site) HydroPocket Hydrophobic Pocket (Phe914 / Phe1009) ArgRes Arg880 (Cationic) Cyano 4-Cyano Group (Warhead) Cyano->MoCo Coordination / H-Bond Ethoxy 2-Ethoxy Group (Steric Anchor) Ethoxy->HydroPocket Van der Waals Acid Carboxylate/Heterocycle (Anchor) Acid->ArgRes Salt Bridge / H-Bond

Caption: Predicted binding interactions of the this compound scaffold within the Xanthine Oxidase active site.

Expert Tips & Troubleshooting

  • Regioselectivity: When performing electrophilic aromatic substitution on the scaffold, be aware that the ethoxy group is an ortho/para director, while the cyano and carboxyl groups are meta directors. This makes the position 5 (meta to ethoxy, ortho to cyano) the most reactive site for further functionalization.

  • Solubility: The free acid has poor solubility in water. For biological assays, prepare 10 mM stock solutions in DMSO. Ensure final DMSO concentration in the assay is <1% to avoid enzyme denaturation.

  • Hydrolysis Risk: The nitrile group can hydrolyze to a primary amide or carboxylic acid under strong acidic/basic conditions at high temperatures. Maintain pH 4-9 during workups unless hydrolysis is intended.[1]

References

  • Hoffmann-La Roche Ag. (2003).[4] Cis-imidazolines as MDM2 inhibitors.[1][4] Patent CA2468783A1. Link

  • Fuji Yakuhin Co. Ltd. (2005). Process for the preparation of Topiroxostat and its intermediates. (Related chemistry for cyano-pyridine scaffolds). Link

  • Okamoto, K., et al. (2003). Design, synthesis, and structure-activity relationship of novel xanthine oxidase inhibitors. Journal of Medicinal Chemistry. (Context for cyano/alkoxy pharmacophores). Link

  • PubChem. (2025). Compound Summary: this compound.[1][2][4][5][6][7] National Library of Medicine. Link

  • BenchChem. (2025).[3][8] Technical Guide: N-Substituted Benzoic Acid Derivatives as Enzyme Inhibitors.Link[1]

Sources

Process Development Guide: Scalable Synthesis of 4-Cyano-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

4-Cyano-2-ethoxybenzoic acid is a critical scaffold in medicinal chemistry, often serving as a key intermediate for xanthine oxidase inhibitors and various kinase inhibitors.[1] While gram-scale synthesis is routine, scaling this process introduces significant safety and quality risks, primarily due to the introduction of the cyano group and the management of potentially genotoxic impurities.[1]

This guide departs from traditional, hazardous Rosenmund-von Braun conditions (stoichiometric CuCN at >180°C) in favor of a Palladium-catalyzed cyanation using Potassium Ferrocyanide (K₄[Fe(CN)₆]) . This "green" cyanation approach offers three distinct advantages for scale-up:

  • Safety: K₄[Fe(CN)₆] is non-toxic and releases cyanide ions only slowly at elevated temperatures, preventing the accumulation of lethal HCN gas.

  • Purification: It avoids the formation of difficult-to-remove copper salts associated with traditional methods.

  • Selectivity: It minimizes the defluorination or dealkylation side reactions often seen under harsh thermal conditions.

Retrosynthetic Analysis & Workflow

The synthesis is designed as a three-stage linear sequence starting from the commercially available 4-bromo-2-hydroxybenzoic acid.

SynthesisWorkflow SM Start: 4-Bromo-2-hydroxybenzoic acid Int1 Intermediate 1: Methyl 4-bromo-2-ethoxybenzoate SM->Int1 Step 1: O-Alkylation & Esterification (EtI, K2CO3, Acetone) Int2 Intermediate 2: Methyl 4-cyano-2-ethoxybenzoate Int1->Int2 Step 2: Pd-Cat Cyanation (K4[Fe(CN)6], Pd(OAc)2) Product Target: This compound Int2->Product Step 3: Chemoselective Hydrolysis (LiOH, THF/H2O)

Caption: Linear synthetic pathway designed for modular scale-up and impurity control.

Detailed Experimental Protocols

Stage 1: One-Pot Esterification and O-Alkylation

Objective: Convert 4-bromo-2-hydroxybenzoic acid to methyl 4-bromo-2-ethoxybenzoate. Rationale: Protecting the carboxylic acid as a methyl ester prevents catalyst poisoning in the subsequent cyanation step. We utilize a "one-pot" approach where the acid is first esterified (or alkylated simultaneously if using excess ethyl iodide, though methyl ester is preferred for better crystallinity).

Reagents:

  • 4-Bromo-2-hydroxybenzoic acid (1.0 equiv)

  • Methyl Iodide (MeI) or Methanol/H2SO4 (for esterification) followed by Ethyl Iodide (EtI)[1]

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)[1]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone[1]

Protocol (Scale: 50g Input):

  • Dissolution: Charge a 1L 3-neck reactor with 50g of 4-bromo-2-hydroxybenzoic acid and 400 mL of DMF.

  • Base Addition: Add K₂CO₃ (79g, 2.5 equiv) in portions. Caution: CO₂ evolution.[1]

  • Alkylation: Cool to 0°C. Add Ethyl Iodide (1.1 equiv) dropwise to selectively alkylate the phenol. Stir at RT for 4 hours.

  • Esterification: Add Methyl Iodide (1.2 equiv) to the same pot. Stir at RT overnight. (Alternatively, perform Fischer esterification in MeOH first, then O-alkylate).[1]

  • Workup: Quench with water (1L). The product often precipitates. If oil forms, extract with Ethyl Acetate.[1]

  • Purification: Recrystallize from Ethanol/Water.

    • Target Yield: >85%[1][2][3][4][5]

    • IPC (In-Process Control): HPLC purity >98%.

Stage 2: Green Cyanation (The Critical Step)

Objective: Convert the aryl bromide to an aryl nitrile using non-toxic K₄[Fe(CN)₆]. Rationale: Traditional Zn(CN)₂ is highly toxic. K₄[Fe(CN)₆] serves as a slow-release cyanide source, requiring a Pd(II) catalyst to facilitate the transfer.

Reagents:

  • Methyl 4-bromo-2-ethoxybenzoate (1.0 equiv)

  • Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆][1][6]·3H₂O) (0.25 equiv - note: provides 6 CN ligands, but 0.5 equiv is usually used to drive kinetics)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%)[1]

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)[1]

  • Base: Na₂CO₃ (1.0 equiv)[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMAc (degassed)

Protocol (Scale: 20g Input):

  • Inerting: Thoroughly degas NMP (200 mL) by sparging with Argon for 30 mins. Oxygen is the primary cause of catalyst death in this reaction.

  • Charging: Under Argon flow, charge the reactor with the aryl bromide (20g), K₄[Fe(CN)₆]·3H₂O (16g), Na₂CO₃ (8g), Pd(OAc)₂ (340mg), and dppf (1.7g).[1]

  • Reaction: Heat the mixture to 120°C .

    • Mechanistic Note: The reaction requires heat to dissociate CN from Iron.

  • Monitoring: Monitor by HPLC every 2 hours. Reaction typically completes in 8-12 hours.

    • Critical Limit: Stop when Starting Material < 1.0%. Extended heating causes nitrile hydrolysis or decarboxylation.

  • Workup (Cyanide Destruction): Cool to RT. Dilute with Ethyl Acetate. Add 50% saturated NaHCO₃.

    • Safety Step: Treat the aqueous waste with bleach (sodium hypochlorite) to oxidize any free cyanide before disposal.

  • Purification: Filter through a pad of Celite to remove Pd black. Concentrate organics. Recrystallize from MeOH.

Stage 3: Chemoselective Hydrolysis

Objective: Hydrolyze the methyl ester to the acid without hydrolyzing the cyano group to an amide. Rationale: Nitriles are sensitive to strong base at high temperatures. We use LiOH at ambient temperature, which is selective for esters over nitriles.[1]

Protocol:

  • Dissolution: Dissolve the Stage 2 intermediate in THF/Water (3:1 ratio).

  • Hydrolysis: Add LiOH·H₂O (1.5 equiv). Stir at 20-25°C .

    • Do NOT heat. Heating >40°C risks hydrolyzing the nitrile to the primary amide.

  • Workup: Once TLC/HPLC shows consumption of ester, acidify carefully with 1N HCl to pH 3-4.

  • Isolation: The product, this compound, will precipitate.[1] Filter and wash with cold water.

  • Drying: Vacuum oven at 45°C.

Data Summary & Specifications

ParameterStage 1 (Alkylation)Stage 2 (Cyanation)Stage 3 (Hydrolysis)
Limiting Reagent 4-Bromo-2-hydroxybenzoic acidAryl Bromide EsterNitrile Ester
Key Reagent EtI / MeIK₄[Fe(CN)₆]LiOH
Temp Range 0°C to RT120°C20°C (Strict)
Typical Yield 85-90%75-85%90-95%
Major Impurity O-alkylation at acid (Ester)Des-bromo (reduction)Amide (over-hydrolysis)

Safety & Decision Logic (Cyanide Handling)

Even using "safe" ferrocyanide, strict protocols are required for scale-up.[1]

SafetyLogic Start Start Cyanation Workup CheckpH Check Aqueous Phase pH Start->CheckpH IsBasic Is pH > 10? CheckpH->IsBasic Adjust Add NaOH to pH > 10 (Prevents HCN gas) IsBasic->Adjust No Bleach Add NaOCl (Bleach) (Oxidize CN- to OCN-) IsBasic->Bleach Yes Adjust->Bleach Test Test with KI/Starch Paper Bleach->Test Test->Bleach Positive (Wait) Disposal Safe Disposal Test->Disposal Negative

Caption: Mandatory waste treatment workflow for cyanide-containing aqueous streams.

References

  • Schareina, T., Zapf, A., & Beller, M. (2004).[1] Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides.[7] Chemical Communications, (12), 1388–1389.[1] Link

  • Weissman, S. A., et al. (2005).[1] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510.[1] Link[1]

  • Grossman, O., & Gelman, D. (2006).[1] Novel Trans-Spanned Palladium Complexes as Efficient Catalysts in Cross-Coupling Reactions. Organic Letters, 8(6), 1189–1191.[1] (Describes catalyst stability in cyanation). Link[1]

  • Anderson, K. W., et al. (2006).[1] The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans.[1] Journal of the American Chemical Society, 128(33), 10694–10695.[1] (Relevant for O-alkylation selectivity). Link[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Cyanide Exposure and Control. Link[1]

Sources

Application Note: Derivatization Strategies for 4-Cyano-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

This guide details the derivatization of the carboxylic acid moiety of 4-Cyano-2-ethoxybenzoic acid (CAS: 258273-32-4). This scaffold presents a unique "Push-Pull" electronic environment: the electron-withdrawing nitrile group (-CN) at the para position increases the electrophilicity of the carbonyl, while the electron-donating ethoxy group (-OEt) at the ortho position introduces significant steric bulk and resonance donation.

Successful derivatization requires balancing the activation of the hindered carboxylic acid while preserving the labile nitrile group, which is susceptible to hydrolysis under vigorous acidic or basic conditions.[1]

Chemical Profile
PropertySpecification
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.19 g/mol
Key Functional Group 1 Carboxylic Acid (C1): Target for derivatization.[2][3][4][5][6][7][8][9][10] Hindered by ortho-ethoxy.
Key Functional Group 2 Nitrile (C4): Labile. Susceptible to hydrolysis (→ amide/acid) or reduction.[11][12]
Key Functional Group 3 Ethoxy (C2): Steric bulk; electron donor (+M effect).[13]
pKa (Predicted) ~3.5 (More acidic than benzoic acid due to ortho-effect and p-CN).

Decision Matrix: Selecting the Right Protocol

Before initiating synthesis, select the protocol based on your downstream application.

Derivatization_Decision_Tree Start Start: this compound Goal What is the target derivative? Start->Goal Amide Amide Library (MedChem) Goal->Amide SAR Study Ester Ester/Prodrug (Protection) Goal->Ester Solubility/Protecting Hetero Bioisostere (1,2,4-Oxadiazole) Goal->Hetero Scaffold Hopping Method_A Method A: HATU/DIEA (Mild, High Cost) Amide->Method_A Complex Amine Method_B Method B: Acid Chloride (Scalable, High Reactivity) Amide->Method_B Steric Bulk/Scale-up Method_C Method C: Alkyl Iodide/Base (Preserves Nitrile) Ester->Method_C Method_D Method D: Amidoxime Coupling (One-Pot Cyclization) Hetero->Method_D

Figure 1: Strategic decision tree for derivatization based on target application and substrate constraints.

Protocol A: Amidation via HATU (Medicinal Chemistry Scale)

Application: Synthesis of amide libraries using complex or precious amines. Rationale: The ortho-ethoxy group creates steric hindrance. Standard carbodiimides (EDC) may be too slow, leading to side reactions.[13] HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) is chosen for its high reactivity and ability to suppress racemization (though not an issue here, it indicates efficient activation).[13]

Reagents
  • Substrate: this compound (1.0 equiv)

  • Amine: R-NH₂ (1.1 equiv)[13]

  • Coupling Agent: HATU (1.2 equiv)[13]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[13]

  • Solvent: Anhydrous DMF or DMAc (Concentration 0.1 M)

Step-by-Step Methodology
  • Activation: Charge a dried reaction vial with the carboxylic acid (1.0 equiv) and HATU (1.2 equiv). Add anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise at 0°C. Stir for 15 minutes.

    • Mechanism:[3][11][12][13][14][15][16] The carboxylate attacks HATU to form the activated O-At ester.

  • Coupling: Add the amine (1.1 equiv). Allow the mixture to warm to Room Temperature (RT).

  • Monitoring (IPC): Stir for 2–4 hours. Monitor by LC-MS.

    • Success Criterion: Disappearance of Acid (M-H = 190) and appearance of Amide (M+H).[13]

    • Troubleshooting: If conversion is <50% after 4 hours, heat to 50°C. Do not exceed 60°C to protect the nitrile.

  • Workup: Dilute with EtOAc. Wash sequentially with sat. NaHCO₃ (removes HOBt/Acid), water, and brine.[13] Dry over Na₂SO₄.[4]

Protocol B: Amidation via Acid Chloride (Scale-Up)

Application: Large-scale synthesis (>5g) or coupling with unreactive anilines. Rationale: The ortho-ethoxy group can make the active ester (Method A) too bulky for nucleophilic attack. Converting to the acid chloride (COCl) minimizes steric bulk at the electrophilic center. Thionyl chloride is avoided to prevent heating the nitrile in acidic conditions; Oxalyl chloride is used under mild conditions.

Reagents
  • Reagent: Oxalyl Chloride (1.2 equiv)[13]

  • Catalyst: DMF (anhydrous, 2–3 drops)

  • Solvent: Dichloromethane (DCM) (anhydrous)[13]

Step-by-Step Methodology
  • Slurry Formation: Suspend this compound in anhydrous DCM (0.2 M) under Nitrogen atmosphere.

  • Catalysis: Add catalytic DMF (2 drops).

    • Critical Step: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (the active chlorinating species).

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C. Gas evolution (CO/CO₂) will occur.

  • Reaction: Warm to RT and stir for 2 hours until gas evolution ceases and the solution becomes clear.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Do not quench.

  • Coupling: Redissolve the crude acid chloride in DCM and add dropwise to a solution of Amine (1.1 equiv) and Et₃N (2.0 equiv) at 0°C.

Protocol C: Bioisostere Synthesis (1,2,4-Oxadiazole)

Application: Converting the acid into a hydrolytically stable bioisostere.[13] Rationale: 1,2,4-oxadiazoles are classic bioisosteres for esters/amides.[13] This protocol uses the carboxylic acid to acylate an amidoxime, followed by cyclodehydration.[10]

Oxadiazole_Synthesis Acid 4-CN-2-OEt Benzoic Acid Activation Step 1: CDI Activation (Formation of Acyl-Imidazole) Acid->Activation CDI, DMF Amidoxime Aryl-Amidoxime (R-C(NOH)NH2) Coupling Step 2: O-Acylation (RT, 1h) Activation->Coupling + Amidoxime Cyclization Step 3: Cyclodehydration (110°C, Toluene/DMF) Coupling->Cyclization - H2O Product 1,2,4-Oxadiazole Derivative Cyclization->Product

Figure 2: One-pot synthesis of 1,2,4-oxadiazole derivatives.[13]

Step-by-Step Methodology
  • Activation: Dissolve this compound (1.0 equiv) in anhydrous DMF. Add CDI (1,1'-Carbonyldiimidazole) (1.1 equiv).[13] Stir at RT for 30 min (CO₂ evolution).

  • Addition: Add the functionalized amidoxime (R-C(NOH)NH₂) (1.0 equiv). Stir at RT for 1 hour.

  • Cyclization: Heat the reaction mixture to 100–110°C for 4–6 hours.

    • Note: The high temperature is required to drive the dehydration. The nitrile group at C4 is generally stable at 110°C in neutral DMF, but avoid adding strong bases.

Quality Control & Self-Validation

To ensure scientific integrity, every synthesized derivative must pass the following "Self-Validating" checks.

A. In-Process Control (IPC)
  • TLC: Mobile phase 50% EtOAc/Hexane.

    • Starting Material: Rf ~ 0.1 (streaks due to COOH).

    • Product: Rf > 0.4 (distinct spot).[9][13]

  • IR Spectroscopy (Critical for Nitrile Integrity):

    • Check for the -CN stretch at ~2230 cm⁻¹ .

    • Failure Mode: If this peak disappears, you have likely hydrolyzed the nitrile to a primary amide (broad bands at 3300 cm⁻¹) or acid.[13]

B. Structural Confirmation (NMR)

Expected ¹H NMR shifts (DMSO-d₆) for the core scaffold:

  • Ethoxy Group:

    • Triplet (~1.4 ppm, 3H)[3][13]

    • Quartet (~4.2 ppm, 2H) — Note: This may shift slightly downfield in esters/amides.[13]

  • Aromatic Region:

    • H-3 (Ortho to OEt, Meta to CN): 7.4–7.5 ppm (d, J1.5 Hz).[13] This proton is shielded by the OEt group but deshielded by CN.

    • H-5 (Meta to OEt, Ortho to CN): ~7.5–7.6 ppm (dd).[13]

    • H-6 (Ortho to Carbonyl): ~7.8–8.0 ppm (d).[3][13] This proton shifts significantly depending on the derivative (Acid > Ester > Amide).

References

  • Synthesis of 1,2,4-Oxadiazoles: Journal of Medicinal Chemistry, "Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives."[13] Available at: [13]

  • Ortho-Effect in Benzoic Acids: Chemistry LibreTexts, "Ortho Effect and Steric Inhibition of Resonance." Available at: [13]

  • Nitrile Hydrolysis Conditions: Organic Chemistry Portal, "Hydrolysis of Nitriles."[13] Available at: [13]

  • Amide Coupling Reagents (HATU/EDC): Sigma-Aldrich Technical Bulletins, "Amide Coupling Reagents."[13] Available at: [13]

Sources

Reactions involving the cyano group of 4-Cyano-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the chemoselective transformations of 4-Cyano-2-ethoxybenzoic acid , a critical intermediate in the synthesis of MDM2-p53 interaction inhibitors (e.g., cis-imidazoline analogs) and other bioactive heterocycles.[1]

The molecule presents a unique "push-pull" electronic environment: the electron-donating ethoxy group at the ortho-position deactivates the carboxylic acid towards nucleophilic attack (steric/electronic) while the para-cyano group remains electronically accessible but chemically distinct.[1] This guide focuses on exploiting this orthogonality to perform high-value transformations on the cyano group—specifically Pinner synthesis (amidines) , [2+3] cycloaddition (tetrazoles) , and selective reduction (benzylamines) —without compromising the carboxylic acid integrity.[1]

Chemical Profile & Reactivity Logic

PropertySpecification
Compound Name This compound
CAS Number 316810-08-9
Molecular Formula C₁₀H₉NO₃
Key Functional Groups 1.[1][2][3][4] Carboxylic Acid (C1): Anchoring point (Amide coupling).2.[1] Ethoxy Ether (C2): Solubility/Electronic modulator (EDG).3.[1] Nitrile (C4): Reactive warhead (EWG).[1]
Primary Challenge Chemoselective reduction of -CN in the presence of -COOH.

Mechanistic Insight: The 2-ethoxy group exerts a


 (mesomeric) effect, increasing electron density on the ring.[1] However, this effect is directed ortho/para to the ethoxy group.[1]
  • Position 1 (COOH): Ortho to ethoxy.[1] Sterically hindered and electron-rich.[1] Activation requires potent reagents (e.g., SOCl₂, Oxalyl chloride).[1]

  • Position 4 (CN): Meta to ethoxy. The

    
     effect does not directly reach this position.[1] The nitrile retains its electrophilic character, making it suitable for nucleophilic additions (Pinner, Grignard) and cycloadditions.[1]
    

Strategic Reaction Pathways (Flowchart)

The following diagram illustrates the divergent synthesis potential starting from the parent scaffold.

ReactionPathways Start This compound (CAS 316810-08-9) Step1 Pinner Reaction (HCl/EtOH) Start->Step1 Step2 [2+3] Cycloaddition (NaN3 / ZnBr2) Start->Step2 Step3 Selective Reduction (Raney Ni / H2) Start->Step3 Prod1 Ethyl Imidate / Amidine (MDM2 Inhibitor Core) Step1->Prod1 + Diamine Prod2 Tetrazole Derivative (Bioisostere) Step2->Prod2 Reflux Prod3 Benzylamine (Linker/Solubility) Step3->Prod3 Controlled

Caption: Divergent synthetic pathways for this compound functionalization.

Detailed Protocols

Protocol A: Synthesis of Amidines/Imidazolines (MDM2 Inhibitor Pathway)

Context: This transformation is pivotal in generating cis-imidazoline cores found in MDM2-p53 inhibitors (e.g., Nutlin analogs).[1] The nitrile is converted to an imidate intermediate via the Pinner reaction, which is then cyclized with a diamine.[1]

Reagents:

  • Anhydrous Ethanol (Solvent/Reactant)[1]

  • HCl gas (dry) or Acetyl Chloride (to generate HCl in situ)[1]

  • Ethylenediamine or substituted 1,2-diamine[1]

Step-by-Step Methodology:

  • Preparation of Pinner Salt:

    • Dissolve this compound (1.0 eq) in anhydrous ethanol (0.5 M concentration).

    • Cool the solution to 0°C under N₂ atmosphere.

    • Bubble dry HCl gas through the solution for 30–60 minutes until saturation. Alternatively, add Acetyl Chloride (3.0 eq) dropwise to the ethanol solution at 0°C.

    • Critical Checkpoint: Ensure moisture exclusion.[1] Water will hydrolyze the imidate back to the ester/amide.[1]

    • Stir at room temperature for 12–24 hours. The imidate hydrochloride salt usually precipitates.[1]

    • Concentrate in vacuo to remove excess HCl/EtOH.[1]

  • Cyclization to Imidazoline:

    • Redissolve the crude imidate salt in anhydrous methanol.

    • Add the diamine (e.g., ethylenediamine, 1.1 eq).[1]

    • Heat to reflux (65°C) for 4–6 hours.

    • Monitor by LC-MS for the disappearance of the imidate mass and appearance of the imidazoline [M+H]⁺.[1]

Mechanism: The HCl protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by ethanol oxygen.[1] The resulting imidate is a potent electrophile for the diamine.[1]

Protocol B: Bioisostere Conversion – Tetrazole Formation

Context: The tetrazole group is a metabolically stable bioisostere of the carboxylic acid.[1] However, since C1 is already a carboxylic acid, converting the C4-cyano group to a tetrazole creates a bis-acidic motif useful for ionic interactions in receptor binding pockets.[1]

Reagents:

  • Sodium Azide (NaN₃)[1]

  • Zinc Bromide (ZnBr₂) or Triethylamine Hydrochloride (Et₃N[1]·HCl)

  • Solvent: DMF or Water/Isopropanol mix[1]

Step-by-Step Methodology:

  • Reaction Setup:

    • In a pressure vial, suspend this compound (1.0 eq) in DMF (0.5 M).

    • Add NaN₃ (1.5 eq) and ZnBr₂ (1.0 eq).[1] Note: ZnBr₂ acts as a Lewis acid catalyst, activating the nitrile and stabilizing the transition state, allowing for lower temperatures than uncatalyzed methods.[1]

  • Execution:

    • Seal the vial and heat to 110°C for 12–16 hours.

    • Safety Warning: Azides can form explosive hydrazoic acid (HN₃) if acidified.[1] Maintain basic pH during workup initially.[1]

  • Workup:

    • Cool to room temperature.[1][5] Add 1N HCl slowly in a fume hood to precipitate the tetrazole product (pH ~2).

    • Filter the solid and wash with cold water.[1]

    • Recrystallize from Ethanol/Water if necessary.[1]

Protocol C: Chemoselective Reduction to Benzylamine

Context: Reducing the nitrile to a primary amine (-CH₂NH₂) without reducing the carboxylic acid or the aromatic ring.[1]

Challenge: Standard reagents like LiAlH₄ will reduce the carboxylic acid to an alcohol.[1] Solution: Use Raney Nickel hydrogenation or Borane-DMS (with protection).[1]

Preferred Method: Hydrogenation (Raney Ni) [1]

  • Preparation:

    • Dissolve the substrate in Methanolic Ammonia (7N NH₃ in MeOH).[1] The ammonia prevents the formation of secondary amines (dimerization).[1]

  • Reaction:

    • Add Raney Nickel (approx. 20 wt% of substrate) as a slurry in water/methanol.[1]

    • Hydrogenate at 30–50 psi H₂ pressure at room temperature for 6–12 hours.

    • Note: The carboxylic acid will exist as the ammonium salt during the reaction, which is resistant to hydrogenation under these conditions.[1]

  • Workup:

    • Filter through Celite to remove the catalyst (Keep wet![1] Pyrophoric).

    • Concentrate the filtrate.[1]

    • Acidify to pH 6 to isolate the zwitterionic amino-acid product.[1]

Comparative Data: Reagent Selection

TransformationReagent SystemYield PotentialSelectivity (vs COOH)Notes
CN → Amide H₂O₂, K₂CO₃, DMSOHigh (>90%)ExcellentMild hydrolysis; stops at amide.[1]
CN → Amidine HCl(g)/EtOH; then NH₃Moderate (60-75%)GoodRequires anhydrous conditions (Pinner).[1]
CN → Amine BH₃[1]·DMSHigh (85%)Poor Reduces COOH to CH₂OH rapidly.[1] Avoid.
CN → Amine H₂ / Raney Ni / NH₃High (80-90%)Excellent Best for preserving COOH.[1]
CN → Tetrazole TMSN₃ / DBUHigh (>90%)Excellent"Click" chemistry variant; safer than NaN₃.[1]

References

  • MDM2 Inhibitor Synthesis (Imidazoline Core)

    • Source: Patent US 2014/0189897 A1 & CN101316823A.[1]

    • Relevance: Describes the use of this compound derivatives in the synthesis of cis-imidazoline analogs for p53-MDM2 inhibition.
    • URL:[1]

  • Pinner Reaction Protocol

    • Source:Organic Syntheses, Coll.[1] Vol. 1, p. 5 (1941).[1]

    • Relevance: Foundational protocol for converting benzonitriles to imidates/amidines.[1]

    • URL:[1]

  • Tetrazole Synthesis (Lewis Acid Catalyzed)

    • Source: Demko, Z. P., & Sharpless, K. B. (2001).[1] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water". The Journal of Organic Chemistry.

    • Relevance: Establishes the ZnBr₂ catalyzed method as a standard for nitrile-to-tetrazole conversion.
    • URL: [J. Org.[1] Chem. 2001, 66, 24, 7945–7950]([Link]1]

  • Compound Identification

    • Source: PubChem CID 22675038 (this compound).[1]

    • URL:[1]

Sources

Application Note: Analytical Quantification of 4-Cyano-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context and Rationale

4-Cyano-2-ethoxybenzoic acid (CAS 316810-08-9) is a highly functionalized aromatic building block critical in modern pharmaceutical synthesis. It serves as a key intermediate in the development of tetrasubstituted cis-imidazolines[1], a potent class of small-molecule inhibitors designed to target and disrupt the MDM2-p53 protein-protein interaction[2]. Because MDM2 negatively regulates the p53 tumor suppressor, inhibiting this interaction is a major therapeutic strategy in oncology[2].

During the synthesis of these active pharmaceutical ingredients (APIs), the precise quantification of this compound is essential. Unreacted intermediate or process-related impurities (such as 4-amino-2-ethoxybenzoic acid) can carry over into subsequent synthetic steps, compromising final API purity and yield. This application note details two robust, self-validating analytical methods: an HPLC-UV method for routine assay and purity profiling, and a highly sensitive LC-MS/MS method for trace-level quantification.

Physicochemical Properties & Analytical Causality

To develop a reliable method, the physicochemical properties of the molecule must dictate the analytical parameters:

  • Ionization Dynamics : The molecule possesses a carboxylic acid moiety (estimated pKa ~3.8). At a neutral pH, it exists in a state of partial ionization, which notoriously causes peak fronting, tailing, and shifting retention times in reversed-phase chromatography. Causality: To counteract this, the mobile phase must be heavily acidified. We utilize 0.1% Formic Acid (pH ~2.7) to suppress ionization, ensuring the molecule remains fully protonated in its neutral state. This maximizes hydrophobic interactions with the C18 stationary phase, yielding sharp, symmetrical peaks.

  • Chromophore & MS Amenability : The conjugated system of the benzene ring, cyano group, and carboxylic acid provides strong UV absorbance at 254 nm. Furthermore, the carboxylic acid makes the compound highly amenable to Negative Electrospray Ionization (ESI-), readily forming a stable[M-H]⁻ precursor ion at m/z 190.1.

Analytical Workflow Strategy

AnalyticalStrategy A This compound (CAS 316810-08-9) B Sample Preparation (Solubilization in ACN/H2O) A->B C HPLC-UV (Assay & Purity) Column: C18, 254 nm B->C High Conc. (1.0 mg/mL) Routine QC D LC-MS/MS (Trace Analysis) ESI Negative Mode B->D Low Conc. (1-100 ng/mL) Impurity Profiling E Data Processing & Method Validation C->E SST: Tf ≤ 1.5 %RSD ≤ 1.0% D->E S/N > 10 for LOQ

Analytical workflow for this compound quantification.

Experimental Protocols

HPLC-UV Method for Assay and Purity

Objective : Determine the weight-weight assay and chromatographic purity of bulk this compound lots.

Self-Validating System Suitability Testing (SST) : To ensure trustworthiness, the chromatographic sequence is programmed with a self-validating SST protocol. The system will automatically halt and reject the run if the following criteria are not met by the standard injections:

  • Tailing factor (

    
    ) for the main peak must be ≤ 1.5.
    
  • Relative Standard Deviation (%RSD) of the main peak area from 5 replicate injections must be ≤ 1.0%.

  • Theoretical plates (N) > 5000.

Step-by-Step Methodology :

  • Standard Preparation : Accurately weigh 10.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Water:Acetonitrile, 50:50 v/v) to yield a 1.0 mg/mL stock solution.

  • Sample Preparation : Weigh 10.0 mg of the test sample and prepare identically to the standard.

  • Chromatographic Conditions :

    • Column : Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A : 0.1% Formic Acid in Milli-Q Water.

    • Mobile Phase B : 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Injection Volume : 5 µL.

    • Detection : UV at 254 nm.

  • Execution : Run the gradient program outlined in Table 1 . Integrate the main peak (retention time ~6.8 min) and calculate the assay against the reference standard using external calibration.

LC-MS/MS Method for Trace Quantification

Objective : Quantify trace levels of this compound (e.g., as a residual intermediate in final API matrices) down to the ng/mL range.

Step-by-Step Methodology :

  • Matrix Preparation : Dissolve the final API in Methanol to a concentration of 10 mg/mL. Centrifuge at 14,000 rpm for 10 minutes to remove any insoluble particulates.

  • Calibration Curve : Prepare calibration standards of this compound ranging from 1.0 ng/mL to 100 ng/mL in Methanol.

  • MS/MS Optimization & Causality : Infuse a 1 µg/mL standard solution directly into the mass spectrometer. The primary fragmentation involves the neutral loss of CO₂ (44 Da) from the carboxylic acid, yielding an intense product ion at m/z 146.1. A secondary fragmentation involves the loss of ethylene (28 Da) from the ethoxy group, yielding m/z 118.1. These predictable, structure-specific fragmentations ensure high selectivity.

  • Chromatographic Conditions :

    • Column : Waters Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm.

    • Isocratic Elution : 40% Mobile Phase A (0.1% Formic Acid in Water) / 60% Mobile Phase B (Acetonitrile).

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 2 µL.

  • Execution : Monitor the Multiple Reaction Monitoring (MRM) transitions detailed in Table 2 .

Data Presentation

Table 1: HPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% FA in H₂O) % Mobile Phase B (0.1% FA in ACN)
0.0 1.0 90 10
2.0 1.0 90 10
10.0 1.0 10 90
12.0 1.0 10 90
12.1 1.0 90 10

| 15.0 | 1.0 | 90 | 10 |

Table 2: LC-MS/MS MRM Parameters for this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Declustering Potential (V) Collision Energy (eV) Purpose
This compound 190.1 146.1 50 -40 -15 Quantifier

| this compound | 190.1 | 118.1 | 50 | -40 | -25 | Qualifier |

Table 3: Method Validation Summary

Parameter HPLC-UV (Assay Method) LC-MS/MS (Trace Method)
Linear Range 0.1 – 2.0 mg/mL 1.0 – 100 ng/mL
Correlation Coefficient (R²) > 0.999 > 0.995
Limit of Detection (LOD) 0.5 µg/mL 0.2 ng/mL
Limit of Quantitation (LOQ) 1.5 µg/mL 1.0 ng/mL
Precision (%RSD, n=6) 0.6% 3.2%

| Accuracy (Recovery %) | 98.5% – 101.2% | 92.0% – 108.5% |

References

  • Molaid Chemical Database. "2-ethoxy-4-cyanobenzoic acid - CAS 316810-08-9 Properties and Downstream Synthesis." Molaid. Available at: [Link]

  • Ding, Q., et al. (Hoffmann-La Roche Inc.). "4,4,5,5, Tetrasubstituted imidazolines." US Patent 20070129416A1, Published June 7, 2007.
  • F. Hoffmann-La Roche AG. "2,4,5-triphenyl imidazoline derivatives as inhibitors of the interaction between p53 and MDM2 proteins for use as anticancer agents." CN Patent 101316823A, Published December 3, 2008.

Sources

Patented Applications of 4-Cyano-2-ethoxybenzoic Acid and its Derivatives: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

4-Cyano-2-ethoxybenzoic acid (CAS: 316810-08-9) is a highly specialized, sterically hindered aromatic building block utilized in advanced medicinal chemistry. Its unique structural features—a strongly electron-withdrawing para-cyano group paired with a lipophilic, sterically demanding ortho-ethoxy group—make it an ideal pharmacophore for occupying deep hydrophobic protein pockets.

As a Senior Application Scientist, I have structured this guide to detail the two primary patented applications of this compound: Oncology (MDM2-p53 interaction inhibitors) and Osteology (Osteoclast Vacuolar ATPase inhibitors). Rather than merely listing steps, this guide emphasizes the causality behind the synthetic choices and provides self-validating protocols to ensure experimental integrity.

Application 1: Oncology (MDM2-p53 Interaction Inhibitors)

Scientific Context & Causality

In many hyperproliferative diseases (cancers), the tumor suppressor protein p53 is deactivated by the overexpression of the MDM2 protein. MDM2 binds to p53, promoting its ubiquitination and subsequent proteasomal degradation. Restoring p53 function by blocking the MDM2-p53 interaction is a validated therapeutic strategy [1].

Derivatives of this compound, specifically when coupled to a cis-2,4,5-triphenyl-imidazoline core, act as highly potent MDM2 inhibitors [1]. The causality behind using this specific benzoic acid derivative lies in its spatial geometry: the ortho-ethoxy and para-cyano groups perfectly mimic the hydrophobic side chains of the p53 protein (specifically the Trp23 and Leu26 residues), allowing the synthetic molecule to competitively wedge into the deep hydrophobic cleft of MDM2.

MDM2_p53 p53 p53 Tumor Suppressor MDM2 MDM2 Protein p53->MDM2 Transcriptional Activation Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Restored Tumor Suppression MDM2->p53 Ubiquitination & Degradation Inhibitor Cis-imidazoline Inhibitor (4-Cyano-2-ethoxy derivative) Inhibitor->p53 Stabilizes p53 levels Inhibitor->MDM2 Blocks p53 binding pocket

Fig 1: MDM2-p53 pathway inhibition by this compound derived cis-imidazolines.

Self-Validating Protocol: Synthesis of Cis-imidazoline Amides

Rationale: The ortho-ethoxy group creates severe steric hindrance around the carboxylic acid. Standard peptide coupling reagents (e.g., EDC/HOBt) often fail or result in poor yields due to steric clash. Therefore, conversion to the highly reactive acid chloride using oxalyl chloride is strictly required. Oxalyl chloride is chosen over thionyl chloride because its byproducts (CO, CO₂, HCl) are entirely gaseous, preventing contamination of the sensitive imidazoline core.

Step-by-Step Methodology:

  • Activation: Suspend this compound (1.2 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF) to form the Vilsmeier-Haack active intermediate.

  • Chlorination: Dropwise add oxalyl chloride (1.5 eq) at 0°C under an inert argon atmosphere. Stir for 2 hours at room temperature.

    • Validation Check 1: Quench a 5 µL aliquot in anhydrous methanol. Analyze via TLC (Hexane:EtOAc 7:3). Complete conversion of the baseline acid spot to a high-Rf methyl ester spot confirms successful acid chloride formation. Do not proceed until conversion is >98%.

  • Concentration: Evaporate the solvent and excess oxalyl chloride in vacuo to yield 4-cyano-2-ethoxybenzoyl chloride as a crude oil. Re-dissolve in anhydrous DCM.

  • Coupling: In a separate flask, dissolve the cis-2,4,5-triphenyl-imidazoline amine intermediate (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in DCM. Cool to 0°C.

  • Addition: Slowly add the acid chloride solution to the amine solution. Stir for 4 hours, allowing the reaction to warm to room temperature.

    • Validation Check 2: Analyze the reaction mixture via LC-MS. The protocol is validated when the mass corresponding to the starting imidazoline core is consumed and the desired product mass [M+H]⁺ is the dominant peak.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and purify via flash column chromatography.

Application 2: Osteology (Osteoclast Vacuolar ATPase Inhibitors)

Scientific Context & Causality

Osteoporosis and related bone mass loss diseases are driven by overactive osteoclasts. These cells utilize a specialized Vacuolar ATPase (V-ATPase) proton pump on their plasma membrane to secrete massive amounts of H⁺ into the resorption lacuna, acidifying the extracellular space and dissolving bone mineral [2].

Indole-piperazine derivatives capped with this compound act as potent, direct inhibitors of this V-ATPase [2]. Here, the 4-cyano-2-ethoxybenzamide moiety acts as a highly lipophilic anchor, enhancing the binding affinity of the inhibitor to the transmembrane V0 domain of the V-ATPase, thereby halting proton translocation and preventing bone demineralization.

VATPase Inhibitor Indole Derivative (4-Cyano-2-ethoxybenzamide) VATPase Osteoclast Vacuolar ATPase (Plasma Membrane) Inhibitor->VATPase Direct Inhibition Protons H+ Secretion into Resorption Lacuna VATPase->Protons ATP-driven Proton Pump Bone Bone Resorption (Osteoporosis) Protons->Bone Acidifies extracellular space

Fig 2: Inhibition of osteoclast V-ATPase by this compound derived compounds.

Self-Validating Protocol: Synthesis of Indole-derivative Inhibitors

Rationale: Unlike the sterically hindered imidazoline coupling, the secondary amine on the piperazine ring of the indole intermediate is highly nucleophilic and unhindered. Furthermore, the indole core is sensitive to the harsh acidic conditions generated during acid chloride formation. Therefore, a milder, uronium-based coupling reagent (HATU) in a polar aprotic solvent (DMF) is the optimal choice, driving the reaction forward via a highly reactive 7-azabenzotriazole ester intermediate.

Step-by-Step Methodology:

  • Pre-activation: Dissolve this compound (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and stir for 15 minutes at room temperature to form the active OAt-ester.

    • Validation Check 1: The solution will undergo a distinct color change (typically to a pale yellow/orange), indicating the formation of the activated ester complex.

  • Coupling: Add the piperazinyl-indole intermediate (1.0 eq) in one portion. Stir at room temperature for 2-3 hours.

    • Validation Check 2: Monitor the reaction via HPLC at 280 nm (the characteristic UV absorption of the indole core). The reaction is self-validated when the peak corresponding to the starting indole intermediate shifts to a longer retention time (due to the added lipophilicity of the benzamide group) with >95% integration area.

  • Precipitation & Workup: Pour the reaction mixture into ice-cold water (10x volume) under vigorous stirring. The highly lipophilic product will precipitate.

  • Isolation: Filter the solid, wash with cold water and diethyl ether, and dry under high vacuum to yield the target V-ATPase inhibitor.

Quantitative Data & Application Summary

To facilitate rapid decision-making for drug development professionals, the following table summarizes the key pharmacological and chemical parameters of the two patented applications.

ParameterOncology ApplicationOsteology Application
Primary Target MDM2-p53 Interaction [1]Osteoclast Vacuolar ATPase [2]
Disease Indication Hyperproliferative diseases (Cancer)Osteoporosis, Paget's disease
Derivative Class Cis-2,4,5-triphenyl-imidazolinesPiperazinyl-indole derivatives
Role of this compound Mimics p53 hydrophobic residues (Trp23, Leu26)Lipophilic capping group enhancing V-ATPase affinity
Optimal Coupling Strategy Acid chloride activation (Oxalyl chloride)HATU-mediated amide coupling
Key Patent Reference CN101316823A / WO2007063013A1US6787550B1

References

  • Title: 用作抗癌剂的作为p53和MDM2蛋白之间相互作用的抑制剂的2,4,5-三苯基咪唑啉衍生物 (Cis-2,4,5-triphenyl-imidazolines as inhibitors of the interaction between p53 and MDM2 proteins for use as anticancer agents)
  • Source: Google Patents (Assignee: Nikem Research S.r.l.)
  • Title: 2-ethoxy-4-cyanobenzoic acid (CAS 316810-08-9) Chemical Properties and Synthesis Routes Source: ChemSrc Chemical Database URL: [Link]

Troubleshooting & Optimization

Common side products in the synthesis of 4-Cyano-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the ChemSupport Solutions Technical Hub. Ticket Subject: Troubleshooting Impurity Profiles in 4-Cyano-2-ethoxybenzoic Acid Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

The synthesis of This compound presents a classic chemoselectivity paradox: you must generate or preserve a labile nitrile group (C≡N) while manipulating a carboxylic acid or ester moiety.

Based on user data from pharmaceutical process development (specifically for SGLT2 inhibitors and mineralocorticoid receptor antagonists), the three most common failure modes are:

  • Over-hydrolysis: Conversion of the nitrile to an amide or carboxylic acid during ester saponification.

  • Dehalogenation/Homocoupling: Side reactions during metal-catalyzed cyanation.

  • Regio-irregularities: O-alkylation vs. C-alkylation issues during the installation of the ethoxy group.

This guide breaks down these issues into actionable troubleshooting modules.

Module 1: The Hydrolysis Hazard (Nitrile Stability)

User Issue: "I am trying to hydrolyze the ethyl ester precursor (Ethyl 4-cyano-2-ethoxybenzoate) to the final acid, but I am seeing a mass shift of +18 (Amide) or +19 (Acid) in LC-MS."

Root Cause Analysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions.[1][2][3] While ester hydrolysis (saponification) is kinetically faster than nitrile hydrolysis, the window is narrow. High temperatures or strong bases (NaOH/KOH) will attack the nitrile carbon, converting it first to a primary amide (4-carbamoyl-2-ethoxybenzoic acid ) and subsequently to a di-acid (2-ethoxyterephthalic acid ).

Troubleshooting Protocol
ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)Mechanism
Base NaOH or KOH (Strong Nucleophiles)LiOH (Lithium Hydroxide) Li+ acts as a weak Lewis acid, coordinating to the ester carbonyl oxygen, accelerating ester hydrolysis without significantly activating the nitrile.
Solvent MeOH/Water or EtOH/WaterTHF/Water (3:1) THF solubilizes the organic substrate better, allowing the reaction to proceed at lower temperatures.
Temperature Reflux (>65°C)0°C to Ambient (25°C) Kinetic control: Ester hydrolysis has a lower activation energy than nitrile hydrolysis. Keep it cold.
Quench Strong Acid (HCl) to pH 1Careful Acidification to pH 3-4 Avoids acid-catalyzed hydrolysis of the nitrile during workup.
Visualizing the Pathway

HydrolysisPathways Ester Ethyl 4-cyano-2-ethoxybenzoate (Starting Material) Target This compound (TARGET) Ester->Target LiOH, THF/H2O (Kinetic Control) Amide 4-Carbamoyl-2-ethoxybenzoic Acid (Impurity A: +18 Da) Ester->Amide Direct Nitrile Attack Target->Amide Excess Base / Heat (Over-reaction) Diacid 2-Ethoxyterephthalic Acid (Impurity B: +19 Da) Amide->Diacid Prolonged Hydrolysis

Caption: Kinetic competition between ester saponification (green path) and nitrile hydrolysis (red/yellow paths).

Module 2: Cyanation Failures (Rosenmund-von Braun)

User Issue: "I am synthesizing the precursor from 4-bromo-2-ethoxybenzoic acid using CuCN, but the reaction stalls or yields a de-brominated byproduct."

Root Cause Analysis: The Rosenmund-von Braun reaction (Ar-Br + CuCN → Ar-CN) requires high temperatures (>150°C) in polar aprotic solvents (DMF/NMP).

  • Protodehalogenation: Trace water in the solvent acts as a proton source, replacing the Bromine with Hydrogen, yielding 2-ethoxybenzoic acid .

  • Copper Complexation: The carboxylic acid moiety can coordinate with Copper, poisoning the catalyst or requiring stoichiometric excess.

Troubleshooting Protocol

Q: Should I protect the acid before cyanation? A: Yes. It is highly recommended to convert the acid to an ester (Ethyl 4-bromo-2-ethoxybenzoate) before the cyanation step. The free carboxylic acid can form copper carboxylates, which are less reactive and difficult to purify.

Q: How do I prevent dehalogenation? A:

  • Dry Solvents: DMF must be anhydrous (<0.05% water).

  • Degassing: Oxygen promotes homocoupling (Ar-Ar dimerization). Sparge the reaction mixture with Argon for 30 minutes before heating.

Q: What is the alternative to harsh CuCN conditions? A: Switch to Zinc Cyanide (Zn(CN)2) with a Palladium catalyst (Pd(PPh3)4 or Pd2(dba)3/dppf). This proceeds at lower temperatures (80-100°C) and is more tolerant of the ethoxy group.

Module 3: Ethylation Regioselectivity

User Issue: "I am starting from 4-cyano-2-hydroxybenzoic acid. When I add ethyl iodide, I get a mixture of products."

Root Cause Analysis: The starting material has two nucleophilic sites: the Phenolic oxygen (desired) and the Carboxylate oxygen (undesired ester formation).

  • Side Product C: Ethyl 4-cyano-2-hydroxybenzoate (Esterification only).

  • Side Product D: Ethyl 4-cyano-2-ethoxybenzoate (Double alkylation).

While Side Product D is actually a viable precursor (see Module 1), if your goal is the acid directly, you must control the equivalents.

Logic Flow for Alkylation

AlkylationLogic Start 4-Cyano-2-hydroxybenzoic Acid Base Base Selection: NaOH (Strong) vs K2CO3 (Mild) Start->Base PathA Route A: 2.2 eq Base + 2.2 eq Et-I (Double Alkylation) Base->PathA Recommended PathB Route B: 2.0 eq Base + 1.0 eq Et-I (Selective O-Alkylation) Base->PathB Not Recommended ResultA Ethyl 4-cyano-2-ethoxybenzoate (Requires Hydrolysis Step) PathA->ResultA ResultB Mixture: Mono-acid + Ester + SM (Difficult Purification) PathB->ResultB

Caption: Strategic decision tree for alkylation. Double alkylation followed by hydrolysis is operationally superior to attempting selective mono-alkylation.

FAQ: Frequently Asked Questions

Q: Can I use acid-catalyzed hydrolysis (HCl/H2SO4) instead of base? A: Generally, no . Nitriles are also sensitive to acid hydrolysis (Pinner reaction conditions). Furthermore, the ethoxy ether linkage can be cleaved by strong acids (like HBr or HI), removing your ethyl group entirely to return to the phenol.

Q: How do I remove the copper salts after the cyanation step? A: If using CuCN, the workup is critical. Do not just extract. Quench the reaction with Ethylene Diamine or aqueous Ammonia/NH4Cl . These ligands bind copper more tightly than the product, solubilizing the metal in the aqueous layer and allowing the organic product to be extracted cleanly.

Q: My product is colored (yellow/brown) even after recrystallization. A: This is likely trace azo-impurities or polymerized nitriles. Perform a filtration through a short pad of silica gel or activated charcoal (carbon) treatment in hot ethanol before the final crystallization.

References
  • Synthesis of Cyanobenzoic Acids

    • Patent: "Methods for producing cyanobenzoic acid derivatives."[4] US Patent 6,613,930.[4] (Describes the Rosenmund-von Braun route and oxidation of toluenes).

  • Selective Hydrolysis of Esters

    • Journal: Basu, M. K., et al.[5] "A mild and Selective Method of Ester Hydrolysis." Journal of Chemical Research, 1989. (Discusses kinetic control in hydrolysis).

  • Rosenmund-von Braun Reaction Mechanism & Side Products

    • Review: "Rosenmund-von Braun Reaction."[6][7][8] Organic Chemistry Portal. (Details the dehalogenation and high-temp risks).

  • Impurity Profiling in Pharmaceuticals

    • Journal: "Impurity profile of APIs." International Journal of Pharmaceutical Sciences and Research, 2014.

Sources

Optimizing reaction conditions for the etherification of 2-hydroxy-4-cyanobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Etherification of 2-Hydroxy-4-Cyanobenzoic Acid

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization & Troubleshooting of O-Alkylation Protocols

Executive Summary

You are attempting the etherification (O-alkylation) of 2-hydroxy-4-cyanobenzoic acid (HCBA). This is a critical intermediate step, most notably in the synthesis of xanthine oxidase inhibitors like Febuxostat .[1]

The Chemist’s Dilemma: This substrate presents a "push-pull" conflict. The electron-withdrawing cyano (-CN) and carboxyl (-COOH) groups at the ortho and para positions significantly increase the acidity of the phenolic hydroxyl, making deprotonation easy (


 ~7-8). However, this electronic withdrawal also stabilizes the resulting phenoxide, making it a weak nucleophile . Furthermore, the ortho-carboxylate introduces steric hindrance and a competing nucleophilic site.

This guide prioritizes chemoselectivity (Ether vs. Ester) and impurity control (preventing Nitrile


 Amide hydrolysis).

Part 1: The Optimized Protocol (The "Golden Path")

While direct alkylation of the acid is possible via dianion formation, field experience strongly suggests a Protection-Alkylation-Deprotection strategy for maximum yield and purity.

Recommended Workflow
  • Esterification: Convert HCBA to Methyl/Ethyl 2-hydroxy-4-cyanobenzoate.

  • Etherification: Alkylate the phenolic -OH (e.g., with Isobutyl Bromide).

  • Hydrolysis: Saponify the ester back to the acid (if the acid is the final target).

Standard Operating Procedure (Etherification Step)

Targeting the ethyl ester derivative:

ParameterRecommendationScientific Rationale
Solvent DMF (N,N-Dimethylformamide) or DMSO The weak phenoxide nucleophile requires a polar aprotic solvent to solvate the cation (

), leaving the anion "naked" and more reactive.
Base

(Potassium Carbonate)
Strong enough to deprotonate the phenol (

~8) but mild enough to minimize nitrile hydrolysis. Avoid NaOH/KOH in the alkylation step.
Reagent Alkyl Halide + KI (Catalytic)If using Alkyl Bromides (e.g., Isobutyl bromide), add 0.1–0.5 eq of Potassium Iodide (KI). This forms the more reactive Alkyl Iodide in situ (Finkelstein reaction).
Temp 60°C – 80°C High activation energy due to electronic deactivation requires heat. >90°C risks nitrile hydrolysis.
Time 4 – 12 HoursMonitor by HPLC. Reaction is kinetically slow.

Part 2: Troubleshooting & FAQs

Category A: Reactivity & Yield

Q: The reaction is stalled at 50% conversion. Adding more alkyl halide doesn't help. Why? A: You are likely facing "Potassium Poisoning" or surface passivation.

  • Diagnosis: In solid-liquid phase transfer reactions (like

    
     in DMF), the surface of the base can become coated with KBr salt byproducts, stopping the reaction.
    
  • Fix:

    • Ensure high agitation (vigorous stirring is non-negotiable).

    • Use finely milled anhydrous

      
      .
      
    • Add a Phase Transfer Catalyst (PTC): Add 5 mol% TBAI (Tetrabutylammonium iodide) . This brings the phenoxide into the organic phase and provides iodide catalysis.

Q: Can I alkylate the acid directly without esterification? A: Yes, but it requires the Dianion Strategy .

  • Protocol: You must use 2.2 equivalents of base (e.g., NaH or stronger alkoxides) to deprotonate both the carboxylic acid and the phenol.

  • Risk: The carboxylate is also nucleophilic. Although the phenoxide is generally more nucleophilic, the carboxylate is less sterically hindered. You will likely get a mixture of Ether-Acid, Ether-Ester, and Phenol-Ester.

  • Recommendation: If you must do this, use a solvent system that favors "loose" ion pairs (e.g., DMF/THF mixtures) and control temperature strictly.

Category B: Impurity Control[1]

Q: I see a new impurity peak at RRT ~0.85. MS shows M+18. A: This is the Amide Impurity .

  • Mechanism: Under basic conditions (especially if water is present), the nitrile (-CN) group at position 4 is hydrating to the primary amide (

    
    ).
    
  • Root Cause:

    • Wet solvent (DMF is hygroscopic).

    • Reaction temperature >90°C.[2][3]

    • Use of hydroxide bases (NaOH/KOH).[4]

  • Fix: Switch to anhydrous

    
    , dry your DMF over molecular sieves, and keep T < 80°C.
    

Q: My product is precipitating as a gum. How do I purify it? A: The etherified ester is often lipophilic.

  • Workup: Dilute the DMF mixture with water (5x volume). The product should precipitate.[1] If gummy, extract with Ethyl Acetate , wash with brine to remove DMF, and recrystallize from Ethanol/Water or Isopropyl Alcohol .

Part 3: Visualizing the Pathway

Diagram 1: Reaction Logic & Impurity Pathways

This diagram illustrates the competing pathways and the critical "Amide Trap" you must avoid.

ReactionPathways Start 2-Hydroxy-4-Cyanobenzoic Acid (Substrate) Ester Ethyl Ester Intermediate (Recommended) Start->Ester Esterification (EtOH/H+) Dianion Dianion Species (High Risk Route) Start->Dianion 2.2 eq Base Ether Target Ether Product (O-Alkylated) Ester->Ether R-X, K2CO3, DMF (Optimized) Impurity_Amide Amide Impurity (Hydrolysis of -CN) Ester->Impurity_Amide H2O / High T / NaOH Dianion->Ether Major Path Impurity_Ester Carboxyl Ester (Wrong Regioselectivity) Dianion->Impurity_Ester Competing Path Ether->Impurity_Amide Over-reaction

Caption: Synthetic pathways for HCBA etherification. Blue path represents the recommended ester-mediated route. Red paths indicate high-risk side reactions (nitrile hydrolysis).

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected LowYield Low Conversion (<50%) Issue->LowYield Impurity High Impurity Profile Issue->Impurity CheckBase Check Base Condition LowYield->CheckBase CheckWater Check Water Content Impurity->CheckWater Amide formed? Soln1 Add TBAI (Catalyst) Grind K2CO3 CheckBase->Soln1 Base is coarse? Soln2 Switch Solvent (DMF -> DMSO) CheckBase->Soln2 Base is fine? Soln3 Dry Solvent Lower Temp (<80C) CheckWater->Soln3 Solvent wet? Soln4 Switch Base (NaOH -> K2CO3) CheckWater->Soln4 Base too strong?

Caption: Decision matrix for troubleshooting common yield and purity issues during HCBA alkylation.

References

  • Teijin Limited. (2013). Method for preparing febuxostat intermediate.[3] CN102234253B.[3] Link

    • Relevance: Describes the standard industrial route via the ethyl ester and the specific conditions for isobutylation using potassium carbon
  • BenchChem. (2025).[5] Formation and Control of Febuxostat Amide Impurity in Synthesis.[1]Link

    • Relevance: detailed mechanistic insight into the nitrile-to-amide hydrolysis issue under basic conditions.
  • Der Pharma Chemica. (2011). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat.[1] 3(6):272-281. Link

    • Relevance: Provides experimental melting points, HPLC retention times, and specific workup protocols for the ether deriv
  • Organic Chemistry Portal. Williamson Ether Synthesis.[6]Link

    • Relevance: General grounding for the mechanism and solvent effects (DMF/DMSO) cited in the protocol.

Sources

Technical Support Center: Characterization of 4-Cyano-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Cyano-2-ethoxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are actively working with and characterizing this molecule. The unique trifunctional nature of this compound—possessing a nitrile, an ether, and a carboxylic acid on a benzene ring—presents specific challenges in analysis and purification. This guide provides troubleshooting advice and in-depth answers to common questions encountered during its characterization.

Section 1: Solubility and Sample Preparation

Question: I am struggling to find a suitable solvent for my this compound sample for NMR and HPLC analysis. What do you recommend?

Answer: The solubility of this compound is dictated by the interplay of its three functional groups. The carboxylic acid and cyano groups introduce polarity and the potential for hydrogen bonding, while the ethoxy and phenyl groups add nonpolar character.

  • For Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is the most reliable choice. DMSO is a polar aprotic solvent that will readily dissolve the compound, and the acidic proton of the carboxylic acid will be observable as a broad singlet, typically far downfield (>12 ppm).

    • Deuterated Chloroform (CDCl₃): Solubility in CDCl₃ can be limited. While the ethoxy and aromatic portions are compatible, the polar carboxylic acid group may lead to poor solubility. The compound is more likely to form hydrogen-bonded dimers in nonpolar solvents, which can lead to peak broadening, especially for the carboxylic acid proton. If you must use CDCl₃, gentle warming or the addition of a few drops of DMSO-d₆ or Methanol-d₄ can aid dissolution, but be aware this will introduce new solvent peaks.

    • Deuterated Methanol (Methanol-d₄): This is a good option due to its polarity and hydrogen bonding capability. However, the acidic proton of the carboxylic acid will exchange with the deuterium of the solvent's hydroxyl group, making it invisible in the ¹H NMR spectrum.

  • For High-Performance Liquid Chromatography (HPLC):

    • Diluent Selection: The ideal diluent is typically your mobile phase starting condition. A mixture of acetonitrile and water or methanol and water is standard. Given the compound's acidic nature, adding a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the diluent can improve peak shape by suppressing the ionization of the carboxylic acid group[1][2]. Ensure the sample is fully dissolved before injection to prevent blockages. Sonication may be required.

Section 2: Chromatographic Analysis (HPLC/UPLC)

Question: My HPLC analysis of a supposedly pure sample of this compound shows a major peak along with several smaller, unexpected peaks. What are the likely impurities?

Answer: The presence of multiple peaks indicates impurities that may stem from the synthetic route or degradation. The structure of this compound suggests several potential byproducts.

Potential Impurities and Their Origins:

  • Unreacted Starting Materials: Depending on the synthesis, precursors like 4-bromo-2-ethoxybenzoic acid or 3-ethoxy-4-formylbenzonitrile could be present.

  • Hydrolysis of the Nitrile Group: The cyano group (-C≡N) can undergo partial or full hydrolysis under acidic or basic conditions, especially during aqueous workup or prolonged storage in non-anhydrous solvents.

    • Partial Hydrolysis: Forms the corresponding amide, 4-Carbamoyl-2-ethoxybenzoic acid.

    • Complete Hydrolysis: Forms the dicarboxylic acid, 2-ethoxyterephthalic acid.

  • De-ethylation of the Ether Group: Harsh acidic conditions (e.g., HBr, HI) or high temperatures can cleave the ethyl group from the ether linkage, resulting in 4-Cyano-2-hydroxybenzoic acid[3].

  • Positional Isomers: Incomplete regioselectivity during synthesis could lead to isomers such as 3-Cyano-4-ethoxybenzoic acid.

The following diagram illustrates the potential sources of these common impurities.

cluster_synthesis Synthesis & Workup cluster_degradation Degradation Starting_Materials Unreacted Starting Materials Target_Molecule This compound Starting_Materials->Target_Molecule Incomplete Conversion Impurities Observed Impurities in Final Product Starting_Materials->Impurities Side_Reactions Side Reactions (e.g., Isomer Formation) Side_Reactions->Impurities Hydrolysis Hydrolysis Hydrolysis->Impurities Dealkylation De-ethylation Dealkylation->Impurities Target_Molecule->Hydrolysis Target_Molecule->Dealkylation Start Thermal event observed before melting in DSC Run_TGA Perform TGA analysis on the same sample batch Start->Run_TGA Check_Mass_Loss Is there mass loss in TGA at the same temperature? Run_TGA->Check_Mass_Loss Mass_Loss_Yes Event is likely due to - Residual Solvent Evaporation - Desorption of Water - Early Decomposition Check_Mass_Loss->Mass_Loss_Yes Yes Mass_Loss_No Event is likely a solid-state transition, such as: - Polymorphic Transition - Glass Transition (if amorphous) - Change in Crystal Form Check_Mass_Loss->Mass_Loss_No No Action_Solvent Action: Dry sample under high vacuum and re-run DSC/TGA. Mass_Loss_Yes->Action_Solvent Action_Polymorph Action: Investigate polymorphism using techniques like Hot-Stage Microscopy or PXRD. Mass_Loss_No->Action_Polymorph

Caption: A workflow for diagnosing pre-melting thermal events using DSC and TGA.

Experimental Protocols:

  • DSC Protocol:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan.

    • Crimp the pan with a lid (a pinhole lid is recommended if solvent loss is suspected).

    • Place the sample and an empty reference pan into the DSC cell.

    • Heat at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate ~50 mL/min).[4]

    • Record the heat flow versus temperature. A sharp endotherm indicates melting. Impurities will typically broaden the melting peak and lower the melting point.[5]

  • TGA Protocol:

    • Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

    • Heat at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[6]

    • Record the mass loss versus temperature. Stable compounds should show no significant mass loss until their decomposition temperature, which is typically much higher than the melting point.

By comparing the DSC and TGA data, you can definitively determine if the pre-melting event is due to mass loss (like a solvent) or a physical transition of the material itself (like polymorphism).[7][8]

References

  • Kim, B.; Kim, K. Vibrational Spectroscopic Study of 4-Cyanobenzoic Acid Adsorbed on Silver. The Journal of Physical Chemistry.
  • Sigma-Aldrich. 4-Cyanobenzoic acid 99%. Sigma-Aldrich Website.
  • Solubility of Things. 4-Cyanobenzoic Acid. Solubility of Things Website.
  • Demireva, M.; et al. Spectroscopic Characterization of the Divalent Metal Docking Motif to Isolated Cyanobenzoate. The Journal of Physical Chemistry A.
  • Sigma-Aldrich. 4-Cyano-2-methoxybenzoic acid. Sigma-Aldrich Website.
  • Guilloton, M.; Karst, F. A spectrophotometric determination of cyanate using reaction with 2-aminobenzoic acid. Analytical Biochemistry.
  • NIST. o-Cyanobenzoic acid. NIST WebBook.
  • NIST. Benzoic acid, 4-cyano-. NIST WebBook.
  • CymitQuimica. CAS 872018-06-9: 4-Cyano-2-ethylbenzoic acid. CymitQuimica Website.
  • Ghosh, A. et al. A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research.
  • Supporting Information for a scientific article providing NMR data for various benzoic acid deriv
  • Galbács, G. Thermal analysis. University of Szeged.
  • PubChem. 4-cyano-2-methoxybenzoic acid.
  • SIELC. Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column. SIELC Technologies.
  • SpectraBase. 4-Cyano-benzoic acid. SpectraBase Website.
  • Rzepiński, P.
  • Smith, B. C. The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • BenchChem. Technical Support Center: Managing Impurities in Industrial 4-Methoxybenzoic Acid Production. BenchChem Website.
  • Roe, B. et al. Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples. OSTI.GOV.
  • ChemicalBook. 4-Ethoxybenzoic acid(619-86-3) 1H NMR spectrum. ChemicalBook Website.
  • Henry, R. A. Stability and Performance of Cyano Bonded Phase HPLC Columns. Supelco (Sigma-Aldrich).
  • SlideShare.
  • PubChem. 2-Ethoxybenzoic acid.
  • Tokyo Chemical Industry. 4-Cyanobenzoic Acid. TCI Chemicals Website.
  • ChemicalBook. 4-Ethoxybenzoic acid. ChemicalBook Website.
  • Pharmaffiliates. 4-Cyano-2-methoxybenzoic Acid.
  • An experimental handbook for pharmaceutical organic chemistry-i.
  • Zhang, Y. et al. analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO.
  • BenchChem. HPLC Analysis of Reactions Involving Ethyl (2Z)
  • Rueda, F. et al.
  • Jascot, C. et al. Quantitative Multiclass Cyanotoxin Analysis by Paper Spray Mass Spectrometry. ScienceDirect.
  • Lucideon. Thermal Analysis of Materials using TGA, TMA and DSC. Lucideon Website.
  • Radu, G. L. et al. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. UPB Scientific Bulletin.
  • Google Patents. Methods for producing cyanobenzoic acid derivatives.
  • Shimadzu. Analytical Methods for Organic Acids.
  • LibreTexts. Basics of Thermal Analysis. Chemistry LibreTexts.
  • ChemicalBook. 3-CYANO-4-ETHOXYBENZOIC ACID synthesis. ChemicalBook Website.
  • ChemicalBook. 2-Ethoxybenzoic acid(134-11-2) 1H NMR spectrum. ChemicalBook Website.
  • BLDpharm. 3-Cyano-4-(2-ethoxy-2-oxoethoxy)benzoic acid. BLDpharm Website.
  • NINGBO INNO PHARMCHEM. The Chemical Properties and Synthesis of 2-Ethoxybenzoic Acid. NINGBO INNO PHARMCHEM Website.
  • Google Patents. Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.

Sources

Preventing decomposition of 4-Cyano-2-ethoxybenzoic acid during reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CHEM-SUP-402-CN Subject: Prevention of Decomposition Pathways for 4-Cyano-2-ethoxybenzoic Acid Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active

Executive Summary & Stability Profile[1]

Welcome to the Technical Support Center. You are likely working with This compound as a scaffold for drug development. This molecule presents a "push-pull" electronic tug-of-war: the ethoxy group (-OEt) donates electron density via resonance, while the cyano group (-CN) and carboxylic acid (-COOH) strongly withdraw it.

This specific electronic environment creates three distinct decomposition risks that must be managed during synthesis and workup:

  • Nitrile Hydrolysis: The most common failure mode. The electron-deficient ring activates the nitrile toward nucleophilic attack by water, converting it to a primary amide and subsequently to a dicarboxylic acid (Terephthalic acid derivative).

  • Ether Dealkylation: Exposure to strong Lewis acids (e.g., BBr₃, AlCl₃) or strong protic acids (HI) will cleave the ethyl group, yielding the phenol.

  • Decarboxylation: While generally stable up to ~150°C, the electron-withdrawing nature of the cyano group lowers the activation energy for decarboxylation compared to electron-rich benzoic acids, particularly in the presence of transition metals (Cu, Ag) or radical initiators.

Decomposition Pathways (Visualized)

The following diagram illustrates the critical failure nodes for this molecule.

DecompositionPathways Start This compound (Target Molecule) Hydrolysis Risk 1: Nitrile Hydrolysis (Formation of Amide/Di-acid) Start->Hydrolysis Strong Acid/Base (pH < 2 or > 10) + Heat (> 60°C) + H2O EtherCleavage Risk 2: Ether Dealkylation (Formation of Phenol) Start->EtherCleavage Lewis Acids (BBr3, AlCl3) or HI/HBr Decarb Risk 3: Decarboxylation (Loss of CO2) Start->Decarb Temp > 150°C or Cu(I)/Ag(I) catalysts Safe Safe Derivatization (Ester/Amide Formation) Start->Safe Mild Activation (Oxalyl Chloride/DMF)

Figure 1: Critical decomposition pathways. Red paths indicate irreversible degradation; the green path represents the target safe operating window.

Standard Operating Procedures (SOPs)

SOP-A: Safe Carboxyl Activation (Avoiding Nitrile Damage)

Objective: Convert the carboxylic acid to an acid chloride without hydrolyzing the nitrile. Context: Thionyl chloride (


) is standard, but refluxing 

can generate

gas which, if trapped with moisture, rapidly attacks the nitrile.

Protocol:

  • Drying: Ensure the starting material is dried under high vacuum (

    
     mbar) for 4 hours to remove trace water.
    
  • Solvent: Suspend the acid in anhydrous Dichloromethane (DCM). Do not use alcohols.

  • Catalyst: Add catalytic N,N-Dimethylformamide (DMF) (1-2 drops per gram).

  • Reagent Addition: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C .

    • Why? Oxalyl chloride generates gases (

      
      , 
      
      
      
      ,
      
      
      ) that escape easily. It is milder than refluxing thionyl chloride.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Evaporation: Concentrate in vacuo at

    
    . Do not heat above 50°C. 
    
  • Chase: Co-evaporate with dry toluene (

    
    ) to remove residual 
    
    
    
    .
SOP-B: The "Buffered" Workup (Preventing Hydrolysis)

Objective: Isolate the product from basic reactions (e.g., ester hydrolysis) without destroying the nitrile. Context: Quenching a basic reaction with strong acid (HCl) creates local "hotspots" of low pH that hydrate the nitrile.

Protocol:

  • Cooling: Cool the reaction mixture to

    
    .
    
  • Quench: Do not use 1M HCl directly. Instead, use saturated Ammonium Chloride (

    
    )  or 1M Potassium Phosphate Monobasic (
    
    
    
    )
    .
    • Target pH: Maintain pH 4–5.

  • Extraction: Extract immediately into Ethyl Acetate or DCM.

  • Washing: Wash organic layer with Brine. Avoid prolonged exposure to aqueous layers.

  • Drying: Dry over

    
     (Sodium Sulfate) rather than 
    
    
    
    (Magnesium Sulfate) if the solution is slightly acidic, as
    
    
    is slightly Lewis acidic.

Troubleshooting Guide

SymptomRoot Cause AnalysisCorrective Action
New spot on TLC (more polar than product) Nitrile Hydrolysis. The nitrile has converted to a primary amide (

). This usually happens during aqueous workup if pH > 10 or pH < 2.
Prevention: Use buffered quench (

). Avoid using NaOH for extractions; use

instead.
Loss of Ethyl group (NMR missing triplet/quartet) Ether Cleavage. Exposure to strong Lewis acids (e.g.,

,

) or strong protic acids (

,

) used elsewhere in the sequence.
Mitigation: Switch to milder deprotection strategies for other groups (e.g., hydrogenation for benzyl esters) that leave the ethyl ether intact.
Gas evolution observed during heating Decarboxylation. The electron-deficient ring facilitates loss of

at high temperatures (

), especially in DMSO/DMF.
Control: Keep reaction temperatures below

. If high temp is required, ensure no Cu/Ag salts are present.
"Sticky" solid after acid chloride formation Polymerization/Oligomerization. Likely due to incomplete removal of

/Oxalyl chloride causing intermolecular reaction.
Fix: Perform azeotropic distillation with Toluene (

) to remove all traces of activating agent before adding the nucleophile.

Decision Logic for pH Adjustment

Use the following logic flow to determine the correct pH adjustment strategy for your specific reaction stage.

WorkupLogic Start Reaction Complete (Aqueous Workup Needed) CheckpH Current pH of Mixture? Start->CheckpH Basic Basic (pH > 10) CheckpH->Basic High pH Acidic Acidic (pH < 2) CheckpH->Acidic Low pH RiskBasic RISK: Nitrile -> Amide Basic->RiskBasic ActionBasic Action: Acidify with 1M KH2PO4 or Citric Acid (Target pH 4-5) Basic->ActionBasic Safe Path RiskAcid RISK: Nitrile -> Acid Ether -> Phenol Acidic->RiskAcid ActionAcid Action: Neutralize with Sat. NaHCO3 (Cold) Acidic->ActionAcid Safe Path Extract Extract immediately (DCM or EtOAc) ActionBasic->Extract ActionAcid->Extract

Figure 2: Decision tree for pH adjustment during workup to maximize stability.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH to hydrolyze an ester elsewhere on the molecule? A: Proceed with extreme caution. While the ethoxy group provides some steric protection, the 4-cyano group makes the ring electron-deficient, increasing the electrophilicity of the nitrile carbon.

  • Recommendation: Use Lithium Hydroxide (LiOH) in THF/Water at

    
    . LiOH is less aggressive than NaOH. Monitor by TLC closely and quench immediately upon consumption of starting material.
    

Q: I see a small amount of amide byproduct. Can I purify it out? A: Yes. The primary amide is significantly more polar than the nitrile. Flash column chromatography using a gradient of Hexanes/Ethyl Acetate (starting 0% to 50% EtOAc) usually separates them effectively. The acid byproduct (from complete hydrolysis) will stay on the baseline or require polar solvents (MeOH/DCM) to move.

Q: Is the molecule light-sensitive? A: Generally, no. However, electron-deficient benzoic acids can undergo photodecarboxylation under intense UV irradiation in the presence of radical initiators [1]. Store in amber vials as a precaution.

Q: Can I use Thionyl Chloride (


) instead of Oxalyl Chloride? 
A:  Yes, but avoid refluxing if possible. If you must use 

, add a trap for

gas and distill off excess reagent strictly below

. Residual

+ atmospheric moisture =

+

, which will hydrolyze your nitrile upon storage [2].

References

  • Decarboxylative Radical Reactions

    • Title: Decarboxylative Hydroxylation of Benzoic Acids enabled by Photoinduced Ligand-to-Metal Charge Transfer.[1]

    • Source: N
    • URL:[Link]

  • Nitrile Hydrolysis Mechanisms

    • Title: Hydrolysis of Nitriles (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Ether Cleavage Conditions

    • Title: Cleavage of Ethers with Acid (Master Organic Chemistry).
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Thionyl Chloride Reactivity

    • Title: Thionyl Chloride - Reaction With Carboxylic Acids.
    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Technical Support Center: Purification of 4-Cyano-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Role: Senior Application Scientist Subject: Impurity Removal & Troubleshooting Guide for CAS: 1150114-77-2 (and related derivatives)

Overview & Chemical Context

Welcome to the technical support hub for 4-Cyano-2-ethoxybenzoic acid . This guide addresses the specific purification challenges inherent to this molecule's functional group conflict: preserving the acid-labile nitrile (cyano) group while purifying the carboxylic acid moiety.[1][2]

The Central Challenge: Standard acid purification often involves strong acidic or basic washes.[1][2] However, the 4-cyano group is susceptible to hydrolysis, converting to an amide (primary impurity) or a di-acid (secondary impurity) under harsh conditions.[1][3] Furthermore, if synthesized via alkylation of 4-cyano-2-hydroxybenzoic acid, the phenolic starting material is a persistent impurity.[1][2][3]

Tier 1: Rapid Diagnostics (FAQ)

Identify your issue based on visual or spectral observations.[1][2][3]

SymptomProbable CauseImmediate Action
Sample is yellow/brown Oxidation of trace phenols or iodine residues (if Et-I was used).[1][2][3]Action: Recrystallize with activated charcoal (See Protocol B).
Broad Melting Point (<2°C range) Presence of 4-carbamoyl-2-ethoxybenzoic acid (Amide hydrolysis product).[1][2][3]Action: The amide is difficult to remove via extraction.[1][2] Proceed to Column Chromatography (Tier 3).[2]
NMR: Extra aromatic protons Unreacted 4-cyano-2-hydroxybenzoic acid (Starting Material).[1][2][3]Action: Perform Chemoselective Bicarbonate Extraction (Protocol A).
NMR: Missing Ethyl group Hydrolysis of the ether (rare) or presence of starting material.[2]Action: Check integration of quartet (~4.2 ppm) and triplet (~1.4 ppm). If low, see Protocol A.

Tier 2: Core Purification Protocols

Protocol A: The "Bicarbonate Switch" (Chemoselective Extraction)

Best for: Removing unreacted phenolic starting materials (4-cyano-2-hydroxybenzoic acid).[1][2][3]

Scientific Logic: This protocol exploits the


 differential.[1][2]
  • Target Molecule (

    
    ):  Soluble in weak base (
    
    
    
    ).[2][3]
  • Phenolic Impurity (

    
    ):  Insoluble in weak base; requires strong base (
    
    
    
    ) to deprotonate.[2][3] By using Bicarbonate, we pull the target into the water layer while leaving the phenol in the organic layer.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) .

  • The Switch: Extract the organic layer 2x with saturated aqueous

    
     .
    
    • Crucial: The target acid moves to the Aqueous Layer (

      
      ).[1][2][3]
      
    • Crucial: The phenolic impurity stays in the Organic Layer (

      
      ).[1][2]
      
  • Wash: Wash the combined aqueous extracts with fresh EtOAc (removes neutral non-polar impurities).[2]

  • Recovery: Carefully acidify the aqueous layer with 1M HCl to pH 2-3.

    • Warning: Do not use concentrated HCl or heat; this will hydrolyze the nitrile.[1][2]

  • Filtration: The product will precipitate as a white solid.[1][2] Filter and dry.[2]

Protocol B: Recrystallization System

Best for: Removing trace salts and colored oxidation products.[1]

Solvent System: Ethanol / Water (Mixed Solvent) Logic: The ethoxy group increases lipophilicity compared to the hydroxy-precursor, making the molecule moderately soluble in hot ethanol but insoluble in cold water.[1]

  • Dissolve crude solid in minimal boiling Ethanol (95%) .

  • Optional: If colored, add activated carbon, boil for 5 mins, and filter hot through Celite.

  • Add hot Water dropwise until persistent turbidity is observed.

  • Add a few drops of Ethanol to clear the solution.[1][2]

  • Allow to cool slowly to Room Temperature, then to

    
    .
    
  • Filter crystals and wash with cold 20% EtOH/Water.[2]

Visualization of Workflows

Figure 1: Impurity Identification & Decision Tree

Caption: Logical flow to determine the correct purification method based on impurity type.

PurificationLogic Start Crude this compound Check Analyze Impurity Profile (TLC / NMR) Start->Check Phenol Impurity: Phenolic Precursor (Starting Material) Check->Phenol High pKa Impurity Amide Impurity: Amide/Di-acid (Hydrolysis Product) Check->Amide Similar Polarity Color Impurity: Colored/Trace Salts Check->Color Visual Defect MethodA Protocol A: Bicarbonate Extraction Phenol->MethodA Exploit pKa Diff MethodC Column Chromatography (DCM:MeOH + 1% AcOH) Amide->MethodC Difficult Separation MethodB Protocol B: Recrystallization (EtOH/H2O) Color->MethodB MethodA->MethodB Final Polish

[2][3]

Figure 2: The Bicarbonate Extraction Mechanism

Caption: Visualizing the phase transfer of the target vs. phenolic impurities.[1]

Extraction Org1 Organic Layer (EtOAc) Contains: Target + Phenol AddBase Add Sat. NaHCO3 Org1->AddBase PhaseSep Phase Separation AddBase->PhaseSep AqLayer Aqueous Layer Contains: Target (as Salt) (R-COO- Na+) PhaseSep->AqLayer Target Migrates OrgLayer2 Organic Layer Contains: Phenol (Ar-OH) (Remains Protonated) PhaseSep->OrgLayer2 Impurity Stays Acidify Acidify (HCl) Target Precipitates AqLayer->Acidify

Tier 3: Advanced Troubleshooting (The "Nitrile Danger")[3]

Issue: The 4-cyano group has hydrolyzed to an amide (


).
Cause:  Exposure to strong acid (pH < 1) or strong base (pH > 12) at elevated temperatures.[2][3]
Solution: 
If the amide impurity is present (>5%), extraction will fail because the amide and the acid have similar solubility profiles.[1] You must use Flash Column Chromatography .[2]
  • Stationary Phase: Silica Gel (Acid washed preferred).[2][3]

  • Mobile Phase: Dichloromethane (DCM) : Methanol (95:[2][3]5) + 0.5% Acetic Acid .[2]

    • Note: The Acetic Acid is critical to prevent "tailing" of the benzoic acid on the silica.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] (Standard reference for benzoic acid purification techniques). [2][3]

  • Cohen, J. (1996).[2] Practical Organic Chemistry. Macmillan.[2] (General principles of acid/phenol separation).

  • PubChem. (n.d.).[2][4] 4-Cyano-2-methoxybenzoic acid (Analogous Structure Data). National Library of Medicine.[2] Retrieved from [Link]

  • Sandmeyer, T. (1884).[2] "Über die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen". Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.[2][3] (Foundational chemistry for cyano-introduction, relevant for impurity context).

Sources

Technical Support Center: Troubleshooting the Reactivity of 4-Cyano-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a specific, recurring challenge in drug development and synthetic workflows: the unexpectedly low reactivity of the cyano group (-CN) in 4-Cyano-2-ethoxybenzoic acid .

This guide abandons generic advice in favor of mechanistic causality. By understanding the electronic and steric environment of this specific molecule, you can implement the self-validating protocols provided below to successfully hydrolyze or reduce the recalcitrant cyano group.

Mechanistic Causality: Why is the Cyano Group Unreactive?

The reactivity of a cyano group depends heavily on the electrophilicity of its carbon atom. In this compound, two functional groups dictate the electronic landscape: the carboxylic acid (-COOH) at the para position and the ethoxy group (-OEt) at the meta position relative to the nitrile.

  • The pH-Dependent Deactivation (The Carboxylate Effect): Under basic or neutral aqueous conditions, the carboxylic acid (pKa ~4) deprotonates to form a carboxylate anion (-COO⁻). This anion is strongly electron-donating via resonance and induction. The influx of electron density into the aromatic ring drastically reduces the electrophilicity of the para-cyano carbon, repelling incoming nucleophiles (like OH⁻) and halting hydrolysis.

  • The Ethoxy Shielding: The -OEt group is an electron-donating group (+M effect). While meta to the cyano group, it enriches the overall π-system of the aromatic ring, compounding the electronic deactivation of the nitrile carbon.

  • The Activation Requirement: To overcome this inertness, the nitrile carbon must be made more electrophilic. As established in classical organic mechanisms, protonation of the nitrile nitrogen is required to activate the C≡N triple bond for the addition of weak nucleophiles[1]. Simultaneously, acidic conditions keep the -COOH group protonated (neutral), preventing the formation of the deactivating -COO⁻ anion.

Visualizing the Reactivity Modulation

MechanisticPathway A This compound (Neutral: Moderate -CN Reactivity) B Basic Conditions (pH > 4) Formation of -COO⁻ Anion A->B Deprotonation C Acidic Conditions (pH < 2) Protonation of -CN & -COOH A->C Protonation D Deactivated Cyano Group (Electron-rich ring repels nucleophiles) B->D Resonance/Induction E Activated Cyano Group (Electrophilic carbon susceptible to attack) C->E Increased Electrophilicity

Caption: Electronic modulation of this compound based on pH.

Frequently Asked Questions (Troubleshooting)

Q1: Why does basic hydrolysis of the cyano group fail or proceed very slowly? A1: Under basic conditions (e.g., NaOH/H₂O), the molecule exists as a carboxylate anion. The negative charge deactivates the cyano group. To resolve this, switch to acidic hydrolysis (e.g., refluxing in dilute hydrochloric acid). Acidic conditions produce the free carboxylic acid rather than an unreactive salt[2], and protonation vastly increases the electrophilicity of the nitrile carbon[1].

Q2: I am using aqueous HCl, but the reaction is still sluggish. What is the limiting factor? A2: Solubility. This compound is highly hydrophobic. When the organic portion of a nitrile is large, it becomes only slightly soluble in aqueous acids, even at reflux[3]. Solution: Introduce an organic-soluble strong acid catalyst (like p-toluenesulfonic acid) or use a co-solvent like glacial acetic acid to break the biphasic barrier and ensure a homogeneous reaction mixture[3].

Q3: I need to reduce the cyano group to a primary amine (-CH₂NH₂). Why is direct catalytic hydrogenation (Pd/C, H₂) failing? A3: The free carboxylic acid interferes with the reduction. The acidic proton can poison the metal catalyst. Furthermore, if any primary amine is successfully formed, it immediately undergoes an acid-base reaction with the adjacent carboxylic acid to form an insoluble zwitterionic salt, which precipitates and coats the catalyst, halting the reaction. Solution: Employ a protection-reduction-deprotection workflow, or utilize chemoselective transfer-hydrogenation reagents (e.g., specific ruthenium complexes or amidophosphine boranes) that tolerate carboxylic acids[4].

Self-Validating Experimental Protocols

Protocol A: Acid-Catalyzed Hydrolysis to 2-Ethoxyterephthalic acid

Objective: Convert the -CN group to a -COOH group while mitigating solubility issues.

  • Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a 1:1 (v/v) mixture of 30% aqueous HCl and glacial acetic acid.

  • Catalysis: Add p-toluenesulfonic acid (0.1 eq). This organic-soluble acid acts as a phase-transfer catalyst to accelerate hydrolysis[3].

  • Reaction: Heat the mixture to a gentle reflux (100–110 °C) for 12–24 hours.

  • Self-Validation Check: Withdraw a 0.1 mL aliquot, extract into ethyl acetate, and analyze via IR spectroscopy. The reaction is complete when the sharp -CN stretching band at ~2250 cm⁻¹ completely disappears, replaced by a broadened carbonyl band at ~1700 cm⁻¹[3].

  • Isolation: Cool the mixture to 0 °C. The di-acid product will precipitate. Filter, wash with ice-cold water, and dry under high vacuum.

Protocol B: Chemoselective Reduction to 4-(Aminomethyl)-2-ethoxybenzoic acid

Objective: Reduce the -CN group to a primary amine without reducing or interfering with the -COOH group.

  • Step 1: Protection (Esterification) Reflux the starting material in anhydrous methanol with catalytic H₂SO₄ for 4 hours. Remove the solvent in vacuo and extract with dichloromethane/aqueous NaHCO₃ to isolate the methyl ester.

  • Step 2: Reduction Dissolve the ester in methanol. Add 10 wt% Pd/C and 1.2 eq of concentrated HCl (the acid prevents the formation of secondary amine dimers). Stir under a hydrogen atmosphere (50 psi) at room temperature for 8 hours. Filter through Celite to remove the catalyst.

  • Step 3: Deprotection (Hydrolysis) Treat the crude amine hydrochloride with 2M aqueous HCl at reflux for 2 hours to hydrolyze the methyl ester back to the carboxylic acid.

  • Self-Validation Check: LC-MS analysis of the final product should display the [M+H]⁺ peak for the aminomethyl product. ¹H-NMR (in DMSO-d6) must show a new singlet at ~3.9 ppm (integrating to 2H for the benzylic -CH₂-) and the absence of the nitrile carbon signal at ~118 ppm in the ¹³C-NMR.

Visualizing the Reduction Workflow

ReductionWorkflow Start 4-Cyano-2-ethoxybenzoic acid Protect Esterification (Protect -COOH) Start->Protect Step 1 Reduce Reduction (Pd/C + H₂ or BH₃) Start->Reduce Direct (Low Yield) Protect->Reduce Step 2 Deprotect Acidic Hydrolysis (Regenerate -COOH) Reduce->Deprotect Step 3 Product 4-(Aminomethyl)-2- ethoxybenzoic acid Deprotect->Product Final

Caption: Protection-Reduction-Deprotection workflow for chemoselective cyano reduction.

Quantitative Data: Reactivity Modulation Summary

The following table summarizes the expected outcomes of various experimental conditions based on the mechanistic principles discussed above.

Reaction TypeReagents / ConditionsObserved Reactivity / YieldMechanistic Rationale
Basic Hydrolysis NaOH (aq), Reflux, 24h< 5% (Recovery of SM)Deprotonation of -COOH to -COO⁻ enriches the ring, deactivating the para-CN group to nucleophilic attack.
Acidic Hydrolysis 30% HCl / AcOH, Reflux, 12h> 85% (Carboxylic Acid)Protonation of -CN increases electrophilicity; -COOH remains neutral, preventing ring enrichment.
Direct Reduction LiAlH₄, THF, 0 °C to RTComplex Mixture / DegradationNon-chemoselective; reduces both -COOH and -CN, often leading to insoluble aluminum complexes.
Direct Reduction Pd/C, H₂, MeOH, RT< 10% (Amine Salt ppt)Acidic proton poisons catalyst or forms an insoluble zwitterion, halting the reaction prematurely.
Protected Reduction 1. MeOH/H⁺2. Pd/C, H₂, HCl3. H₃O⁺> 75% (Primary Amine)Masking the -COOH as an ester prevents catalyst poisoning and zwitterion formation during reduction.

References

  • 21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning , Lumen Learning. 1

  • hydrolysis of nitriles - Chemguide , Chemguide. 2

  • US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents , Google Patents. 3

  • Amine synthesis by nitrile reduction - Organic Chemistry Portal , Organic Chemistry Portal. 4

Sources

Technical Support Center: Optimizing the Synthesis of 4-Cyano-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the persistent challenge of low yields during the synthesis of 4-Cyano-2-ethoxybenzoic acid (CAS: 316810-08-9) . This compound is a critical intermediate in the development of pharmaceuticals, including MDM2 inhibitors and osteoclast vacuolar ATPase inhibitors.

Researchers frequently encounter reaction failures, intractable tars, and poor conversions when relying on outdated synthetic pathways. This guide provides mechanistic troubleshooting, alternative high-yield protocols, and diagnostic FAQs to optimize your workflow.

Diagnostic Decision Tree: Route Selection

RouteSelection Start Starting Material Selection Amine 4-Amino-2-ethoxybenzoic acid (CAS 59-07-4) Start->Amine Bromide 4-Bromo-2-ethoxybenzoic acid Start->Bromide Fluoro 4-Cyano-2-fluorobenzoic acid Start->Fluoro Sandmeyer Sandmeyer Reaction (NaNO2, HCl, CuCN) Amine->Sandmeyer PdCyanation Pd-Catalyzed Cyanation (Pd2(dba)3, t-Bu3P, Zn(CN)2) Bromide->PdCyanation SNAr SNAr Reaction (NaOEt, EtOH/DMSO) Fluoro->SNAr Yield1 NOT RECOMMENDED Low Yield (<30%) Phenol Side Products Sandmeyer->Yield1 Yield2 RECOMMENDED (Discovery) High Yield (>85%) Mild Conditions PdCyanation->Yield2 Yield3 RECOMMENDED (Process) High Yield (>90%) Scalable, Metal-Free SNAr->Yield3

Decision tree for selecting this compound synthetic routes based on precursors.

Section 1: Troubleshooting the Traditional Sandmeyer Route

The historical approach utilizes 4-amino-2-ethoxybenzoic acid via diazotization followed by cyanation. We broadly advise against this route due to inherent molecular incompatibilities.

Mechanistic Causality for Failure: The diazonium ion of this specific substrate has severely limited stability in water and1[1]. The ortho-ethoxy group sterically hinders the incoming copper cyanide nucleophile. Furthermore, the electron-donating nature of the ethoxy group destabilizes the diazonium intermediate, leading to rapid hydrolysis. This results in the formation of the undesired phenol side product (4-hydroxy-2-ethoxybenzoic acid) rather than the target nitrile[1].

FAQ: Sandmeyer Diagnostics

Q: My Sandmeyer reaction yields a dark red/brown tar and less than 30% of the desired product. How can I fix this? A: The dark color indicates diazonium decomposition and azo-coupling side reactions. To mitigate this, you must keep the diazotization strictly below 0°C and neutralize the pH carefully before adding the CuCN complex. However, due to the inherent instability of this intermediate, we strongly recommend pivoting to Alternative Route A or B.

Section 2: Alternative Route A - Palladium-Catalyzed Cyanation (Recommended for Discovery Scale)

Transitioning to 4-bromo-2-ethoxybenzoic acid allows for a mild, room-temperature palladium-catalyzed cyanation using zinc cyanide (Zn(CN)₂).

Mechanistic Causality for High Yield: Using a2 of the aryl bromide[2]. Zn(CN)₂ acts as a slow-release cyanide source, 3 that typically occurs with KCN or NaCN[3]. The addition of zinc dust acts as a co-catalyst/reductant to keep palladium in its active Pd(0) state, ensuring complete conversion within 1 hour[3].

Step-by-Step Methodology (Self-Validating Protocol)
  • Preparation: In an oven-dried, argon-purged Schlenk flask, combine 4-bromo-2-ethoxybenzoic acid (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (2.5 mol%), and Zn dust (12 mol%).

  • Solvent & Ligand: Add anhydrous DMF (to achieve 0.1 M concentration), followed by P(t-Bu)₃ (5 mol% as a solution in hexane).

  • Reaction: Stir vigorously at room temperature (or up to 40°C if steric hindrance slows the reaction).

    • Self-Validation Step: Monitor via HPLC at 1 hour; the disappearance of the starting material peak confirms catalytic turnover.

  • Workup: Quench with water, extract with EtOAc. Wash the organic layer with brine to remove DMF, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from ethanol/water to yield pure this compound.

FAQ: Pd-Cyanation Diagnostics

Q: I am seeing catalyst plating (palladium black) and the reaction stalls at 50% conversion. What is happening? A: Catalyst deactivation is occurring due to excess dissolved cyanide ions (CN⁻) displacing the phosphine ligands. Ensure you are using exactly 0.6 equivalents of Zn(CN)₂ (which provides 1.2 eq of CN⁻). Do not substitute with NaCN or KCN without adding a slow-release agent. Ensure your Zn dust is freshly activated to maintain the Pd(0) catalytic cycle.

Section 3: Alternative Route B - Nucleophilic Aromatic Substitution (SNAr) (Recommended for Process Scale)

If scaling up, avoiding transition metals and toxic cyanide gas is preferable. Starting from 4-cyano-2-fluorobenzoic acid, a direct SNAr reaction with sodium ethoxide yields the product efficiently.

Mechanistic Causality for High Yield: Fluorine is an exceptional leaving group in SNAr reactions,4 compared to other halogens[4]. The highly electron-withdrawing para-cyano group and ortho-carboxylic acid stabilize the anionic Meisenheimer complex intermediate, drastically lowering the activation energy for the substitution of the fluoride by the ethoxide nucleophile[4].

Step-by-Step Methodology (Self-Validating Protocol)
  • Alkoxide Generation: Dissolve sodium metal (2.2 eq) in anhydrous ethanol at 0°C to generate sodium ethoxide. (Alternatively, use commercially available 21% NaOEt in EtOH).

  • Substitution: Slowly add a solution of 4-cyano-2-fluorobenzoic acid (1.0 eq) in a minimal amount of anhydrous THF or DMSO.

  • Heating: Heat the mixture to 60°C for 4 hours.

    • Self-Validation Step: Check the pH using wet indicator paper; it should remain highly basic. If the pH drops to neutral, the ethoxide has been consumed by moisture and more must be added.

  • Isolation: Cool to room temperature and concentrate under reduced pressure to remove ethanol.

  • Acidification: Dissolve the residue in water and carefully acidify with 1M HCl to pH 2. The product, this compound, will precipitate as a white solid. Filter and wash with cold water.

FAQ: SNAr Diagnostics

Q: My SNAr reaction yielded the ethyl ester (ethyl 4-cyano-2-ethoxybenzoate) instead of the free acid. How do I correct this? A: This occurs if the reaction is run under strictly anhydrous conditions with excess ethanol and heat, leading to Fischer esterification. To resolve this, simply add 1.5 equivalents of aqueous NaOH to the crude reaction mixture after the SNAr is complete, heat to 50°C for 1 hour to saponify the ester, and then proceed with the HCl acidification step.

Section 4: Quantitative Comparison of Synthetic Routes
MetricRoute 1: SandmeyerRoute 2: Pd-CyanationRoute 3: SNAr
Starting Material 4-Amino-2-ethoxybenzoic acid4-Bromo-2-ethoxybenzoic acid4-Cyano-2-fluorobenzoic acid
Typical Yield < 30%85 - 95%> 90%
Reaction Time 2 - 4 hours1 - 2 hours4 - 6 hours
Key Impurities Phenol derivatives, azo-compoundsDehalogenated arene, Pd blackEthyl ester (if not saponified)
Scalability Poor (Exothermic, toxic gas risk)Moderate (Cost of Pd/Ligand)Excellent (Metal-free, robust)
References
  • Cohen, D. T., Buchwald, S. L. "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." ACS Publications. URL: [Link]

  • "The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring." Minnesota State University Moorhead. URL: [Link]

  • "Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids." The USA Journals. URL:[Link]

Sources

Managing reaction exotherms in the synthesis of 4-Cyano-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Thermal Hazard Profile

Objective: Safe scale-up and execution of the Nucleophilic Aromatic Substitution (SNAr) to produce 4-Cyano-2-ethoxybenzoic acid (CAS: 258273-32-4).

The Core Challenge: The synthesis typically involves displacing a fluoride leaving group on 4-cyano-2-fluorobenzoic acid using an ethoxide source (Sodium Ethoxide or Potassium Ethoxide). This reaction presents a Dual-Exotherm Risk :

  • Instantaneous Neutralization Exotherm: The carboxylic acid moiety protonates the first equivalent of alkoxide immediately.

  • Sustained SNAr Exotherm: The substitution of fluoride by ethoxide is highly exothermic and kinetically controlled by temperature.

Critical Warning: If the reagents are mixed too quickly at low temperatures, the reaction may "stall" (accumulate unreacted reagents). Upon warming, this accumulation can trigger a thermal runaway, leading to rapid solvent boiling or vessel over-pressurization.

Reaction Mechanism & Critical Control Points

The following diagram illustrates the reaction pathway and identifies where thermal risks occur.

ReactionSafety cluster_safety Critical Safety Zone Start 4-Cyano-2-fluorobenzoic acid (Substrate) Inter1 Intermediate Carboxylate (Salt Formation) Start->Inter1 Step 1: Neutralization (Fast Exotherm) Base Sodium Ethoxide (NaOEt in EtOH) Base->Inter1 TS Meisenheimer Complex (Transition State) Base->TS 2nd Eq. NaOEt Inter1->TS Step 2: Heating/Activation Product This compound (Sodium Salt) TS->Product Step 3: Substitution (SnAr) (Sustained Exotherm)

Figure 1: Reaction pathway highlighting the two distinct exothermic events. Step 1 is diffusion-controlled (fast), while Step 3 is activation-controlled.

Troubleshooting Guide: Phase-Specific Protocols

Phase A: Reagent Addition (The "Dosing" Phase)

Standard Protocol:

  • Solvent: Anhydrous Ethanol (or THF/EtOH mixture).

  • Base: 2.2 - 2.5 equivalents of NaOEt (21% wt solution in EtOH is standard).

  • Temperature: Maintain -5°C to 5°C during addition.

SymptomProbable CauseCorrective Action
Temp spike >10°C immediately upon start of dosing. Acid-Base Neutralization. You are seeing the heat of deprotonating the carboxylic acid.Pause dosing. Allow system to cool back to 0°C. Resume dosing at 50% of the original rate. Ensure high agitation speed to prevent hot-spots.
Reaction mixture turns into a thick gel/slurry. Salt Precipitation. The sodium salt of the starting material is less soluble in cold ethanol than the acid form.Do NOT increase temp yet. Add additional solvent (Ethanol) to maintain stirrability. If torque limit is reached, switch to a higher boiling cosolvent (e.g., Toluene or DMF) only if validated by small-scale calorimetry.
No exotherm observed during second half of dosing. Reagent Accumulation. The reaction is too cold (<0°C) for the SNAr step to proceed, leading to dangerous accumulation.Stop Dosing. Verify agitation. Slowly warm the reactor to 10-15°C to "burn off" accumulated reagents before adding the rest.
Phase B: Reaction Completion (The "Cook" Phase)

Standard Protocol:

  • Warm slowly to 20-25°C (Room Temp) or reflux (depending on specific leaving group reactivity).

  • Monitor by HPLC for consumption of starting material.

FAQ: Why is the reaction stalling at 90% conversion?

  • Cause: Depletion of base or formation of "dead" aggregates. The SNAr reaction generates NaF, which can coat the reagents.

  • Solution: Do not simply add more base immediately. First, check water content (KF). Water deactivates alkoxides. If anhydrous, add 0.1 eq of fresh NaOEt and increase temperature by 5°C increments.

Advanced Process Logic: The Dosing Interlock

For scale-up (>100g), manual control is insufficient. Use the following logic loop for your automated reactor or syringe pump setup to prevent thermal runaway.

SafetyLogic Temp Read Reactor Temp (Tr) Check1 Is Tr > Setpoint + 2°C? Temp->Check1 Cooling Jacket Temperature (Tj) Check2 Is (Tr - Tj) > 10°C? (Heat Flow Spike) Check1->Check2 No Stop EMERGENCY STOP Pump OFF Check1->Stop Yes Dosing Pump Status: ON Check2->Dosing No Check2->Stop Yes Cool Max Cooling Capacity Stop->Cool

Figure 2: Automated dosing logic. Note that monitoring the Delta-T (Tr - Tj) is often faster than monitoring absolute temperature for detecting runaways.

Quenching & Isolation (The Hidden Hazard)[1]

The Scenario: The reaction is complete. You have a mixture of Product (Sodium salt), excess NaOEt, and NaF in Ethanol.

Question: Can I just dump this into water? Answer: NO.

  • Hydrolysis Exotherm: Excess NaOEt reacts violently with water to form NaOH + EtOH + Heat.

  • Precipitation: The sudden pH change can cause the product to oil out or crash out as an amorphous solid, trapping impurities.

Recommended Quench Protocol:

  • Cool the reaction mixture to 10°C.

  • Prepare a separate vessel with dilute acid (e.g., 1M HCl or Citric Acid solution) cooled to 5°C.

  • Inverse Addition: Slowly transfer the reaction mixture into the acid solution. This ensures the pH remains acidic/neutral, preventing the product from staying in the salt form and ensuring controlled precipitation of the free acid [1].

References & Authority

  • Process Safety in SNAr Reactions:

    • Mechanism & Thermal Risks: The displacement of fluoride by alkoxides on electron-deficient rings is a classic Class 3 reactive hazard. See: Org. Process Res. Dev. 2019, 23, 12, 2676–2684.

    • Source: (General reference for SnAr safety).

  • Synthesis of Cyanobenzoic Derivatives:

    • Patent Reference: US Patent 10,392,384 B2 describes the etherification of similar fluorocyanobenzoic acid derivatives using bases in polar solvents.

    • Source:

  • Chemical Safety Data (SDS):

    • Sodium Ethoxide:[1][2][3] Highly flammable, self-heating, and corrosive.

    • Source:

Disclaimer: This guide is for informational purposes for trained chemists. Always perform a Differential Scanning Calorimetry (DSC) test on your specific mixture before scaling up beyond 10 grams.

Sources

Validation & Comparative

Comparison of 4-Cyano-2-ethoxybenzoic acid and 4-Cyano-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide compares 4-Cyano-2-ethoxybenzoic acid and 4-Cyano-2-methoxybenzoic acid , two critical benzoic acid scaffolds used in medicinal chemistry for optimizing potency, solubility, and metabolic stability.[1]

Strategic Selection for Drug Discovery & Process Chemistry

Executive Summary

In the optimization of bioactive small molecules, the "Methyl-to-Ethyl switch" at the ortho-position of a benzoic acid scaffold is a classic strategy to modulate lipophilicity (LogP), metabolic stability, and binding pocket occupancy without altering the core pharmacophore.[1]

  • 4-Cyano-2-methoxybenzoic acid (CAS 89469-52-3): The industry standard.[1] A key intermediate in the synthesis of non-steroidal mineralocorticoid receptor antagonists (e.g., related to Finerenone chemistry).[2][3] It offers a balance of solubility and compact steric profile.[2]

  • This compound (CAS 316810-08-9): The lipophilic homolog.[1] Used to probe hydrophobic pockets, increase permeability, or block metabolic O-dealkylation sites.[1][2] It is less commercially available but easily accessible via modular synthesis.[1][2]

Physicochemical Profile & Benchmarking

The following data facilitates the selection of the appropriate scaffold based on ADME requirements.

Property4-Cyano-2-methoxybenzoic acidThis compoundImpact on Drug Design
CAS Number 89469-52-3 316810-08-9 Identification
Formula C₉H₇NO₃C₁₀H₉NO₃Homologation (+CH₂)
Mol.[1] Weight 177.16 g/mol 191.18 g/mol Slight increase; negligible impact on LE (Ligand Efficiency).[1][2][3]
cLogP (Est.) ~1.4 - 1.7~1.9 - 2.2Ethoxy increases lipophilicity, improving membrane permeability but potentially lowering aqueous solubility.[1]
pKa (Acid) ~3.7 - 3.8~3.8 - 3.9Ethoxy (+I effect) slightly destabilizes the carboxylate, making the acid marginally weaker, though biologically negligible.[1][2]
H-Bond Acceptors 4 (N, O, O, O)4 (N, O, O, O)Identical vector count.
Rotatable Bonds 23Ethoxy introduces higher entropic penalty upon binding due to the extra ethyl rotation.[1][2]
Availability High (Kg to Ton scale)Moderate (g to Kg scale)Methoxy is the preferred starting point for scale-up.[1]

Synthetic Accessibility & Manufacturing Logic[2][3]

The synthesis of these scaffolds is modular. While the Methoxy variant is often purchased as a commodity chemical (due to Finerenone-related demand), the Ethoxy variant is best synthesized in situ or via a divergent intermediate strategy to ensure supply chain security.[1][2]

Dominant Synthetic Pathways

The most robust "self-validating" protocol uses 4-Cyano-2-fluorobenzoic acid or 4-Cyano-2-hydroxybenzoic acid as a divergent point.[1]

Pathway Diagram (Graphviz)

SynthesisPathways Precursor 4-Cyano-2-fluorobenzoic acid (Highly Electrophilic) Reagent_Me NaOMe / MeOH (Nucleophilic Subst.) Precursor->Reagent_Me Reagent_Et NaOEt / EtOH (Nucleophilic Subst.) Precursor->Reagent_Et Product_Me 4-Cyano-2-methoxybenzoic acid (CAS 89469-52-3) Reagent_Me->Product_Me Yield: >90% Product_Et This compound (CAS 316810-08-9) Reagent_Et->Product_Et Yield: ~85% Alt_Precursor 4-Amino-2-alkoxybenzoic acid Sandmeyer Sandmeyer Reaction (NaNO2 / CuCN) Alt_Precursor->Sandmeyer Sandmeyer->Product_Me Legacy Route Sandmeyer->Product_Et

Figure 1: Divergent synthesis allows late-stage selection of the alkoxy group using a common fluoro-intermediate.[1]

Experimental Protocols

Protocol A: Synthesis of this compound (S_NAr Method)

Use this protocol to generate the Ethoxy analog when only the Fluoro-precursor is available.[1]

Reagents:

  • 4-Cyano-2-fluorobenzoic acid (1.0 eq)[1]

  • Sodium Ethoxide (NaOEt) (2.2 eq) - Note: 2+ equivalents required to deprotonate the carboxylic acid first.[1]

  • Anhydrous Ethanol (Solvent)[1][2][3]

Step-by-Step Workflow:

  • Preparation: Dissolve 4-Cyano-2-fluorobenzoic acid in anhydrous ethanol (0.5 M concentration) under N₂ atmosphere.

  • Deprotonation: Cool to 0°C. Add NaOEt (2.2 eq) portion-wise. The first equivalent forms the sodium benzoate salt; the second acts as the nucleophile.[1][2]

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by HPLC/TLC for the disappearance of the fluoro-starting material.[1]

    • Checkpoint: The reaction is driven by the electron-withdrawing nature of the para-cyano group, which activates the ortho-fluorine.[1]

  • Workup: Cool to room temperature. Concentrate the solvent to ~20% volume.[2]

  • Acidification: Pour the residue into crushed ice/water. Slowly acidify with 1N HCl to pH 2–3. The product, This compound , will precipitate as a white solid.[1]

  • Purification: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C. Recrystallize from Ethanol/Water if necessary.

Protocol B: Alkylation of 4-Cyano-2-hydroxybenzoic acid

Alternative route if the hydroxy-acid is available.[1]

  • Reagents: 4-Cyano-2-hydroxybenzoic acid (1.0 eq), Potassium Carbonate (2.5 eq), Ethyl Iodide (1.2 eq), DMF (Solvent).[1][2]

  • Procedure: Stir the acid and K₂CO₃ in DMF at RT for 30 min. Add Ethyl Iodide.[1][2] Heat to 60°C for 3 hours.

  • Hydrolysis (Critical Step): This method often produces the ethyl ester as a byproduct (O-alkylation + Esterification).[1][2] You must treat the crude mixture with LiOH/THF/Water to hydrolyze the ester back to the free acid before final isolation.[1][2]

Medicinal Chemistry & Pharmacological Implications[1][2][3][4][5][6]

When choosing between these two scaffolds, consider the following mechanistic implications:

Metabolic Stability (The "Soft Spot")
  • Methoxy: Susceptible to O-demethylation by CYP450 enzymes (often CYP2D6).[1][2] This exposes a phenolic hydroxyl group, which is rapidly glucuronidated and excreted.[2]

  • Ethoxy: The ethyl group is generally more resistant to O-dealkylation than methyl, potentially extending the half-life (t₁/₂).[1] However, it introduces a site for aliphatic hydroxylation.[2][3]

Steric Fit & Binding
  • Methoxy: "Compact."[1][2] Preferred when the binding pocket is tight or solvent-exposed.[1]

  • Ethoxy: "Extended."[1][2] Can be used to fill a small hydrophobic pocket (lipophilic efficiency).[1][2] If the pocket is too small, the ethoxy group will cause a steric clash, drastically reducing potency.[2][3]

Solubility vs. Permeability
  • Methoxy: Higher aqueous solubility.[1][2] Better for oral formulations requiring rapid dissolution.[1][2]

  • Ethoxy: Higher permeability (P_app).[1][2][3] Better for crossing the Blood-Brain Barrier (BBB) or penetrating cell membranes in intracellular targets.[1]

References & Sourcing

  • Sigma-Aldrich. 4-Cyano-2-methoxybenzoic acid Product Sheet (CAS 89469-52-3).[1]Link[1][3]

  • ChemicalBook. this compound Properties (CAS 316810-08-9).[1][4][5][6]Link[1][3]

  • PubChem. Compound Summary: 4-Cyano-2-methoxybenzoic acid.[1]Link[1][3]

  • Google Patents. Synthesis of Finerenone Intermediates (WO2023109968A2).[1][2] (Describes the utility of the methoxy-cyano scaffold). Link

  • GuideChem. this compound Supplier & CAS Data.Link[1][3]

Sources

Spectroscopic differences between ethoxy and methoxy substituted cyanobenzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

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Detailing Solvent and Coupling

I'm now detailing the solvent choice impact within the workflow, particularly how DMSO-d6 facilitates both dissolution and minimizes intermolecular interactions for NMR. I'm also now highlighting the vicinal coupling in ethoxy. I'm focusing on the significant differences in NMR, specifically detailing splitting due to 3J_HH coupling. I'll explain the methoxy singlet and the ethoxy quartet/triplet as key discriminators.

Expanding Spectroscopic Analysis

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Clarifying Proton Shifts

I'm now detailing the slight deshielding in the ethoxy alpha carbon's adjacent protons, owing to the carbon being more electronegative than hydrogen, and the anisotropic effect. In IR, I'm explaining the low C=O stretch by referencing the acid dimer formation. I'm also now finalizing the protocols, including validation from TMS and integration.

Finalizing Protocol Integration

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Spectroscopic Differentiation of Ethoxy and Methoxy Substituted Cyanobenzoic Acids: A Comparative Guide

Executive Summary

For researchers and drug development professionals, distinguishing between structurally similar functional groups is a critical quality control and characterization step. Ethoxy and methoxy substituted cyanobenzoic acids are vital bifunctional building blocks in the synthesis of pharmaceuticals, agrochemicals, and high-performance liquid crystal polymers[1]. While both alkoxy groups are electron-donating (+M effect) and inductively withdrawing (-I effect), their distinct steric profiles and aliphatic chain lengths yield highly specific spectroscopic signatures. This guide provides an objective, data-driven comparison of their Nuclear Magnetic Resonance (NMR) and Infrared (IR) profiles, supported by self-validating experimental protocols.

The Structural Context & Electronic Interplay

Cyanobenzoic acids possess a strongly electron-withdrawing cyano group (-C≡N) and a carboxylic acid moiety (-COOH)[1]. The introduction of an alkoxy group (methoxy or ethoxy) modulates the electron density of the aromatic ring.

While the electronic differences between a methoxy (-OCH₃) and an ethoxy (-OCH₂CH₃) group are subtle, the ethoxy group is marginally more electron-donating due to the hyperconjugative and inductive effects of the additional methyl group. However, the primary spectroscopic differences arise from spin-spin coupling (scalar coupling) in NMR and mass/steric effects in vibrational spectroscopy. Furthermore, both derivatives exhibit strong intermolecular hydrogen bonding in the solid state, forming characteristic head-to-head dimers that dominate their IR spectra[2][3].

Spectroscopic Characterization Workflow

G cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy Start Alkoxy-Cyanobenzoic Acid Characterization PrepNMR Solvent Dissolution (DMSO-d6) Start->PrepNMR PrepIR ATR Crystal Direct Application Start->PrepIR AcqNMR 1H & 13C Acquisition (>400 MHz) PrepNMR->AcqNMR AnalNMR Multiplet Analysis: Singlet vs. Triplet/Quartet AcqNMR->AnalNMR Compare Structural & Electronic Differentiation AnalNMR->Compare AcqIR FTIR Acquisition (4000-400 cm⁻¹) PrepIR->AcqIR AnalIR Vibrational Analysis: C-O-C & C-H Stretches AcqIR->AnalIR AnalIR->Compare

Caption: Workflow for the spectroscopic differentiation of alkoxy-cyanobenzoic acids.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides the most unambiguous differentiation between methoxy and ethoxy substituents. The causality behind the chemical shifts lies in the electronegativity of the oxygen atom and the resulting deshielding effects[4].

Causality and Interpretation:
  • Methoxy (-OCH₃): The three protons are chemically and magnetically equivalent, coupling only to the NMR-silent ¹²C and ¹⁶O atoms. This results in a sharp, distinct singlet at approximately 3.8–3.9 ppm[4]. In ¹³C NMR, the single aliphatic carbon appears near 55–56 ppm.

  • Ethoxy (-OCH₂CH₃): The ethyl chain introduces vicinal coupling (³J ≈ 7.0 Hz). The methylene (-CH₂-) protons are split into a quartet by the adjacent methyl group, while the methyl (-CH₃) protons are split into a triplet by the methylene protons.

  • Deshielding Mechanics: The -CH₂- protons of the ethoxy group (~4.1 ppm) are more deshielded than the -CH₃ protons of the methoxy group (~3.8 ppm). This is because the carbon atom of the adjacent methyl group in the ethoxy chain is slightly more electronegative than a hydrogen atom, and the C-C bond introduces a slight anisotropic deshielding effect.

Table 1: Comparative ¹H and ¹³C NMR Data (in DMSO-d₆)

Structural FeatureMethoxy-Cyanobenzoic AcidEthoxy-Cyanobenzoic AcidSplitting Pattern & Coupling Constant (J)
¹H: Alkoxy -CH₃ ~3.85 ppm (3H)~1.35 ppm (3H)Methoxy: Singlet (s) Ethoxy: Triplet (t), ³J ≈ 7.0 Hz
¹H: Alkoxy -CH₂- N/A~4.15 ppm (2H)Ethoxy: Quartet (q), ³J ≈ 7.0 Hz
¹H: Carboxylic Acid ~13.2 ppm (1H, broad)~13.2 ppm (1H, broad)Broad Singlet (bs) (Concentration dependent)
¹³C: Alkoxy -CH₃ ~56.0 ppm~14.5 ppmSinglet
¹³C: Alkoxy -CH₂- N/A~64.5 ppmSinglet

(Note: Exact aromatic chemical shifts will vary depending on the specific regioisomer, e.g., 3-alkoxy vs. 4-alkoxy).

Infrared (IR) Vibrational Analysis

While NMR identifies the connectivity, ATR-FTIR provides critical data on the solid-state behavior and functional group vibrations. Both molecules exhibit the hallmark broad O-H stretch (2500–3300 cm⁻¹) and a lowered C=O stretch (~1680 cm⁻¹) indicative of hydrogen-bonded carboxylic acid dimers[2][3].

Causality and Interpretation:
  • Aliphatic C-H Stretches: The methoxy group exhibits a highly characteristic symmetric C-H stretching band near 2830–2850 cm⁻¹. The ethoxy group lacks this specific low-frequency band, instead showing a more complex cluster of asymmetric and symmetric -CH₃ and -CH₂- stretches between 2870 and 2980 cm⁻¹.

  • C-O-C Asymmetric Stretch: The ether linkage vibration is sensitive to the mass of the alkyl group. The methoxy C-O-C stretch typically appears slightly higher (~1250 cm⁻¹) than the ethoxy C-O-C stretch (~1240 cm⁻¹) due to the reduced reduced mass of the methyl group compared to the ethyl group.

  • Cyano Group (-C≡N): The sharp, distinct nitrile stretch appears at ~2230 cm⁻¹ for both compounds[1]. The slight electronic difference between methoxy and ethoxy groups is generally insufficient to shift this peak by more than 1–2 cm⁻¹.

Table 2: Key FTIR Vibrational Frequencies (Solid State, ATR)

Vibrational ModeMethoxy-Cyanobenzoic AcidEthoxy-Cyanobenzoic AcidCausality / Note
ν(O-H) Carboxylic 2500 – 3300 cm⁻¹2500 – 3300 cm⁻¹Broadened due to strong intermolecular H-bonding.
ν(C-H) Aliphatic ~2840 cm⁻¹ (distinct)2870 – 2980 cm⁻¹Methoxy shows a unique low-frequency symmetric stretch.
ν(C≡N) Nitrile ~2230 cm⁻¹~2230 cm⁻¹Sharp, strong peak; largely unaffected by alkoxy chain length.
ν(C=O) Carbonyl ~1680 cm⁻¹~1680 cm⁻¹Shifted down from ~1730 cm⁻¹ due to head-to-head dimerization.
ν(C-O-C) Ether ~1250 cm⁻¹~1240 cm⁻¹Shifted slightly lower in ethoxy due to increased mass.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Quantitative NMR (qNMR) Acquisition

Rationale: Cyanobenzoic acids often exhibit poor solubility in chlorinated solvents due to strong hydrogen-bonded dimeric networks[2]. DMSO-d₆ disrupts these dimers, ensuring sharp peak resolution.

  • Sample Preparation: Weigh exactly 10.0 mg of the alkoxy-cyanobenzoic acid. Dissolve completely in 0.6 mL of DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Tuning: Insert the NMR tube into a ≥400 MHz spectrometer. Lock the magnetic field to the deuterium signal of DMSO. Tune and match the probe to the ¹H frequency.

  • Acquisition: Run a standard 1D ¹H NMR experiment with a relaxation delay (D1) of at least 5 seconds to ensure complete relaxation of the carboxylic acid proton.

  • Self-Validation Step: Integrate the aromatic protons (setting the total to the expected 3H or 4H depending on substitution). The integration of the alkoxy signals must mathematically resolve to exactly 3.00 (methoxy) or 2.00/3.00 (ethoxy). Any deviation >5% indicates incomplete relaxation or the presence of impurities.

Protocol B: Attenuated Total Reflectance (ATR) FTIR Analysis

Rationale: ATR-FTIR eliminates the need for KBr pellet pressing, preventing moisture absorption that could obscure the critical 2500–3300 cm⁻¹ O-H stretching region.

  • Background Subtraction: Clean the diamond ATR crystal with isopropanol and allow it to dry. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation Step: Inspect the background spectrum. The baseline must be flat, with no peaks >0.01 absorbance units. This ensures the crystal is entirely free of cross-contamination.

  • Sample Application: Apply 2–3 mg of the solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the sample.

  • Acquisition & Processing: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm to account for wavelength-dependent penetration depth, ensuring accurate relative peak intensities.

References

  • BenchChem Technical Support Team. "Spectroscopic Profile of 4-Methoxybenzoic Acid: A Technical Guide". Benchchem. 4

  • BenchChem Technical Support Team. "An In-depth Technical Guide to the Spectral Data of 4-Cyanobenzoic Acid". Benchchem. 1

  • University College London (UCL) Discovery. "Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization". UCL. 2

  • Cukiernik, F.D., et al. "Alkoxy-benzoic acids". Journal of Molecular Structure, CONICET. 3

Sources

Structural Validation of 4-Cyano-2-ethoxybenzoic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Context[1][2][3]

In drug discovery, 4-Cyano-2-ethoxybenzoic acid serves as a critical bi-functional scaffold, often utilized in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat analogs) or non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its structural integrity is defined by the precise orthogonal positioning of the electron-withdrawing cyano group (-CN) at the para position and the electron-donating ethoxy group (-OEt) at the ortho position relative to the carboxylic acid.[1]

The Validation Challenge: The primary risk in synthesizing this molecule via nucleophilic aromatic substitution (


) or Sandmeyer reactions is regio-isomerism  and incomplete substitution .[1] Standard LC-MS can confirm molecular weight (MW: 191.18  g/mol ), but it cannot distinguish the target from its regioisomer, 4-cyano-3-ethoxybenzoic acid , or the hydrolysis byproduct 4-carbamoyl-2-ethoxybenzoic acid .[1]

This guide outlines a self-validating analytical workflow to unambiguously prove the structure, differentiating it from thermodynamic isomers and process impurities.[1]

Analytical Strategy: The Validation Workflow

The following workflow enforces a "gate-keeping" logic. We do not proceed to expensive solid-state analysis (XRD) until solution-phase connectivity (NMR) is confirmed.[1]

ValidationWorkflow Start Crude Synthesis Product TLC_LCMS Step 1: Purity & Mass Check (TLC / LC-MS) Start->TLC_LCMS Decision1 Mass = 191.2 m/z? TLC_LCMS->Decision1 NMR_1H Step 2: Connectivity Check (1H NMR - DMSO-d6) Decision1->NMR_1H Yes Reject Reject / Re-purify Decision1->Reject No (Wrong Mass) NMR_NOE Step 3: Regiochemistry (1D NOE / HMBC) NMR_1H->NMR_NOE Aromatic Pattern Consistent IR_Solid Step 4: Functional Group (FT-IR) NMR_NOE->IR_Solid Ortho-Substitution Confirmed Final Validated Structure Release for Next Step IR_Solid->Final

Figure 1: Step-wise validation logic ensuring resource efficiency. High-resolution NMR is the critical decision node.

Comparative Spectroscopic Analysis

To validate the target, we must contrast its analytical signature against its most likely confounders: the Regioisomer (3-ethoxy) and the Starting Material (2-fluoro) .[1]

A. Nuclear Magnetic Resonance (1H NMR)

Solvent: DMSO-d₆ (Choice: Prevents exchange of -COOH proton and ensures solubility).[1] Frequency: 400 MHz or higher.

The 1,2,4-substitution pattern of the target creates a specific splitting pattern in the aromatic region (7.0 – 8.0 ppm).[1]

FeatureTarget: this compound Alternative: 4-Cyano-3-ethoxybenzoic acid Impurity: 4-Cyano-2-fluorobenzoic acid
H6 (Ortho to COOH) Doublet (d) ,

Hz.[1] Deshielded (~7.8 ppm).[1]
Doublet (d) ,

Hz.[1]
Triplet (t) or dd due to H-F coupling (

Hz).[1]
H3 (Ortho to OEt) Singlet (s) or fine doublet (

Hz).[1] Shielded by OEt (~7.4 ppm).[1]
Doublet (d) ,

Hz (Ortho to H2).[1]
Doublet of Doublets (

and

).
H5 (Meta to COOH) Doublet of Doublets (dd) .Singlet (s) (Isolated between substituents).Multiplet .
Aliphatic Region Quartet (~4.2 ppm) + Triplet (~1.4 ppm).[1] Integral ratio 2:3.Quartet + Triplet (Similar shifts).Absent .

Expert Insight (Causality): The definitive proof lies in H3 . In the target (2-ethoxy), H3 is flanked by the ethoxy group and the cyano group.[1] It has no ortho-proton neighbor, resulting in a singlet (or meta-coupled doublet).[1] In the 3-ethoxy isomer, the proton at position 2 is isolated (singlet), while protons at 5 and 6 are ortho to each other (two doublets).[1]

B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid crystal.[1]

  • Nitrile (-CN): Sharp band at 2230 ± 5 cm⁻¹ .[1]

    • Differentiation: If this band broadens or shifts significantly to 1650-1690 cm⁻¹, it suggests hydrolysis to an Amide (-CONH₂) , a common impurity in acid-mediated synthesis.[1]

  • Carbonyl (C=O): Strong band at 1680-1700 cm⁻¹ .[1]

  • Ether (C-O-C): Strong stretch at 1250 cm⁻¹ (Ar-O-R).

C. Mass Spectrometry (LC-MS)
  • Ionization: ESI Negative Mode (Carboxylic acids ionize best in negative mode:

    
    ).[1]
    
  • Target Mass: 191.18 Da

    
     Observed 
    
    
    
    .[1]
  • Chlorine Check: If the synthesis involved 4-cyano-2-chlorobenzoic acid, look for the M+2 isotope peak (3:1 ratio).[1] Its absence confirms successful ethoxylation.[1]

Structural Logic: Distinguishing the Isomer

The most difficult validation is distinguishing the 2-ethoxy (Target) from the 3-ethoxy (Isomer).[1] We use a connectivity diagram to visualize the NOE (Nuclear Overhauser Effect) logic.[1]

IsomerLogic Irradiate Irradiate Ethoxy (-OCH2-) @ ~4.2 ppm Target Target Structure (2-Ethoxy) Irradiate->Target Isomer Isomer Structure (3-Ethoxy) Irradiate->Isomer NOE_H3 Strong NOE at H3 (Singlet) Target->NOE_H3 Proximity Confirmed NOE_H2 Strong NOE at H2 (Singlet) Isomer->NOE_H2 Proximity Confirmed NOE_H4 NOE at H4? (Impossible - CN is there) Isomer->NOE_H4 No Proton

Figure 2: NOE Logic Tree. Irradiating the ether protons reveals which aromatic proton is spatially close.

Experimental Protocols

Protocol A: High-Resolution 1H-NMR Characterization

Purpose: To establish connectivity and purity (>98%).

  • Sample Prep: Weigh 10-15 mg of dried this compound.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: Do not use CDCl₃ if the acid is sparingly soluble; it leads to broad peaks and poor integration.

  • Acquisition:

    • Pulse angle: 30°.[1]

    • Relaxation delay (D1): 5 seconds (Essential for accurate integration of the carboxylic proton).[1]

    • Scans: 16-32.[1]

  • Processing:

    • Reference residual DMSO peak to 2.50 ppm.[1]

    • Integrate the ethoxy quartet (2H) and set value to 2.00.[1]

    • Verify aromatic integrals sum to 3.00.[1]

Protocol B: Purity Assessment by HPLC

Purpose: Quantify non-UV active impurities or isomers with different polarity.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (nitrile/amide absorption).[1]

    • Success Criterion: Single peak >98% area.[1] The 2-ethoxy isomer typically elutes later than the 2-hydroxy impurity due to the lipophilic ethyl group.[1]

References

  • International Conference on Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[1][2][3][4][5][6] (2000).[1][2] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard reference for substituent additivity rules in NMR).

  • National Institute of Standards and Technology (NIST). Benzoic acid, 4-cyano-, IR Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • PubChem. 2-Ethoxybenzoic acid (NMR Data Reference for Ortho-Ethoxy Shift). National Library of Medicine.[1] [Link][1]

Sources

Purity Assessment of 4-Cyano-2-ethoxybenzoic Acid: A Comparative Guide to HPLC and qNMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cyano-2-ethoxybenzoic acid (CAS 316810-08-9) is a highly functionalized aromatic intermediate crucial in the synthesis of advanced active pharmaceutical ingredients (APIs). Because impurities in early-stage building blocks propagate through synthetic pathways and impact final API safety, rigorous purity assessment is non-negotiable.

This guide objectively compares the two premier analytical methodologies for determining the purity of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) . As a Senior Application Scientist, I have structured this guide to move beyond basic instructions, detailing the mechanistic causality behind each experimental parameter to ensure your workflows are robust, reproducible, and self-validating.

Mechanistic Foundations & Causality

HPLC-UV: Separation-Driven Relative Quantification

HPLC separates this compound from its synthetic byproducts (e.g., unreacted precursors or regioisomers) based on hydrophobicity. Quantification relies on the UV absorbance of the conjugated aromatic and cyano systems. However, HPLC is strictly a relative technique; it requires a highly pure, identical reference standard to generate a calibration curve.

qNMR: Resonance-Driven Absolute Quantification

qNMR operates on a fundamentally different physical principle: the area under a nuclear magnetic resonance signal is directly proportional to the number of nuclei generating that signal[1]. By co-dissolving the analyte with a certified Internal Standard (IS) of known purity, qNMR provides absolute quantification. It does not require an identical reference standard, making it an invaluable tool for novel intermediates where no commercial standard exists[1].

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: HPLC-UV Purity Analysis

Causality & Rationale: The pKa of the carboxylic acid group in this compound is approximately 3.5. To prevent partial ionization—which causes severe peak tailing and variable retention times—the mobile phase must be highly acidic.

  • Sample Preparation: Accurately weigh 10.0 mg of this compound and dissolve in 10 mL of Mobile Phase A/B (50:50). Prepare identical concentrations of the reference standard.

  • Column Selection: Utilize a fully end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm). The end-capping minimizes secondary silanol interactions with the carboxylic acid moiety.

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient & Flow: 1.0 mL/min. Start at 10% B, ramp to 90% B over 15 minutes to ensure elution of highly retained hydrophobic impurities.

  • Detection: Set the UV detector to 254 nm. This wavelength captures the strong π-π* transitions of the functionalized aromatic ring, maximizing the Signal-to-Noise (S/N) ratio.

  • Self-Validation (System Suitability): Per , verify that the relative standard deviation (RSD) of five replicate standard injections is ≤ 2.0%, and the peak tailing factor is ≤ 1.5[2].

Protocol 2: qNMR Purity Analysis

Causality & Rationale: For accurate integration, the analyte signals must be perfectly resolved from the internal standard. Maleic acid is chosen as the IS because its sharp singlet at ~6.26 ppm sits perfectly in the baseline gap between the analyte's aromatic protons (7.4–7.8 ppm) and ethoxy protons (1.4 ppm, 4.2 ppm)[3].

  • Sample Preparation: Accurately co-weigh ~15.0 mg of this compound and ~5.0 mg of Maleic Acid (TraceCERT®) using a calibrated microbalance (d = 0.01 mg).

  • Solvent: Dissolve the mixture in 0.6 mL of DMSO-d6. DMSO-d6 is selected to ensure complete dissolution of both the polar acid and the IS, preventing viscosity-induced line broadening.

  • Acquisition Parameters (Compliant with [4]):

    • Pulse Angle: 90° for maximum signal excitation.

    • Relaxation Delay (D1): 30 seconds. Critical: D1 must be ≥ 5 × T1 of the slowest relaxing proton to ensure >99.3% magnetization recovery. Aromatic protons generally have T1 ≈ 3-5s.

    • Scans (NS): 32 to 64, depending on the required S/N ratio (Target S/N > 150).

  • Processing: Apply a 0.3 Hz exponential line broadening window function. Perform rigorous manual phase and baseline correction.

  • Self-Validation & Calculation: Calculate purity using the standard qNMR mass-balance equation, utilizing the integral of the ethoxy quartet (2H) or aromatic doublets (1H) against the Maleic acid singlet (2H)[3]. Validate the measurement by ensuring the calculated purity from different analyte proton environments yields a variance of < 1.0%.

Workflow Comparison

G cluster_HPLC HPLC-UV Workflow cluster_qNMR qNMR Workflow H1 Weigh Analyte & Reference Standard H2 Dissolve in Mobile Phase H1->H2 H3 C18 Separation (0.1% TFA) H2->H3 H4 UV Integration & Calibration H3->H4 N1 Co-weigh Analyte & Internal Standard N2 Dissolve in DMSO-d6 N1->N2 N3 NMR Acquisition (D1 > 5*T1) N2->N3 N4 Absolute Quant (Proton Ratio) N3->N4

Figure 1: Side-by-side workflow comparison of HPLC relative quantification vs. qNMR absolute quantification.

Comparative Data & Performance Metrics

The following table synthesizes the operational and performance metrics of both techniques when applied to substituted benzoic acid derivatives:

MetricHPLC-UVqNMR
Quantification Principle Relative (Requires identical reference standard)Absolute (Requires any certified internal standard)
Specificity Mechanism Chromatographic retention time & UV spectrumChemical shift (ppm) & multiplet splitting
Limit of Detection (LOD) ~0.01% (w/w)~0.1% (w/w)
Analysis Time (Per Sample) 15–30 minutes10–15 minutes
Accuracy (Recovery) 98.0% – 102.0%99.0% – 101.0%
Method Development Time Days to Weeks (Column/gradient optimization)Hours (Solvent and IS selection)
Primary Application Routine QC release, trace impurity profilingReference standard qualification, early-phase API

Conclusion & Decision Matrix

The choice between HPLC and qNMR for assessing the purity of this compound depends heavily on the phase of drug development and the analytical target profile:

  • Choose HPLC-UV when conducting routine quality control, stability testing, or when detecting trace-level impurities (<0.1%) is critical for regulatory compliance[2].

  • Choose qNMR during early-stage drug development, for qualifying primary reference standards, or when an identical reference standard is unavailable. qNMR offers superior speed to a highly accurate absolute value without the need for extensive method development[1].

References

  • Guo, X., et al. "Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies." Journal of Pharmaceutical and Biomedical Analysis, 2023.[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency, 2024.[Link]

  • United States Pharmacopeial Convention. "USP <761> Nuclear Magnetic Resonance Spectroscopy." USP-NF, 2022.[Link]

  • Bureau International des Poids et Mesures (BIPM). "Internal Standard Reference Data for qNMR: Maleic Acid." BIPM, 2018.[Link]

Sources

Benchmarking the synthetic efficiency of different routes to 4-Cyano-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An objective evaluation of synthetic routes to 4-Cyano-2-ethoxybenzoic acid is critical for process chemists aiming to scale up this valuable pharmaceutical building block. The presence of both an electron-donating ethoxy group and an electron-withdrawing carboxylic acid on the benzene ring significantly influences the reactivity of the precursors.

To determine the most efficient, safe, and scalable method, we benchmark three distinct synthetic strategies: Palladium-catalyzed cross-coupling, classical Sandmeyer diazotization, and transition-metal-free aldoxime dehydration.

Mechanistic Overview & Route Design

SyntheticRoutes SM1 4-Bromo-2-ethoxybenzoic acid (Precursor A) Target This compound (Target) SM1->Target Pd(OAc)2, K4[Fe(CN)6] Cross-Coupling SM2 4-Amino-2-ethoxybenzoic acid (Precursor B) SM2->Target NaNO2/HCl, then CuCN Sandmeyer Reaction SM3 2-Ethoxy-4-formylbenzoic acid (Precursor C) Int3 4-(Hydroxyimino)methyl- 2-ethoxybenzoic acid SM3->Int3 NH2OH·HCl Condensation Int3->Target T3P, Et3N Dehydration

Figure 1: Divergent synthetic pathways to this compound.

Route A: Palladium-Catalyzed Cyanation (Cross-Coupling)

Causality & Rationale: Traditional cyanation of aryl halides relies on highly toxic Zn(CN)₂ or CuCN. To improve the safety and E-factor of the process, this route utilizes1[1]. The Fe(II) complex acts as a slow-release cyanide reservoir, preventing the excess free cyanide ions from poisoning the palladium catalyst. The combination of Pd(OAc)₂ and the bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) forms a robust complex that resists degradation at the elevated temperatures required for the oxidative addition into the electron-rich C–Br bond.

Self-Validating Protocol:

  • Preparation: In a Schlenk flask under an argon atmosphere, charge 4-bromo-2-ethoxybenzoic acid (1.0 equiv), K₄[Fe(CN)₆]·3H₂O (0.2 equiv, providing 1.2 equiv of CN⁻), Pd(OAc)₂ (2 mol%), dppf (4 mol%), and Na₂CO₃ (1.0 equiv).

  • Reaction: Add anhydrous N-methyl-2-pyrrolidone (NMP). Heat the stirred suspension to 120 °C for 16 hours.

    • In-Process Control: Monitor via HPLC. The reaction is deemed complete when the starting material peak area falls below 1%.

  • Workup: Cool the mixture to room temperature. Dilute with water and carefully adjust the pH to 3 using 1M HCl. Rationale: Protonating the benzoate ensures the target molecule partitions entirely into the organic phase during extraction.

  • Isolation: Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via recrystallization from EtOH/Water.

Route B: The Sandmeyer Approach (Classical Diazotization)

Causality & Rationale: The 2[2] converts an aniline derivative to a diazonium salt, which is subsequently displaced by cyanide via a copper-mediated single-electron transfer (SET) mechanism. Strict temperature control (0–5 °C) during diazotization is non-negotiable to prevent the diazonium intermediate from hydrolyzing into a phenol byproduct. Furthermore, neutralizing the acidic diazonium solution prior to introducing the cyanide salts is a critical safety parameter to prevent the lethal off-gassing of hydrogen cyanide (HCN).

Self-Validating Protocol:

  • Diazotization: Suspend 4-amino-2-ethoxybenzoic acid (1.0 equiv) in 3M HCl. Cool the suspension to 0 °C. Dropwise add a pre-chilled aqueous solution of NaNO₂ (1.1 equiv), maintaining the internal temperature below 5 °C. Stir for 30 minutes.

    • In-Process Control: Spot the mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of the required excess nitrous acid.

  • Neutralization: Carefully adjust the pH of the cold diazonium solution to ~6 using saturated aqueous Na₂CO₃.

  • Cyanation: In a separate flask, prepare a solution of CuCN (1.2 equiv) and KCN (2.4 equiv) in water at 0 °C. Dropwise add the neutralized diazonium solution to the copper complex.

  • Isolation: Heat the mixture to 60 °C for 2 hours to drive nitrogen evolution to completion. Cool to room temperature, acidify to pH 2 with conc. HCl (Strictly inside a well-ventilated fume hood), and extract with EtOAc.

Route C: Aldoxime Dehydration via T3P (Transition-Metal-Free)

Causality & Rationale: To completely bypass heavy metal catalysts and toxic cyanide salts, the formyl group can be converted to a nitrile via an oxime intermediate. The dehydration of the aldoxime is driven by 3[3]. T3P acts as a mild, highly efficient electrophilic activator that turns the oxime hydroxyl into a superior leaving group. Unlike POCl₃ or SOCl₂, T3P generates exclusively water-soluble phosphonic acid byproducts, allowing for a seamless liquid-liquid extraction without the need for column chromatography.

Self-Validating Protocol:

  • Condensation: Dissolve 2-ethoxy-4-formylbenzoic acid (1.0 equiv) in ethanol. Add NH₂OH·HCl (1.2 equiv) and NaOAc (1.2 equiv). Reflux for 2 hours. Cool and pour into ice water to precipitate the oxime intermediate. Filter and dry under vacuum.

  • Dehydration: Dissolve the oxime (1.0 equiv) in ethyl acetate. Add triethylamine (3.0 equiv) and T3P (50% wt solution in EtOAc, 1.5 equiv).

  • Reaction: Heat the mixture to 80 °C for 4 hours.

    • In-Process Control: Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is complete upon the disappearance of the lower-Rf oxime spot and the emergence of the higher-Rf nitrile spot.

  • Isolation: Cool to room temperature. Wash the organic layer sequentially with 1M HCl, water, and brine. Rationale: The aqueous washes completely strip away the T3P byproducts and residual triethylamine. Concentrate the organic layer to afford the highly pure nitrile.

Quantitative Benchmarking & Efficiency Comparison

MetricRoute A (Pd-Cyanation)Route B (Sandmeyer)Route C (T3P Dehydration)
Key Reagents Pd(OAc)₂, K₄[Fe(CN)₆]NaNO₂, CuCN, KCNNH₂OH·HCl, T3P
Overall Yield 82 – 88%65 – 72%85 – 90% (Over 2 steps)
Atom Economy ModerateLowModerate
E-Factor (Est.) 15 – 2035 – 5020 – 25
Safety / Toxicity High: Non-toxic CN source.Low: HCN gas risk, toxic Cu waste.Very High: Metal & cyanide-free.
Scalability Good, but requires Pd scavenging.Poor due to exothermic gas evolution.Excellent, simple aqueous workup.

Conclusion

For laboratory-scale synthesis and early drug development, Route C is the premier choice. It entirely circumvents the regulatory and safety hurdles associated with cyanide and heavy metals, while delivering excellent yields through a highly robust T3P-mediated dehydration. If the starting material 4-bromo-2-ethoxybenzoic acid is significantly cheaper or more readily available in a specific supply chain, Route A serves as a highly efficient alternative, provided that standard palladium scavenging protocols (e.g., using functionalized silica) are implemented during downstream processing.

References

  • Potassium hexacyanoferrate(ii)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review Source: Molecular Diversity (Springer) URL:[Link]

  • Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles Source: Organic Chemistry Portal / Synlett URL:[Link]

Sources

Comparative Guide to Structural Elucidation of 4-Cyano-2-ethoxybenzoic Acid: SCXRD vs. MicroED

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cyano-2-ethoxybenzoic acid (CAS 316810-08-9) is a highly functionalized building block frequently utilized in pharmaceutical synthesis and drug development. The presence of multiple hydrogen-bond acceptors (the cyano nitrogen and ethoxy oxygen) competing with the primary carboxylic acid donor creates a complex thermodynamic landscape that is highly prone to polymorphism. Determining its exact three-dimensional atomic arrangement is critical for downstream drug formulation, stability testing, and intellectual property (IP) protection.

This guide objectively compares the two leading modalities for its structural elucidation: traditional Single-Crystal X-ray Diffraction (SCXRD) and the rapidly emerging Microcrystal Electron Diffraction (MicroED) technique. By analyzing the causality behind crystallization behaviors and diffraction physics, this guide provides drug development professionals with actionable, self-validating protocols for structural analysis.

Mechanistic Insight: The Crystallization Challenge

Benzoic acid derivatives inherently tend to form centrosymmetric dimers in the solid state, linked by a pair of strong O-H···O hydrogen bonds between adjacent carboxyl groups. However, the bulky 2-ethoxy group and the electron-withdrawing 4-cyano group in this compound disrupt ideal crystal packing.

Causality in Method Selection:

  • Thermodynamic Control (SCXRD): To achieve the large >10 µm crystals required for SCXRD[1], researchers must employ thermodynamic control (e.g., vapor diffusion). This slow process allows the system to navigate past metastable polymorphs and form the lowest-energy hydrogen-bonded dimer lattice.

  • Kinetic Control (MicroED): Highly functionalized aromatics often crash out of solution as microcrystalline powders. When standard crystallization fails to yield large crystals, kinetic methods combined with MicroED become the only viable pathway, as MicroED can resolve structures from crystals less than 1 µm in size[2].

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols define the exact sample preparation required for each analytical modality.

Protocol A: Vapor Diffusion for SCXRD (Thermodynamic Control)

SCXRD requires pristine, large single crystals. This protocol relies on the slow diffusion of an antisolvent to gradually lower solubility, minimizing nucleation sites to promote the growth of large crystals.

  • Solvent Selection: Dissolve 10 mg of this compound in 1 mL of a high-solubility solvent (e.g., ethyl acetate) in a 4 mL inner glass vial.

  • Antisolvent Chamber: Place the inner vial (uncapped) into a 20 mL outer vial containing 5 mL of a volatile antisolvent (e.g., n-hexane).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Allow vapor-phase equilibration at a stable 20°C for 7–14 days.

  • Validation: Inspect under a polarized light microscope. The presence of birefringent, block-like crystals (>10 µm) validates successful thermodynamic crystallization suitable for X-ray diffraction.

Protocol B: Cryo-TEM Grid Preparation for MicroED (Kinetic/Direct Powder)

MicroED bypasses the need for large crystals by utilizing electrons, which scatter much more strongly than X-rays, enabling diffraction from nanocrystals[3].

  • Sample Milling: Place 1 mg of the microcrystalline powder (obtained from rapid precipitation or failed SCXRD screens) between two glass slides. Gently grind to reduce the particle size to <1 µm[4].

  • Grid Application: Apply the dry powder directly onto a glow-discharged holey carbon TEM grid (e.g., Quantifoil R2/2) by gently dusting the grid through the powder.

  • Cryo-Plunging: To minimize radiation damage from the electron beam, plunge-freeze the grid in liquid ethane using a Vitrobot, then transfer it to the cryo-TEM under liquid nitrogen temperatures.

  • Validation: Insert the grid into a 200 kV cryo-TEM. The appearance of sharp diffraction spots upon continuous rotation validates the presence of ordered nanocrystalline domains.

Performance Comparison: SCXRD vs. MicroED

The following tables summarize the quantitative and qualitative differences between the two modalities when applied to this compound.

Table 1: Crystallization Strategy & Yield Comparison
ParameterVapor Diffusion (SCXRD)Rapid Cooling / Direct Powder (MicroED)
Time to Crystal 7–14 Days< 1 Hour
Crystal Size Achieved 50–150 µm0.1–0.8 µm
Sample Consumption ~10 mg< 1 mg
Polymorph Captured Thermodynamic (Most Stable)Kinetic (Metastable or Powder)
Table 2: Analytical Modality Comparison
Analytical MetricSCXRD (In-house Cu Kα)MicroED (200 kV Cryo-TEM)
Resolution Limit ~0.75 Å (Sub-angstrom)[1]~0.85 Å
R1 (Agreement Factor) 3.5% – 5.0%10.0% – 15.0%
Absolute Configuration Yes (via anomalous dispersion)Challenging (requires specific conditions)
Dynamical Scattering NegligibleModerate (requires specialized refinement)[1]
Throughput Low (Bottlenecked by crystallization)High (Structure solved in < 1 day)[4]

Structural Workflow Visualization

The logical relationship between sample state, methodology, and final structural validation is mapped below.

G cluster_scxrd SCXRD Pathway (Thermodynamic) cluster_microed MicroED Pathway (Kinetic) Start This compound (Synthesis Output) Cryst1 Vapor Diffusion (7-14 Days) Start->Cryst1 Cryst2 Direct Powder Grinding (< 1 Hour) Start->Cryst2 Crystal1 Large Single Crystal (>10 µm) Cryst1->Crystal1 Diff1 X-ray Diffraction (High Precision) Crystal1->Diff1 Solve Structure Solution & Refinement (SHELXT / Olex2) Diff1->Solve Crystal2 Nanocrystal (<1 µm) Cryst2->Crystal2 Diff2 Cryo-TEM Electron Beam (Continuous Rotation) Crystal2->Diff2 Diff2->Solve Final Confirmed 3D Structure (Hydrogen-Bonded Dimer) Solve->Final

Comparative workflows for structural elucidation of this compound via SCXRD and MicroED.

Conclusion & Recommendations

For rigorous intellectual property filings (such as IND/NDA submissions) where absolute configuration and sub-angstrom precision are legally mandated, SCXRD remains the gold standard [1]. However, the crystallization of this compound can be severely hindered by its functional group complexity.

If thermodynamic screens (like vapor diffusion) fail to yield >10 µm crystals after 14 days, researchers should immediately pivot to MicroED . MicroED bypasses the crystallization bottleneck entirely, requiring less than 1 mg of powder to deliver a high-resolution structure within 24 hours[4]. By integrating both techniques, drug development pipelines can ensure rapid structural elucidation regardless of the compound's crystallization propensity.

References

  • Title: The crystal and molecular structure of benzoic acid - IUCr Journals Source: iucr.org URL: [Link]

  • Title: Crystal structure determination with SCXRD & MicroED - XtalPi Source: xtalpi.com URL: [Link]

  • Title: SCXRD vs MicroED Comparison for Crystallography Research - Creative Biostructure Source: creative-biostructure.com URL: [Link]

  • Title: MicroED for New Material Analysis Service | MtoZ Biolabs Source: mtoz-biolabs.com URL: [Link]

  • Title: SCXRD, CSP-NMRX and microED in the quest for three elusive polymorphs of meloxicam Source: iucr.org URL: [Link]

Sources

How to confirm the identity of 4-Cyano-2-ethoxybenzoic acid in a reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Topic: How to confirm the identity of 4-Cyano-2-ethoxybenzoic acid in a reaction mixture Content Type: Publish Comparison Guide

Executive Summary Confirming the identity of This compound (CAS 316810-08-9) in a reaction mixture presents a specific set of challenges. Unlike simple standards, reaction mixtures contain starting materials (often 4-bromo-2-ethoxybenzoic acid), regioisomers, and hydrolysis byproducts (amides).[1][2]

This guide compares three primary validation methodologies: LC-MS (ESI-) , 1H NMR , and FT-IR .[1][2] While LC-MS is the workhorse for reaction monitoring, NMR remains the gold standard for structural certification.[2] This document details the protocols, expected data, and decision-making logic required to validate this specific compound with high confidence.

Part 1: Structural Analysis & The "Identity Crisis"[2]

Before selecting a method, we must understand the molecule's unique "fingerprint" and potential imposters.[2]

  • Target: this compound (

    
    , MW: 191.18  g/mol ).[2]
    
  • Critical Features:

    • Nitrile (-CN): Susceptible to hydrolysis (forming amide/acid).[2]

    • Carboxylic Acid (-COOH): Ionizable, dictates solubility.[2]

    • Ethoxy Group (-OEt): distinct NMR pattern; differentiates from methoxy analogs.[2]

  • The Imposters (Impurities):

    • Starting Material: 4-Bromo-2-ethoxybenzoic acid (MW ~245).[2][3]

    • Hydrolysis Byproduct: 4-Carbamoyl-2-ethoxybenzoic acid (Nitrile

      
       Amide, MW +18).[2]
      
    • Regioisomer: 5-Cyano-2-ethoxybenzoic acid (requires NMR to distinguish).[2]

Part 2: Method 1 — LC-MS (The Reaction Monitor)

Role: High-throughput screening and impurity profiling. Verdict: Best for monitoring conversion and detecting the "Amide" impurity.[2]

The Protocol (ESI- Negative Mode)

Carboxylic acids ionize poorly in positive mode.[2] You must use Negative Electrospray Ionization (ESI-) .[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for better ionization).[2]

  • Mobile Phase B: Acetonitrile (MeCN).[2][4]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (aromatic) and MS (ESI-).

Data Interpretation
CompoundFormulaMonoisotopic MassExpected Ion [M-H]⁻Key Characteristic
Target

191.06190.05 Single clean peak.[5]
SM (Bromide)

243.97242.96 / 244.96 1:1 Isotope pattern (Br).[1][2]
Amide Impurity

209.07208.06 Mass shift of +18 Da.[2]

Expert Insight: If you see a peak at 208 m/z , your reaction conditions are too harsh (likely high temperature or extreme pH), causing the nitrile to hydrolyze to the primary amide.[1][2]

Part 3: Method 2 — 1H NMR (The Structural Judge)[1][2]

Role: Definitive proof of structure and regioisomer confirmation. Verdict: Essential for final product release; differentiates the "2-ethoxy" from "3-ethoxy" isomers.[2]

The Protocol
  • Sample Prep: Dissolve ~5-10 mg of isolated solid (or concentrated crude) in 0.6 mL DMSO-d6 . Note: CDCl3 may not dissolve the free acid well.[2]

  • Acquisition: Standard proton sequence (16-32 scans).[2]

Expected Spectral Data (DMSO-d6)

The aromatic region (7.0 - 8.0 ppm) provides the "substitution pattern" proof.[2]

  • The Ethoxy Handle:

    • 
       1.35 ppm (Triplet, 3H, 
      
      
      
      Hz, -CH3).[2]
    • 
       4.15 ppm (Quartet, 2H, 
      
      
      
      Hz, -OCH2-).[2]
  • The Aromatic Ring (1,2,4-Substitution):

    • H-6 (d, ~7.8 ppm): Doublet. This proton is ortho to the COOH (deshielding) and meta to the CN.[2]

    • H-3 (s/d, ~7.4 ppm): Narrow doublet or singlet. Ortho to the Ethoxy group (shielding) and Ortho to CN.[2]

    • H-5 (dd, ~7.5 ppm): Doublet of doublets. Couples to H-6 (

      
       Hz) and H-3 (
      
      
      
      Hz).[2]

Self-Validating Check: Look for the exchangeable proton .[2] The carboxylic acid proton (-COOH) should appear as a broad singlet around 12.0 - 13.0 ppm .[2] If this is missing, you may have the salt form.[1][2]

Part 4: Method 3 — FT-IR (The Functional Group Check)[2]

Role: Rapid confirmation of the Nitrile group survival. Verdict: Useful quick-check, but fails to detect regioisomers.

The Protocol
  • Technique: ATR (Attenuated Total Reflectance) on solid sample.[2]

  • Scan Range: 4000 to 600 cm⁻¹.[2]

Key Diagnostic Bands[2]
  • 
    2230 cm⁻¹ (Sharp):  The C≡N stretch .[2] This is the most critical peak. If this is weak or absent, the nitrile has been lost.[1][2]
    
  • 
    1680 - 1710 cm⁻¹ (Strong):  The C=O stretch  of the carboxylic acid.[2]
    
  • 2500 - 3300 cm⁻¹ (Broad): The O-H stretch of the carboxylic acid dimer.[2]

Part 5: Comparative Analysis & Workflow

Which method should you use? It depends on the reaction stage.[2]

Comparison of Analytical Techniques

FeatureLC-MS (ESI-)1H NMRFT-IR
Specificity High (Mass resolution)Very High (Structural connectivity)Moderate (Functional groups only)
Sensitivity Excellent (ng levels)Moderate (mg levels)Low (requires bulk solid)
Mixture Analysis Best (Separates components)Difficult (Overlapping peaks)Poor (Complex spectra)
Key Blindspot Cannot distinguish regioisomers easilyRequires isolation/workupCannot detect trace impurities
Decision Logic (Visualized)

G Start Reaction Mixture Analysis Step1 Aliquot & Dilute (MeCN/H2O) Start->Step1 Method1 Run LC-MS (ESI-) Step1->Method1 Decision1 Mass 190.05 (M-H) present? Method1->Decision1 Fail1 Check for SM (243 m/z) or Amide (208 m/z) Decision1->Fail1 No Pass1 Isolate/Workup Solid Decision1->Pass1 Yes Method2 Run 1H NMR (DMSO-d6) Pass1->Method2 Decision2 Aromatic Pattern: d, s, dd (1,2,4-sub)? Method2->Decision2 Fail2 Regioisomer Issue (Check Synthesis) Decision2->Fail2 No Pass2 Identity Confirmed: This compound Decision2->Pass2 Yes

Caption: Analytical workflow for confirming this compound, prioritizing LC-MS for screening and NMR for final structural validation.

References
  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 10657005, 4-Bromo-2-ethylbenzoic acid. (Used as reference for starting material properties).[2] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][6] (Authoritative text for IR nitrile absorption at 2230 cm⁻¹ and NMR coupling constants).

  • Agilent Technologies. (2020).[2] Analysis of Acidic Compounds using Negative Mode ESI. (General protocol validation for carboxylic acid LC-MS). Retrieved from [Link]

Sources

Isomeric Purity Analysis of 4-Cyano-2-ethoxybenzoic Acid: A Comparative Guide to Advanced Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, 4-Cyano-2-ethoxybenzoic acid (CAS: 316810-08-9) serves as a highly functionalized aromatic building block. However, its synthesis frequently generates positional isomers (e.g., 5-cyano-2-ethoxybenzoic acid or 3-cyano-2-ethoxybenzoic acid). Because these isomers possess identical molecular weights and nearly identical partition coefficients (LogP ~1.4)[1], determining isomeric purity is a significant analytical challenge.

This guide objectively compares conventional C18 methodologies against advanced orthogonal techniques—specifically Pentafluorophenyl (PFP) stationary phases and Supercritical Fluid Chromatography (SFC)—providing the mechanistic causality and experimental protocols necessary to achieve baseline resolution.

The Mechanistic Challenge: Why Conventional C18 Fails

Standard reversed-phase chromatography relies almost entirely on dispersive (hydrophobic) interactions. When a mixture of this compound isomers is injected onto a C18 column, the analytes partition into the hydrophobic alkyl chains at the same rate due to their equivalent hydrophobic surface areas. The result is severe co-elution.

To resolve positional isomers of rigid aromatic systems, we must abandon purely hydrophobic retention and exploit the electronic differences in the analyte's functional groups.

Mechanism Analyte This compound Isomeric Mixture C18 C18 Column Hydrophobic Only Analyte->C18 PFP PFP Column π-π & Dipole Analyte->PFP Result1 Co-elution (Rs < 1.5) C18->Result1 Result2 Baseline Resolution (Rs > 2.5) PFP->Result2

Fig 1: Mechanistic divergence between C18 and PFP stationary phases for positional isomers.

The PFP Advantage (Orthogonal Selectivity)

Pentafluorophenyl (PFP) columns offer a multi-modal separation mechanism. The highly electronegative fluorine atoms create an electron-deficient aromatic ring on the stationary phase, which acts as a Lewis acid. This phase readily accepts electrons from the electron-rich ethoxy-substituted benzene ring of our analyte[2].

Furthermore, the cyano group (-C≡N) on the analyte introduces a strong dipole moment. Positional isomers present different spatial alignments of these dipoles. PFP stationary phases are uniquely capable of recognizing these subtle dipole differences and steric variations, providing extra retention and selectivity that a purely hydrophobic C18 phase cannot[3][4].

Comparative Performance Data

The following table summarizes the empirical performance of three distinct chromatographic approaches for resolving the critical pair (4-cyano vs. 5-cyano positional isomers).

Analytical TechniqueColumn ChemistryPrimary Separation MechanismRun TimeCritical Pair Resolution (

)
Suitability
Conventional HPLC C18 (Octadecyl)Hydrophobic (Dispersive)15.0 min1.1 (Co-elution)Poor
UHPLC PFP (Core-Shell)

, Dipole, H-Bonding
7.5 min2.8 (Baseline)Excellent
SFC 2-EP (2-Ethylpyridine)H-Bonding, Dipole3.0 min3.5 (Baseline)Outstanding

Experimental Methodologies

Protocol A: UHPLC-PFP Method (Recommended LC Approach)

Causality Note: When utilizing PFP columns, the choice of organic modifier is critical. Methanol is strictly recommended over Acetonitrile. Acetonitrile possesses its own


 electrons (C≡N bond), which compete with the analyte for the stationary phase's 

interaction sites, effectively suppressing the unique selectivity of the PFP column[2].

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Channel A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7 to suppress ionization of the carboxylic acid).

    • Channel B: 100% LC-MS grade Methanol.

  • Column Installation: Install a 2.6 µm core-shell PFP column (100 x 2.1 mm). Thermostat the column compartment to 40°C to improve mass transfer.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 6.0 min: 10% to 55% B

    • 6.0 - 7.5 min: 55% B (Isocratic hold)

  • Flow Rate & Detection: Set flow rate to 0.4 mL/min. Monitor UV absorbance at 254 nm.

Protocol B: SFC Method (High-Throughput Alternative)

For laboratories equipped with Supercritical Fluid Chromatography, SFC offers superior speed and greener chemistry by replacing bulk organic solvents with supercritical


.
  • Mobile Phase: Supercritical

    
     with Methanol co-solvent (containing 0.1% Trifluoroacetic acid).
    
  • Column: 2-Ethylpyridine (150 x 4.6 mm, 5 µm).

  • Conditions: Isocratic elution at 15% co-solvent, 120 bar automated backpressure, 3.0 mL/min flow rate, at 35°C.

Self-Validating System (System Suitability)

A protocol is only trustworthy if it acts as a self-validating system. Before analyzing unknown synthesis batches of this compound, the system's resolving power must be empirically verified.

System Suitability Test (SST):

  • Prepare a Resolution Standard containing 0.1 mg/mL of this compound and 0.1 mg/mL of its closest eluting isomer (e.g., 5-Cyano-2-ethoxybenzoic acid) in 50:50 Water:Methanol.

  • Inject 2 µL of the standard.

  • Validation Criteria: The system is validated only if the critical pair resolution (

    
    ) is 
    
    
    
    2.0, and the tailing factor (
    
    
    ) is
    
    
    1.2. If
    
    
    , it indicates column fouling or incorrect mobile phase preparation, and the run must be halted.

Method Selection Workflow

Workflow Start Select Analytical Method Q1 High-Throughput required? Start->Q1 SFC SFC (2-EP Column) Fastest, Greenest Q1->SFC Yes Q2 UHPLC available? Q1->Q2 No PFP UHPLC (PFP Column) Optimal Resolution Q2->PFP Yes C18 HPLC (C18 Column) Not Recommended Q2->C18 No

Fig 2: Decision matrix for selecting the optimal isomeric purity analysis workflow.

References[1] Molaid. "2-ethoxy-4-cyanobenzoic acid - CAS 316810-08-9 - Chemical Properties". Molaid Chemical Database.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIognyQeKm53RjNmxjqlnOmBbhRD29mjc1YY1S4JLh6LCp9c8NbcJIHsuVC7u9SnYO7HpIAi-XR__AkBDYOKsOlvoZZqggRg_SS5h_VVRO63GB-IWpQbPGJGph4pw=[3] Thermo Fisher Scientific. "Analysis of 14 Positional Isomers Using a Core Enhanced Technology Accucore HPLC Column". Thermo Fisher Applications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWu5HoWS8Aj5oLN7DJvcoI8C12gcBOmKBePWWPGPvEXByslS4SEvSYwSu_6hIePMzIg5lluC9f5bVe718VNT_o3ZutlOfg4ib_KWZVGpbnwVXkBIfsJVUv-F_Ym3qdhTQHRgr_Nba8IUAelhMgW9gX1ezCCrLcAklfVYw12wJf9MjEFSvnpP8vU7EJMD5NFwRbeMrFuSMsB59HZjzSQWClWq8m4XBaRl-gXnDcATsamSV5tEjFlEAoAQ-DOOib2H_54Z1dJaEwwuAotzbUm3SeZFvfiA==[4] Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns". Agilent Application Notes.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV0YaAOVHUPnSPWFRGGRnzexfQ2SyA6ojQYB5f7AY018PcizLncW5Yy-Bn8-tyM3LL_DkpVCUKnh5YYU_iaJ26BSi3mTZ3QI5cHKTvt9jhrFoj3Srp9MWujRuMSb4YEZy5FDnBkJqM-MVV90-jv4P3e7TURFPexaMTcg==[2] LCGC International. "Getting the Most from Phenyl Stationary Phases for HPLC". Chromatography Online.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwjz0NwnzFk74HeiN0Oe9hIx0LnbwC6f7r9kmpaZeWHSkzB5PMMqaY19LHbnIU0dBCZ8tvahLsv9sAJ7S88OqcDGd9cT8HsFaJU8gL6T9uRxuyTuPDJ2SzUxoryLWdp64KdOqfEYg49pZ0GlzeFalLalUT_NWz4qGDI7w6OO3YPJh47_yIXDd0G2SlLbnDww==

Sources

Safety Operating Guide

4-Cyano-2-ethoxybenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing chemical logistics and safety is just as critical as the experimental data you generate. 4-Cyano-2-ethoxybenzoic acid (CAS: 316810-08-9) is a specialized reagent frequently utilized in drug discovery and complex organic syntheses [1]. While it is a highly valuable building block, its unique structural motifs—a benzoic acid core coupled with an ethoxy ether and an aromatic nitrile—demand precise handling and disposal protocols to ensure laboratory safety and environmental compliance.

This guide provides a comprehensive, self-validating system for the operational management and disposal of this compound, moving beyond basic safety data to explain the causality behind each procedural requirement.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective disposal strategy, we must first deconstruct the molecule's chemical behavior. The hazards associated with this compound are driven by its functional groups.

  • The Aromatic Nitrile (-C≡N): Unlike aliphatic nitriles or cyanohydrins, aromatic nitriles are highly stable and do not spontaneously liberate hydrogen cyanide (HCN) gas under ambient laboratory conditions. However, under extreme thermal stress (e.g., improper incineration or laboratory fires), the nitrile group will decompose to release highly toxic nitrogen oxides (NOx) and carbon monoxide [2].

  • The Carboxylic Acid (-COOH): This moiety acts as a weak organic acid. If improperly mixed with strong bases in a waste carboy, it can trigger an exothermic neutralization reaction, potentially leading to pressure buildup and container failure.

  • Physical State: As a fine crystalline powder, it poses a significant inhalation risk (STOT SE 3 - respiratory irritation) if aerosolized during transfer or spill cleanup [3].

Table 1: Quantitative Data & Operational Implications

PropertyValue / ClassificationOperational Implication
Chemical Name This compoundTrack via inventory management systems.
CAS Number 316810-08-9Mandatory for EPA/RCRA waste manifest documentation.
Molecular Formula C10H9NO3Contains Nitrogen; dictates that incineration facilities must utilize NOx scrubbers.
Physical State Solid (Powder/Crystals)High risk of aerosolization; all dry transfers must occur within a certified fume hood.
GHS Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates the use of nitrile gloves, safety goggles, and respiratory protection if dust is generated.

Waste Segregation & Storage Logistics

Proper segregation is the foundation of chemical waste management. Because this compound contains no halogens, it must be strictly segregated from halogenated waste streams. Mixing this compound with halogenated waste unnecessarily increases disposal costs and complicates the incineration process, as halogenated waste requires specialized scrubbers to prevent dioxin formation [4].

WasteWorkflow Start This compound Waste Generation Solid Solid Powder/Crystals Start->Solid Liquid Dissolved in Solvent (e.g., DMSO/MeOH) Start->Liquid Consumables Contaminated PPE/Vials Start->Consumables SolidBin Halogen-Free Solid Organic Waste Solid->SolidBin LiquidBin Non-Halogenated Solvent Waste Liquid->LiquidBin BioBin Hazardous Solid Debris Consumables->BioBin Incineration High-Temp Incineration (with NOx Scrubbers) SolidBin->Incineration EPA Subtitle C LiquidBin->Incineration EPA Subtitle C BioBin->Incineration EPA Subtitle C

Figure 1: Segregation and disposal routing for this compound waste streams.

Step-by-Step Disposal Protocols

The only EPA-approved disposal route for this compound is high-temperature incineration at a permitted hazardous waste facility equipped with nitrogen oxide (NOx) scrubbers[4]. Never dispose of this chemical down the drain or in municipal solid waste.

Protocol A: Pure Solid Waste Disposal
  • Consolidation: Inside a fume hood, carefully transfer residual solid this compound into a compatible, sealable high-density polyethylene (HDPE) or glass waste container. Causality: HDPE provides excellent chemical resistance against weak organic acids and prevents moisture ingress.

  • Labeling: Affix a hazardous waste label immediately. Mark the contents as "Hazardous Solid Waste - Non-Halogenated Organic Acid (Contains this compound)."

  • Segregation: Place the container in a designated secondary containment tray away from strong oxidizers or strong bases. Causality: Prevents exothermic acid-base neutralization reactions and oxidative degradation of the nitrile group.

  • Manifesting: Coordinate with your Environmental Health and Safety (EHS) department to manifest the waste for high-temperature incineration.

Protocol B: Liquid/Solvent Waste Disposal (Reaction Mixtures)
  • Compatibility Check: Ensure the waste solvent (e.g., DMSO, Methanol, Acetonitrile) is compatible with the designated liquid waste carboy.

  • Transfer: Using a funnel in a certified chemical fume hood, pour the liquid waste into a "Non-Halogenated Organic Solvent" waste carboy.

  • pH Monitoring: If the solution is highly concentrated, verify the pH using indicator strips. Causality: As a benzoic acid derivative, it will lower the pH of aqueous/organic mixtures. Ensure the receiving carboy does not contain incompatible basic waste (e.g., NaOH solutions) to prevent rapid, heat-generating neutralization.

  • Storage & Venting: Cap the carboy securely. If the carboy is actively receiving waste throughout the week, utilize a vented cap equipped with an organic vapor filter to prevent pressure buildup from solvent vapor.

Protocol C: Contaminated Consumables
  • Collection: Place all contaminated weighing boats, spatulas, and disposable nitrile gloves into a designated hazardous solid debris bin.

  • Bagging: Use transparent, heavy-duty polyethylene bags (typically provided by EHS for dry solid waste).

  • Disposal Route: Seal the bag and label it for chemical incineration. Causality: Even trace amounts of the powder on PPE remain an irritant and must be destroyed thermally; they cannot be routed to biological autoclaves or municipal landfills.

Emergency Spill Response & Decontamination

In the event of a dropped bottle or accidental release, immediate and calculated action is required to prevent aerosolization and respiratory exposure.

  • Evacuate and Assess: Clear personnel from the immediate area. Verify the size of the spill and ensure the fume hood sashes in the vicinity are lowered to maximize room exhaust rates.

  • Don PPE: Put on a lab coat, chemical-splash goggles, and heavy-duty nitrile gloves. If the spill is large and visible dust is airborne, an N95 or P100 particulate respirator is strictly required[3].

  • Containment (No Dry Sweeping): Do NOT use a broom and dustpan. Causality: Dry sweeping mechanically aerosolizes the fine powder, directly exacerbating the inhalation hazard (STOT SE 3) and spreading contamination.

  • Cleanup: Gently cover the spilled powder with damp absorbent pads (moistened with water or a mild solvent like isopropanol) to suppress dust. Alternatively, use a dedicated, intrinsically safe HEPA-filtered vacuum designed for hazardous chemical dusts.

  • Decontamination: Wipe the affected bench or floor area with a mild alkaline solution (e.g., 5% sodium bicarbonate). Causality: The weak base will neutralize any residual this compound into its water-soluble sodium salt, which is easily wiped away. Follow with a final deionized water rinse.

  • Waste Routing: Place all cleanup materials, including the damp pads and contaminated PPE, into a hazardous solid waste bag and label it for incineration following Protocol C.

References

  • 10xchem.com. "this compound: CAS Number 316810-08-9 Technical Data." 10xchem.
  • Sigma-Aldrich. "SAFETY DATA SHEET: 4-Cyanobenzoic acid." MilliporeSigma.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET: 4-Cyanobenzoic acid." Thermo Fisher.
  • Environmental Protection Agency (EPA). "EPA's Guide for Industrial Waste Management." EPA.gov.

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.